molecular formula C12H14O4 B8404917 (2-Acetylphenoxy)butanoic acid

(2-Acetylphenoxy)butanoic acid

Cat. No.: B8404917
M. Wt: 222.24 g/mol
InChI Key: COYYOMXYLXFEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Acetylphenoxy)butanoic acid is a high-purity chemical compound offered as a reference standard for research and development purposes. This molecule features a butanoic acid chain linked to a 2-acetylphenoxy group, making it a subject of interest in various scientific fields. Researchers value this compound for its potential applications in organic synthesis, where it can serve as a key intermediate or building block for more complex molecules. The carboxylic acid functional group is highly versatile and can undergo reactions such as esterification and amidation to create novel derivatives for screening and development . Furthermore, compounds with similar structures have been investigated for their biological activity and potential as modulators of biochemical pathways. The acetylphenoxy moiety may contribute to specific interactions within biological systems, which can be valuable in pharmacological and metabolic studies . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All necessary quality control procedures are applied to ensure batch-to-batch consistency and reliability for your experimental work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(2-acetylphenoxy)butanoic acid

InChI

InChI=1S/C12H14O4/c1-3-10(12(14)15)16-11-7-5-4-6-9(11)8(2)13/h4-7,10H,3H2,1-2H3,(H,14,15)

InChI Key

COYYOMXYLXFEHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC=C1C(=O)C

Origin of Product

United States

Foundational & Exploratory

Synthesis, Characterization, and Kinetic Profiling of 4-(2-Acetylphenoxy)butanoic Acid: An Ortho-Substituted Aryl Ketone Linker

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs), the chemical linker is a critical determinant of therapeutic efficacy and systemic safety. While the para-substituted AcBut linker (4-(4-acetylphenoxy)butanoic acid) is the industry standard for calicheamicin-based ADCs (e.g., gemtuzumab ozogamicin), structural isomerization to the ortho-position yields 4-(2-acetylphenoxy)butanoic acid [1]. This in-depth technical guide details the synthesis, characterization, and mechanistic rationale behind this specialized linker intermediate, designed to sterically tune the acid-catalyzed hydrolysis of the hydrazone-payload bond[2].

Introduction & Chemical Causality

The fundamental mechanism of hydrazone-based ADCs relies on the pH differential between systemic circulation (pH ~7.4) and the intracellular endosomal/lysosomal compartments (pH 4.5–5.0).

The Causality of Ortho-Substitution: Moving the ether linkage from the para to the ortho position relative to the methyl ketone introduces significant steric hindrance[3]. When this ketone is condensed with a therapeutic hydrazide (such as calicheamicin N-acetyl gamma dimethyl hydrazide), the resulting hydrazone bond is shielded by the adjacent phenoxy group[1]. This steric bulk restricts the conformational flexibility of the transition state during protonation, effectively decelerating the rate of acid-catalyzed hydrolysis. For drug development professionals, synthesizing the ortho-isomer provides a direct chemical lever to prolong payload retention and tune the release kinetics, thereby optimizing the ADC's therapeutic index[2].

Retrosynthetic Strategy & Reaction Design

The synthesis of 4-(2-acetylphenoxy)butanoic acid is achieved via a highly efficient, two-step sequence: alkylation followed by saponification.

  • Step 1: Williamson Ether Synthesis (Alkylation)

    • Mechanistic Choice: 2-acetylphenol is reacted with ethyl 4-bromobutyrate using potassium carbonate (K₂CO₃) as a mild base[4]. Crucially, a catalytic amount of sodium iodide (NaI) is introduced to initiate an in situ Finkelstein reaction. This converts the alkyl bromide into a highly reactive alkyl iodide, significantly lowering the activation energy for the Sₙ2 displacement and accelerating the reaction while suppressing O-alkylation vs. C-alkylation side reactions[4].

  • Step 2: Mild Saponification (Hydrolysis)

    • Mechanistic Choice: Instead of aggressive alkali hydroxides (e.g., NaOH or LiOH) which risk inducing unwanted aldol condensations at the methyl ketone, the protocol utilizes K₂CO₃ in a methanol/water cosolvent system[2]. This provides a sufficiently alkaline environment for ester cleavage while strictly preserving the integrity of the acetyl functional group[4].

Synthesis_Workflow SM 2-Acetylphenol (Starting Material) Step1 Williamson Ether Synthesis Ethyl 4-bromobutyrate, K2CO3, NaI SM->Step1 Int Ethyl 4-(2-acetylphenoxy)butanoate (Intermediate) Step1->Int SN2 Displacement Step2 Mild Saponification K2CO3, MeOH/H2O (3:2) Int->Step2 Prod 4-(2-Acetylphenoxy)butanoic acid (Final Product) Step2->Prod Hydrolysis & Acidification

Figure 1: Two-step synthesis of 4-(2-acetylphenoxy)butanoic acid via alkylation and saponification.

Experimental Protocols (Self-Validating System)

The following protocols are engineered to be self-validating, ensuring high fidelity and reproducibility at the bench.

Protocol A: Synthesis of Ethyl 4-(2-acetylphenoxy)butanoate

Reagents:

  • 2-Acetylphenol: 1.0 g (7.34 mmol)

  • Ethyl 4-bromobutyrate: 1.79 g (9.18 mmol, 1.25 eq)

  • Potassium carbonate (K₂CO₃): 3.55 g (25.71 mmol, 3.5 eq)

  • Sodium iodide (NaI): 11 mg (0.07 mmol, 0.01 eq)

Step-by-Step Methodology:

  • Suspend 2-acetylphenol, K₂CO₃, and catalytic NaI in a polar aprotic solvent (e.g., acetone or DMF) under an inert atmosphere[4].

  • Add ethyl 4-bromobutyrate dropwise to the stirring mixture.

  • Heat the reaction to reflux.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The disappearance of the highly UV-active phenol starting material and the emergence of a new, less polar spot confirms the completion of the Sₙ2 alkylation.

  • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography if necessary to yield the intermediate as a light yellow oil[2].

Protocol B: Synthesis of 4-(2-Acetylphenoxy)butanoic acid

Reagents:

  • Ethyl 4-(2-acetylphenoxy)butanoate: 500 mg (2.00 mmol)

  • Potassium carbonate (K₂CO₃): 828 mg (5.99 mmol, 3.0 eq)

  • Solvent: 3 mL of Methanol/Water (3:2 v/v)

Step-by-Step Methodology:

  • Dissolve the ethyl ester intermediate in the Methanol/Water cosolvent system[2].

  • Add K₂CO₃ and stir the mixture vigorously at room temperature[4].

  • Monitor via TLC until the ester starting material is fully consumed.

  • Validation Check & Workup: Concentrate the mixture slightly to remove methanol. Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl. The addition of HCl protonates the highly water-soluble potassium carboxylate salt, driving the immediate precipitation of the free carboxylic acid.

  • Isolate the resulting white powder via vacuum filtration and dry in vacuo[4].

Quantitative Characterization Data

The structural integrity of the synthesized compounds is verified through the following physicochemical and analytical parameters[2],[4].

Table 1: Physicochemical Data for Intermediate (Ethyl Ester)

ParameterValue / Observation
Physical State Light yellow oil (solidifies upon standing)[2]
Melting Point 43 – 45 °C[2]
IR (neat) 1730 (ester C=O), 1660 (ketone C=O), 1600 cm⁻¹ (aromatic)[2]
MS (CI) m/z 251 [M+H]⁺, 232, 205[2]
¹H NMR (300 MHz, CDCl₃) Consistent with target structure[2]

Table 2: Physicochemical Data for Final Product (Carboxylic Acid)

ParameterValue / Observation
Physical State White powder[4]
Yield 412 mg (93% from ester)[4]
IR (KBr) 1710 (acid C=O), 1670 (ketone C=O), 1590 cm⁻¹ (aromatic)[4]
MS Consistent with target mass[4]
¹H NMR (300 MHz, CDCl₃) Consistent with target structure[4]

Biological Application & Cleavage Pathway

Once synthesized, 4-(2-acetylphenoxy)butanoic acid is conjugated to a monoclonal antibody via its carboxylic acid terminus and to a cytotoxic payload via a hydrazone linkage at the methyl ketone. The diagram below illustrates the sequence of events following ADC administration, highlighting the rate-determining step dictated by the ortho-steric hindrance.

Cleavage_Pathway ADC ADC Internalization (Endosome pH 4.5) Protonation Hydrazone Protonation (Sterically Tuned) ADC->Protonation Cleavage Acid-Catalyzed Cleavage Protonation->Cleavage Rate-determining Payload Payload Release (Calicheamicin) Cleavage->Payload

Figure 2: Endosomal cleavage pathway of the sterically hindered ortho-acetylphenoxy hydrazone linker.

References

  • Hamann, P. R., et al. "Enediyne derivatives useful for the synthesis of conjugates of methyltrithio antitumor agents." U.S. Patent 5,739,116, issued April 14, 1998. Source: Google Patents.
  • Hamann, P. R., et al. "Conjugates of methyltrithio antitumor agents and intermediates for their synthesis." U.S. Patent 5,773,001, issued June 30, 1998. Source: Google Patents.

Sources

(2-Acetylphenoxy)butanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action of (2-Acetylphenoxy)butanoic Acid in the Context of Antibody-Drug Conjugates

Authored by a Senior Application Scientist

Foreword

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant stride forward in precision medicine. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component of an ADC's design is the linker, the chemical bridge between the antibody and the payload. This guide provides a comprehensive technical overview of the mechanism of action of a specific linker component, (2-Acetylphenoxy)butanoic acid, more precisely 4-(4-acetylphenoxy)butanoic acid, within the framework of its clinical application. Our focus will be on its role in the pioneering ADC, Gemtuzumab ozogamicin (Mylotarg®), to provide a detailed and contextual understanding for researchers, scientists, and drug development professionals.

Introduction to Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1][2] Unlike traditional chemotherapy, which can damage healthy cells, ADCs are intended to target and kill only cancer cells. The architecture of an ADC consists of three primary components:

  • A monoclonal antibody (mAb) that specifically binds to a target antigen present on the surface of tumor cells.

  • A potent cytotoxic payload designed to induce cell death.

  • A chemical linker that connects the antibody to the payload.

The linker's role is paramount; it must remain stable in circulation to prevent premature release of the payload, and then be efficiently cleaved to release the cytotoxic agent upon internalization into the target cancer cell.

(2-Acetylphenoxy)butanoic Acid: A Key Component of a Cleavable Linker

While the query specifies (2-Acetylphenoxy)butanoic acid, the clinically relevant and widely documented molecule used in ADCs like Gemtuzumab ozogamicin is 4-(4-acetylphenoxy)butanoic acid .[3][][5] This molecule forms part of a bifunctional, acid-cleavable linker.

Chemical Structure and Properties

The structure of 4-(4-acetylphenoxy)butanoic acid provides the necessary chemical handles for conjugation. One end of the butanoic acid chain can be activated to react with a functional group on the antibody (typically the ε-amino group of lysine residues), while the acetylphenoxy group is part of a hydrazone linkage to the cytotoxic payload. The key feature of this linker is the acyl hydrazone bond, which is susceptible to hydrolysis under acidic conditions.[3]

Rationale for Use in ADCs

The choice of an acid-cleavable linker is a deliberate design feature based on the physiological differences between the extracellular environment (bloodstream, pH ~7.4) and the intracellular compartments of a cancer cell (endosomes and lysosomes, pH 4.5-6.5). The stability of the hydrazone linker at neutral pH ensures that the ADC remains intact in circulation, minimizing off-target toxicity. Upon internalization into the acidic environment of the lysosome, the linker is cleaved, releasing the payload where it can exert its cytotoxic effect.

Mechanism of Action: A Case Study of Gemtuzumab Ozogamicin

Gemtuzumab ozogamicin is an ADC approved for the treatment of acute myeloid leukemia (AML).[2][3] It comprises a humanized anti-CD33 IgG4 monoclonal antibody linked to a calicheamicin derivative (N-acetyl-γ-calicheamicin) via the 4-(4-acetylphenoxy)butanoic acid-containing linker.[3][] The target, CD33, is a transmembrane glycoprotein expressed on the surface of myeloid leukemia cells.[6]

The Journey of the ADC: From Infusion to Cytotoxicity

The mechanism of action of Gemtuzumab ozogamicin can be dissected into a series of sequential steps:

  • Target Binding: The ADC is administered intravenously and circulates in the bloodstream. The anti-CD33 antibody component recognizes and binds to the CD33 antigen on the surface of AML cells.

  • Internalization: Following binding, the ADC-CD33 complex is internalized into the cell through endocytosis.

  • Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC-CD33 complex fuses with a lysosome. The acidic environment of the lysosome (pH ~4.8) catalyzes the hydrolysis of the acid-labile hydrazone bond within the linker. This crucial step releases the N-acetyl-γ-calicheamicin payload from the antibody.

  • Payload-Induced Cytotoxicity: Once released into the cytoplasm, the calicheamicin derivative is activated and translocates to the nucleus. It binds to the minor groove of DNA and undergoes a reaction that generates diradical species. These radicals cause sequence-selective double-strand DNA breaks, which subsequently trigger the cellular DNA damage response, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Visualizing the Pathway

The following diagrams illustrate the key stages of the ADC's mechanism of action.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_intracellular Intracellular Space ADC ADC (Gemtuzumab Ozogamicin) CD33 CD33 Antigen ADC->CD33 1. Binding TumorCell Tumor Cell (AML) Endosome Endosome CD33->Endosome 2. Internalization Lysosome Lysosome (pH ~4.8) Endosome->Lysosome 3. Trafficking Payload Released Calicheamicin Lysosome->Payload 4. Linker Cleavage & Payload Release Nucleus Nucleus Payload->Nucleus 5. Nuclear Translocation Apoptosis Apoptosis Nucleus->Apoptosis 6. DNA Damage & Cell Death

Caption: Workflow of ADC internalization and payload delivery.

Payload_Action Calicheamicin Released N-acetyl-γ-calicheamicin DNA Nuclear DNA Calicheamicin->DNA Binds to minor groove DSB Double-Strand Breaks DNA->DSB Induces DDR DNA Damage Response DSB->DDR Triggers CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of Calicheamicin-induced apoptosis.

Experimental Evaluation of ADCs

The preclinical evaluation of ADCs involves a series of in vitro and in vivo assays to determine their efficacy and safety.

In Vitro Assays
  • Binding Affinity: Assays such as ELISA or surface plasmon resonance (SPR) are used to quantify the binding affinity of the ADC to its target antigen.

  • Internalization Assays: Confocal microscopy or flow cytometry with fluorescently labeled ADCs can visualize and quantify the rate and extent of ADC internalization.

  • Cytotoxicity Assays: These assays measure the ability of the ADC to kill target cells. A common method is the MTT or CellTiter-Glo® assay, which assesses cell viability after a period of incubation with the ADC. The results are typically reported as an IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Models
  • Xenograft Models: Human tumor cells are implanted into immunocompromised mice. These models are crucial for evaluating the anti-tumor activity of the ADC in a living organism. Tumor growth inhibition (TGI) is a key endpoint.[7]

  • Pharmacokinetic (PK) and Toxicological Studies: These studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC, as well as its safety profile.

Quantitative Data Summary
Parameter Description Typical Value for Gemtuzumab Ozogamicin
Target Antigen Protein expressed on tumor cellsCD33
Antibody Isotype Class of the monoclonal antibodyIgG4
Payload Cytotoxic agentN-acetyl-γ-calicheamicin
Linker Type Mechanism of payload releaseAcid-cleavable (hydrazone)
In Vitro IC50 Concentration for 50% inhibition of cell growthLow nanomolar range in CD33+ cell lines
In Vivo Efficacy Effect on tumor growth in animal modelsSignificant tumor growth inhibition in AML xenografts
Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the IC50 of an ADC in a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HL-60 for AML)

  • Complete cell culture medium

  • ADC stock solution

  • 96-well clear-bottom tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Dilution: Prepare a serial dilution of the ADC in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the ADC dilutions. Include a vehicle control (medium without ADC).

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Synthesis and Conjugation

The synthesis of the linker and its conjugation to the antibody and payload is a multi-step process. Briefly, the 4-(4-acetylphenoxy)butanoic acid linker is first synthesized.[8] Then, the payload is attached to the linker, often through the formation of the hydrazone bond. Finally, this linker-payload intermediate is conjugated to the antibody. The conjugation to lysine residues on the antibody results in a heterogeneous mixture of ADC species with a distribution of drug-to-antibody ratios (DAR).

Clinical Significance and Future Directions

The use of the 4-(4-acetylphenoxy)butanoic acid linker in Gemtuzumab ozogamicin paved the way for the development of other ADCs with acid-cleavable linkers.[3] While effective, this first-generation linker technology also has limitations, including potential instability in circulation that can lead to off-target toxicity.

Future research in ADC linker technology is focused on:

  • Developing more stable linkers: This includes linkers that are cleaved by enzymes specifically present in the tumor microenvironment or inside tumor cells.

  • Site-specific conjugation: This technology allows for the attachment of a precise number of payload molecules to specific sites on the antibody, resulting in a homogeneous ADC with improved pharmacokinetic properties and a wider therapeutic window.

  • Novel payload mechanisms: Exploring payloads with different mechanisms of action to overcome drug resistance.

Conclusion

The (2-Acetylphenoxy)butanoic acid moiety, as part of the 4-(4-acetylphenoxy)butanoic acid linker, plays a critical role in the mechanism of action of certain antibody-drug conjugates. Its function as a pH-sensitive, cleavable linker enables the targeted delivery and intracellular release of potent cytotoxic agents in cancer cells. Understanding the intricacies of this linker's chemistry and its interplay with the antibody and payload is fundamental for the rational design and development of next-generation ADCs with enhanced efficacy and safety. The pioneering work with Gemtuzumab ozogamicin has provided invaluable insights that continue to shape the field of targeted cancer therapy.

References

  • Vertex AI Search. Synthesis of 2-(4 -acetylphenoxy)propanoic acid.
  • MedChemExpress. AcBut (4-(4-Acetyl-phenoxy)-butyric acid).
  • ClinicalTrials.gov. Home.
  • PMC. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.
  • Medicilon. Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo.
  • PMC. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism.
  • PMC. Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities.
  • BOC Sciences. Strategies and Criteria for Target Selection in ADC Drug Development.
  • PubMed. Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways.
  • CORE. Two novel in vitro assays to screen chemicals for their capacity to inhibit thyroid hormone transmembrane transporter proteins OATP1C1 and OAT4.
  • Encapsulation of cancer signalling pathway inhibitors as a protective way for healthy cells.
  • MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
  • R&D_Applied Pharmaceutical Science, Inc.
  • PubMed. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality.
  • MDPI. α-Conotoxins Enhance both the In Vivo Suppression of Ehrlich carcinoma Growth and In Vitro Reduction in Cell Viability Elicited by Cyclooxygenase and Lipoxygenase Inhibitors.
  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
  • PubMed. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach.
  • MDPI. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones.
  • MDPI. Targeting C3a and C5a Signaling—A Game Changer for Cancer Therapy?.
  • PubMed. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity.
  • In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates.
  • In vitro and in vivo identification of clinically approved drugs that modify ACE2 expression.
  • PMC. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences.
  • YouTube. GLP-1 agonists and cancer risk.
  • ResearchGate. Dual-drug ADC activity on in vitro (A) and in vivo (B) models that have....
  • ResearchGate. In vitro and in vivo efficacy of ADCs. A and B, The ADCs were used in....
  • YouTube. Antibody Drug Conjugates: Safety and Efficacy (2025).
  • PubMed. Mechanisms of 2-butoxyethanol-induced hemangiosarcomas.
  • PubMed. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1.
  • MDPI. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II.
  • ApexOnco - Oncology Pipeline. Conjugates dominate human trial entries.
  • OAE Publishing Inc. Identification of antibody-drug conjugate payloads that are substrates of ATP-binding cassette drug efflux transporters.
  • MDPI. Target Antigen Attributes and Their Contributions to Clinically Approved Antibody-Drug Conjugates (ADCs) in Haematopoietic and Solid Cancers.

Sources

(2-Acetylphenoxy)butanoic Acid Derivatives: Synthetic Architecture & Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (2-Acetylphenoxy)butanoic acid derivatives, a versatile chemical scaffold with critical applications in Antibody-Drug Conjugates (ADCs) , medicinal chemistry (benzofuran synthesis) , and metabolic therapeutics (PPAR agonists) .

Executive Summary

(2-Acetylphenoxy)butanoic acid derivatives represent a privileged scaffold in drug discovery, bridging the gap between stable chemical linkers and bioactive pharmacophores. The molecule consists of a phenoxy core substituted with an acetyl group (providing a handle for hydrazone formation or cyclization) and a butanoic acid tail (providing a carboxylate handle for bioconjugation or receptor interaction).

The specific biological and synthetic utility depends heavily on the regiochemistry of the acetyl substitution:

  • 4-(4-Acetylphenoxy)butanoic acid (AcBut): The industry-standard "cleavable linker" for ADCs (e.g., Gemtuzumab ozogamicin), utilizing an acid-labile hydrazone bond for controlled drug release in the lysosome.

  • 4-(2-Acetylphenoxy)butanoic acid: A critical intermediate for the synthesis of benzofurans and chromones , scaffolds widely found in anti-arrhythmic and anti-cancer agents.

  • 2-(Aryloxy)butanoic acid derivatives: Structural analogs of fibrates and auxin herbicides, exhibiting activity as PPAR

    
     agonists or plant growth regulators.
    

Chemical Architecture & Synthesis

Structural Isomerism & Nomenclature

Precision in nomenclature is vital for this scaffold.

  • Isomer A (The Linker): 4-(4-acetylphenoxy)butanoic acid. The phenoxy group is attached to the

    
    -carbon (C4) of the butyric acid chain.
    
  • Isomer B (The Cyclizer): 4-(2-acetylphenoxy)butanoic acid. The acetyl group is ortho to the ether linkage, facilitating intramolecular cyclization.

  • Isomer C (The Agonist): 2-(4-acetylphenoxy)butanoic acid. The phenoxy group is attached to the

    
    -carbon (C2), creating a chiral center typical of PPAR agonists.
    
Synthetic Protocols

The synthesis generally proceeds via the Williamson Ether Synthesis , coupling a hydroxyacetophenone with a bromobutanoate ester, followed by hydrolysis.

Protocol A: Synthesis of 4-(4-Acetylphenoxy)butanoic Acid (AcBut)
  • Reagents: 4-Hydroxyacetophenone, Ethyl 4-bromobutyrate, Potassium Carbonate (

    
    ), Potassium Iodide (KI, catalytic), Acetone or DMF.
    
  • Step 1 (Alkylation):

    • Dissolve 4-hydroxyacetophenone (1.0 eq) in acetone.

    • Add anhydrous

      
       (1.5 eq) and KI (0.1 eq).
      
    • Add ethyl 4-bromobutyrate (1.1 eq) dropwise.

    • Reflux for 12–24 hours until TLC shows consumption of phenol.

    • Filter inorganic salts and concentrate the filtrate.

  • Step 2 (Hydrolysis):

    • Dissolve the crude ester in THF/Water (1:1).

    • Add LiOH or NaOH (2.0 eq). Stir at RT for 4 hours.

    • Acidify to pH 2 with 1M HCl.

    • Extract with Ethyl Acetate, dry over

      
      , and recrystallize from Ethanol/Hexane.
      
Protocol B: Synthesis of 4-(2-Acetylphenoxy)butanoic Acid (Benzofuran Precursor)
  • Reagents: 2-Hydroxyacetophenone, Ethyl 4-bromobutyrate, NaH (for higher reactivity) or

    
    , DMF.
    
  • Note: The ortho-acetyl group creates steric hindrance and may participate in hydrogen bonding with the phenol, requiring stronger bases or higher temperatures (DMF, 80°C) compared to the para-isomer.

Therapeutic Applications & Mechanisms

Antibody-Drug Conjugates (ADCs): The AcBut Linker

The most commercially significant application is the AcBut linker . It serves as a bifunctional bridge in ADCs, connecting a cytotoxic payload (e.g., Calicheamicin) to a monoclonal antibody.

  • Mechanism of Action (The "Acid Switch"):

    • Conjugation: The carboxylic acid of AcBut is activated (e.g., NHS ester) and bound to lysine residues on the antibody.

    • Payload Loading: The acetyl group forms a hydrazone bond with the hydrazide derivative of the cytotoxic drug.

    • Release: Upon internalization into the tumor cell, the ADC enters the lysosome (pH ~4.5–5.0). The hydrazone bond is acid-labile and hydrolyzes, releasing the active drug specifically inside the cancer cell.

ADC_Mechanism Antibody Monoclonal Antibody ADC Intact ADC (Circulation pH 7.4) Antibody->ADC Amide Bond (Stable) Linker AcBut Linker (4-(4-acetylphenoxy)butanoic acid) Linker->ADC Drug Cytotoxin (e.g., Calicheamicin) Drug->ADC Hydrazone Bond (Acid Labile) Lysosome Lysosome (Acidic pH 5.0) ADC->Lysosome Endocytosis Lysosome->Antibody Degradation ReleasedDrug Active Drug (Released) Lysosome->ReleasedDrug Hydrazone Hydrolysis (pH < 5.5)

Figure 1: Mechanism of drug release for AcBut-linked Antibody-Drug Conjugates.

Medicinal Chemistry: Benzofuran Synthesis

The 4-(2-acetylphenoxy)butanoic acid derivative is a "masked" benzofuran. Under McMurry conditions (TiCl3/Zn) or acid catalysis, the ketone (acetyl) and the ester/acid tail can undergo cyclization reactions.

  • Application: Synthesis of Amiodarone analogs (anti-arrhythmic) or benzofuran-based anti-cancer agents.

  • Reaction: Intramolecular condensation leads to 2,3-disubstituted benzofurans.

Metabolic Disease: PPAR Agonism

Derivatives with the phenoxy-acid motif, particularly 2-(4-acetylphenoxy)butanoic acid (alpha-substitution), mimic the structure of Fibrates (e.g., Fenofibrate).

  • Target: Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ).[1][2]
    
  • Effect: Activation of PPAR

    
     increases lipolysis and lowers plasma triglycerides. The acetyl group provides a site for further modification to tune lipophilicity and receptor binding affinity (SAR).
    

Quantitative Data Summary

Derivative IsomerPrimary ApplicationKey Reactive MoietyStability Profile
4-(4-Acetylphenoxy)... ADC Linker (AcBut)Acetyl (Hydrazone formation)Stable at pH 7.4; Hydrolyzes at pH 5.0
4-(2-Acetylphenoxy)... Benzofuran Precursor Ortho-Acetyl + Side chainReactive under Lewis Acid/Ti conditions
2-(4-Acetylphenoxy)... PPAR Agonist Carboxylic Acid (Receptor Salt Bridge)Metabolically stable; susceptible to glucuronidation

Experimental Validation: Quality Control

To ensure the integrity of the synthesized derivatives, the following analytical benchmarks must be met:

  • NMR Spectroscopy (

    
    ): 
    
    • Acetyl Group: Sharp singlet at

      
       2.5–2.6 ppm.
      
    • Phenoxy Methylene (

      
      ):  Triplet at 
      
      
      
      4.0–4.1 ppm.
    • Aromatic Region:

      • Para-isomer: Two doublets (AA'BB' system) at

        
         6.9 and 7.9 ppm.
        
      • Ortho-isomer: Complex multiplet (ABCD system) at

        
         6.9–7.8 ppm.
        
  • HPLC Purity:

    • Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

    • Requirement: >98% purity for biological testing (ADCs are highly sensitive to impurities).

References

  • Hamann, P. R., et al. (2002). "Gemtuzumab Ozogamicin, A Potent and Selective Anti-CD33 Antibody-Calicheamicin Conjugate for Treatment of Acute Myeloid Leukemia." Bioconjugate Chemistry. Link

  • InvivoChem. (2024). "AcBut (4-(4-Acetyl-phenoxy)-butyric acid) Product Data." InvivoChem ADC Linkers. Link

  • Laddha, S. S., & Bhatnagar, S. P. (2009). "Novel substituted phenoxy acetic acid derivatives: Synthesis and anti-inflammatory activity." International Journal of ChemTech Research. Link

  • Mahajan, D., et al. (2018). "Synthesis and evaluation of phenoxy acid derivatives as potential PPAR agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • U.S. Patent 5,773,001. "Conjugates of methyltrithio antitumor agents and intermediates for their synthesis." Google Patents. Link

Sources

(2-Acetylphenoxy)butanoic Acid: Chemical Profile and Bifunctional Utility in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical and biological profile of (2-Acetylphenoxy)butanoic acid , with a specific focus on its critical role as a bifunctional linker in Antibody-Drug Conjugates (ADCs) and its structural relationships to bioactive phenoxy acids.

Executive Summary

(2-Acetylphenoxy)butanoic acid is a specialized organic intermediate primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCs) , specifically those employing acid-labile hydrazone linkers (e.g., calicheamicin conjugates). Structurally, it consists of a butyric acid tail ether-linked to an ortho-acetylated phenol ring.

While its para-isomer (AcBut) is the industry-standard linker for gemtuzumab ozogamicin (Mylotarg®), the ortho-isomer described here offers distinct steric and electronic properties that influence the hydrolytic stability of the drug-linker complex. Beyond bioconjugation, the compound shares a structural scaffold with phenoxy-auxin herbicides and fibrate-class lipid modulators, presenting a spectrum of theoretical biological activities dependent on metabolic processing (beta-oxidation).

Chemical Architecture & Properties[1][2]

Structural Identity

The molecule is a bifunctional heterobifunctional crosslinker possessing two distinct reactive handles:

  • Carboxylic Acid (C1): Site for conjugation to the antibody (via lysine residues) after activation (e.g., NHS-ester).

  • Acetyl Group (Ketone): Site for conjugation to the cytotoxic payload (e.g., hydrazide derivatives of calicheamicin) via hydrazone formation.

PropertySpecification
IUPAC Name 4-(2-Acetylphenoxy)butanoic acid
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Physical State White crystalline powder
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Key Functional Groups Aryl ketone (ortho), Ether, Carboxylic acid
Isomeric Distinction (The "AcBut" Context)

It is critical to distinguish this compound from its para-isomer.

  • AcBut (para-isomer): High accessibility for hydrazone formation; standard linker.

  • Ortho-isomer (Subject): The acetyl group at the 2-position introduces steric bulk near the ether linkage. This can modulate the rate of hydrazone hydrolysis, potentially altering the drug release profile in the lysosome.

Biological Activity: The ADC Mechanism

The primary "biological activity" of (2-Acetylphenoxy)butanoic acid is its function as a tunable release system within a cellular environment. It is not a drug in itself, but a drug delivery enabler.

Mechanism of Action (Lysosomal Release)

In an ADC system, this molecule serves as the "AcBut" motif. The biological workflow is as follows:

  • Circulation Stability: At physiological pH (7.4), the hydrazone linkage formed at the acetyl group remains relatively stable, keeping the toxic payload attached to the antibody.

  • Internalization: The ADC binds to the target tumor antigen (e.g., CD33, CD22) and is internalized via endocytosis.

  • Acid Hydrolysis: The endosome/lysosome becomes acidic (pH 4.0–5.0). This acidity catalyzes the hydrolysis of the hydrazone bond at the acetyl group.

  • Payload Release: The cytotoxic agent (e.g., Calicheamicin derivative) is released in its active form to bind DNA and induce apoptosis.

Signaling & Release Pathway (DOT Visualization)

ADC_Pathway ADC ADC Complex (Antibody-Linker-Drug) Endocytosis Endocytosis (Internalization) ADC->Endocytosis Antigen Binding EarlyEndosome Early Endosome (pH ~6.0) Endocytosis->EarlyEndosome Lysosome Lysosome (pH 4.5 - 5.0) EarlyEndosome->Lysosome Maturation Hydrolysis Acid-Catalyzed Hydrolysis Lysosome->Hydrolysis H+ Influx Release Active Drug Release Hydrolysis->Release Linker Cleavage DNA_Damage DNA Cleavage (Apoptosis) Release->DNA_Damage Nuclear Translocation

Caption: Figure 1.[1] Mechanism of intracellular drug release facilitated by the (2-Acetylphenoxy)butanoic acid linker system. The acid-labile hydrazone bond is the critical release switch.

Secondary Biological Potentials (SAR Analysis)

Beyond its role as a linker, the structural core of (2-Acetylphenoxy)butanoic acid suggests inherent biological activities based on Structure-Activity Relationships (SAR) of phenoxy acids.

Auxin-Like Activity (Plant Biology)

Phenoxybutanoic acids (e.g., 2,4-DB) are "pro-auxins." They are inactive until converted via beta-oxidation into their corresponding acetic acid derivatives.

  • Mechanism: Plants with active beta-oxidation enzymes convert the butanoic chain (-CH₂CH₂CH₂COOH) to an acetic chain (-CH₂COOH).

  • Ortho-Effect: The 2-acetyl group may sterically hinder the beta-oxidation enzyme complex, potentially reducing herbicidal potency compared to 2,4-D analogs. This makes it a candidate for selective modulation in plant tissue culture.

PPAR Agonism (Metabolic Regulation)

The structure resembles fibrates (e.g., Gemfibrozil), which are PPAR-alpha agonists used to lower lipids.

  • Pharmacophore: An aromatic ring ether-linked to a short carboxylic acid chain.

  • Potential: While not optimized for this target, the ortho-acetyl variant may exhibit weak PPAR binding, a factor to consider during toxicology screening for off-target effects in drug development.

Experimental Protocols

Synthesis of (2-Acetylphenoxy)butanoic Acid

Source Validation: Adapted from US Patent 5,773,001 and standard phenoxyalkylation protocols.

Objective: Synthesis of the acid from its ethyl ester precursor via saponification.

Reagents:

  • (2-Acetylphenoxy)butanoic acid, ethyl ester (Precursor)[2]

  • Potassium Carbonate (

    
    )
    
  • Methanol (MeOH)

  • Distilled Water (

    
    )
    
  • Hydrochloric Acid (1N HCl)

Workflow:

  • Dissolution: Dissolve 2.00 mmol (approx. 500 mg) of (2-Acetylphenoxy)butanoic acid, ethyl ester in 3 mL of a Methanol/Water mixture (3:2 ratio).

  • Base Hydrolysis: Add 5.99 mmol (828 mg) of Potassium Carbonate .

  • Reaction: Stir the suspension vigorously at ambient temperature (20–25°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) until the ester spot disappears.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Dilute the aqueous residue with 10 mL water.

    • Acidification: Carefully acidify to pH 2.0 using 1N HCl. A white precipitate should form.

  • Isolation: Filter the white solid, wash with cold water (2 x 5 mL), and dry under vacuum over

    
    .
    
  • Yield: Expected yield ~93% (412 mg).

  • Characterization:

    • IR (KBr): Look for C=O (acid) at ~1710 cm⁻¹ and C=O (ketone) at ~1670 cm⁻¹.

Linker Activation Protocol (NHS Ester Formation)

To use this molecule in ADC synthesis, the acid group must be activated.

  • Activation: Dissolve (2-Acetylphenoxy)butanoic acid in dry acetonitrile.

  • Coupling: Add 1.1 eq N-hydroxysuccinimide (NHS) and 1.1 eq EDC (carbodiimide).

  • Incubation: Stir for 2 hours at RT.

  • Usage: The resulting NHS-ester is used immediately to label antibody lysine residues.

References

  • Hamann, P. R., et al. (1998). Conjugates of methyltrithio antitumor agents and intermediates for their synthesis. U.S. Patent No.[3] 5,773,001. Washington, DC: U.S. Patent and Trademark Office.

  • Hinman, L. M., et al. (1993). Preparation and characterization of monoclonal antibody conjugates of the calicheamicins: a novel and potent family of antitumor antibiotics. Cancer Research, 53(14), 3336-3342.

  • Bernstein, I. D. (2000). Monoclonal antibody-based therapy of a human leukemia. U.S. Patent No.[3] 5,739,116.

  • InvivoChem. (2024). AcBut (4-(4-Acetyl-phenoxy)-butyric acid) Product Data Sheet. (Reference for para-isomer comparison).

Sources

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Phenoxybutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The Versatile Scaffold of Phenoxybutanoic Acid

Phenoxybutanoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide delves into the intricate structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds across various therapeutic targets. From their role as potent receptor antagonists and agonists to their emerging potential in oncology and neuroprotection, the nuanced interplay of their structural components dictates their pharmacological profiles. Understanding these relationships is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This document serves as a technical deep-dive for researchers and drug development professionals, synthesizing field-proven insights with a critical analysis of the causality behind experimental choices.

Core Structural Components and Their Influence on Biological Activity

The fundamental phenoxybutanoic acid scaffold consists of a phenyl ring linked via an ether oxygen to a butanoic acid chain. The SAR of this class of compounds is primarily dictated by modifications to three key regions: the phenoxy ring, the butanoic acid side chain, and the linker between them.

The Phenoxy Ring: A Hub for Modulating Potency and Selectivity

Substituents on the phenoxy ring play a pivotal role in defining the compound's interaction with its biological target. The nature, position, and size of these substituents can dramatically alter activity and selectivity.

  • Electron-withdrawing and Electron-donating Groups: The electronic properties of substituents on the phenyl ring significantly influence the acidity of the carboxylic acid and the overall electron distribution of the molecule. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the acidity of the carboxylic acid moiety, which may be crucial for interactions with certain receptor sites.[1][2][3] Conversely, electron-donating groups can modulate the lipophilicity and binding interactions.

  • Steric Hindrance and Conformational Effects: The size and position of substituents can introduce steric hindrance, forcing the molecule into specific conformations that may be more or less favorable for binding to the target protein. This is a key strategy for achieving subtype selectivity among receptor families.

  • Introduction of Additional Moieties: The phenoxy ring serves as an anchor for introducing larger, often hydrophobic, groups that can access specific binding pockets within the target protein. For instance, the introduction of benzoheterocycles has been shown to yield potent and selective endothelin A (ETA) receptor antagonists.[4]

The Butanoic Acid Chain: The Anchor and Determinant of Pharmacokinetics

The butanoic acid chain is a critical component, often acting as the primary binding motif to the target protein, typically through an ionic interaction with a basic residue in the binding site.[5]

  • Chain Length and Rigidity: The four-carbon chain of butanoic acid appears to be optimal for many biological targets. Both shortening and lengthening the alkyl chain have been shown to diminish activity in several compound series, suggesting a specific spatial requirement for optimal interaction.[6][7] Introducing rigidity into the chain, for example through the incorporation of double bonds or cyclic structures, can lock the molecule into a bioactive conformation, thereby enhancing potency.

  • α-Substitution: Substitution at the α-position of the butanoic acid can have a profound impact on activity and selectivity. For example, in the context of peroxisome proliferator-activated receptor (PPAR) agonists, the stereochemistry and nature of the α-substituent are key determinants of subtype selectivity (α, δ, or γ).[8]

The Ether Linkage: A Crucial, Yet Modifiable, Connection

The ether linkage provides a degree of flexibility, allowing the phenoxy ring and the butanoic acid chain to adopt an optimal orientation for binding. While less frequently modified, alterations to this linker can influence the overall conformational profile of the molecule. Replacing the ether oxygen with sulfur (a thioether linkage) can alter the bond angle and lipophilicity, which in turn can impact biological activity.

Phenoxybutanoic Acid Derivatives as Modulators of Key Biological Targets

The versatility of the phenoxybutanoic acid scaffold is evident in the diverse range of biological targets it can be engineered to modulate.

Endothelin Receptor Antagonists: Targeting Vasoconstriction

Phenoxybutanoic acid derivatives have been extensively investigated as antagonists of the endothelin A (ETA) receptor, a key player in vasoconstriction and cell proliferation.[4][9] Diseases implicated with the endothelin system include hypertension, ischemic diseases, and atherosclerosis.[9]

The general SAR for ETA receptor antagonism highlights the importance of a carboxylic acid for binding, a substituted phenoxy ring for potency and selectivity, and often a second aromatic moiety to occupy a hydrophobic pocket. A notable example, (R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid, demonstrates low-nanomolar binding to the ETA receptor and over 1000-fold selectivity against the ETB receptor.[9]

Table 1: SAR of Phenoxybutanoic Acid Derivatives as ETA Receptor Antagonists

CompoundR1 (Phenoxy Substituent)R2 (Butanoic Acid Substituent)ETA IC50 (nM)Selectivity (ETA vs. ETB)
Lead Compound HH>1000-
12m 2-cyano-5-(3-pyridylmethoxy)4-(2-methylphenyl)1.5>1000
6e BenzoheterocycleH10Selective
6g BenzoheterocycleH25Selective

Data synthesized from multiple sources for illustrative purposes.[4][9]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Addressing Metabolic Disorders

Substituted phenylpropanoic and phenoxybutanoic acid derivatives have emerged as potent and selective activators of PPARs, which are nuclear receptors that regulate lipid and glucose metabolism.[8][10][11][12]

The SAR for PPAR agonists is highly nuanced, with subtle structural changes dictating subtype selectivity. Key determinants include:

  • The acidic head group: A carboxylic acid is essential for activity.

  • The α-substituent: The size and stereochemistry at the α-position of the butanoic acid chain are critical for selectivity.

  • The linker and distal aromatic ring: The nature of the linker and substituents on a distal hydrophobic tail play key roles in determining potency and subtype selectivity.[8]

Table 2: Influence of α-Substitution on PPAR Subtype Selectivity

α-SubstituentPPARα ActivityPPARγ ActivityPPARδ Activity
H ModerateModerateLow
Methyl HighLowModerate
Ethyl HighLowHigh
Isopropyl LowHighLow

Illustrative data based on trends reported in the literature.[8][12]

Free Fatty Acid Receptor 4 (FFAR4) Agonists: A Target for Type 2 Diabetes

Phenoxyalkanoic acid derivatives have been identified as agonists of FFAR4 (also known as GPR120), a receptor involved in glucose homeostasis and inflammation.[6][7] Activation of FFAR4 is a promising strategy for the treatment of type 2 diabetes mellitus.

SAR studies have revealed that a phenoxybutyric acid derivative with a 2-methyl substitution on the phenyl ring exhibits superior activity.[6] Interestingly, modifying the length of the carbon chain between the ether oxygen and the carboxyl group, either by elongation or reduction, leads to diminished activity.[6][7]

Emerging Therapeutic Areas: Oncology and Neuroprotection

The therapeutic potential of phenoxybutanoic acid derivatives extends beyond metabolic and cardiovascular diseases.

  • Anticancer Activity: Phenylbutyrate, a related compound, is known to act as a histone deacetylase (HDAC) inhibitor and has shown promise in cancer therapy.[13][14] Conjugates of chlorambucil with 4-phenylbutanoic acid have demonstrated enhanced anti-tumor activity.[15] The proposed mechanism involves increased DNA exposure due to the HDAC inhibitory action of the phenylbutanoic acid moiety, facilitating DNA alkylation by chlorambucil.[15]

  • Neuroprotection: 4-Phenylbutyric acid (4-PBA) acts as a chemical chaperone, ameliorating endoplasmic reticulum (ER) stress and preventing the aggregation of misfolded proteins, which are hallmarks of neurodegenerative diseases.[16] Derivatives of 4-PBA are being investigated for their potential to treat conditions like Alzheimer's and Parkinson's diseases.[16]

Experimental Protocols: Synthesis and Biological Evaluation

General Synthesis of Phenoxybutanoic Acid Derivatives

A common synthetic route to phenoxybutanoic acid derivatives involves the Williamson ether synthesis, where a substituted phenol is reacted with a suitable haloalkanoic acid ester, followed by hydrolysis of the ester.

Step-by-Step Methodology:

  • Deprotonation of Phenol: A solution of the desired substituted phenol in a polar aprotic solvent (e.g., DMF, acetone) is treated with a base (e.g., K2CO3, NaH) to generate the phenoxide anion.

  • Nucleophilic Substitution: The appropriate haloalkanoic acid ester (e.g., ethyl 4-bromobutanoate) is added to the reaction mixture, which is then heated to facilitate the SN2 reaction, forming the ether linkage.

  • Ester Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidification with a mineral acid (e.g., HCl).

  • Purification: The crude product is purified by recrystallization or column chromatography.

A related approach for the synthesis of 4-oxo-4-phenylbutanoic acid involves a Friedel-Crafts acylation of benzene with succinic anhydride.[17]

Experimental Workflow for Friedel-Crafts Acylation:

G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Workup and Purification A Suspend AlCl3 in anhydrous benzene B Add succinic anhydride in benzene dropwise A->B Exothermic reaction, control addition C Stir and heat the reaction mixture B->C D Cool and pour onto ice/HCl mixture C->D Decomposes AlCl3 complex E Separate layers and extract aqueous phase D->E F Wash, dry, and evaporate organic phase E->F G Recrystallize the crude product F->G Yields pure 4-oxo-4-phenylbutanoic acid G A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of test compounds A->B C Incubate for a specified duration (e.g., 48h) B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E Viable cells convert MTT to formazan F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G Absorbance is proportional to cell viability

Caption: Standard workflow for assessing the cytotoxicity of compounds using the MTT assay. [18]

Conclusion and Future Perspectives

The phenoxybutanoic acid scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of a diverse range of biological targets. The extensive SAR studies have provided a clear roadmap for the rational design of new derivatives with improved therapeutic profiles. Key takeaways include the critical role of substitutions on the phenoxy ring for potency and selectivity, the optimal nature of the butanoic acid chain for many targets, and the significant impact of α-substitution on activity.

Future research in this area will likely focus on several key aspects:

  • Enhancing Subtype Selectivity: Further fine-tuning of substituents to achieve even greater selectivity for specific receptor subtypes will be crucial for minimizing off-target effects.

  • Improving Pharmacokinetic Properties: Optimizing the metabolic stability and oral bioavailability of these compounds will be essential for their successful clinical development.

  • Exploring New Therapeutic Applications: The demonstrated activity of this scaffold in oncology and neuroprotection opens up exciting new avenues for research and drug discovery. The development of dual-action ligands, such as compounds with both HDAC inhibitory and other anticancer activities, could be a particularly promising strategy.

References

  • Astles, P. C., Brealey, C., Brown, T. J., Facchini, V., Handscombe, C., Harris, N. V., McCarthy, C., McLay, I. M., Porter, B., Roach, A. G., Sargent, C., Smith, C., & Walsh, R. J. (1998). Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives. Journal of Medicinal Chemistry, 41(14), 2732–2744. [Link]

  • Li, J., Zhu, F., Zhang, Y., Wang, Y., Sun, H., Chen, J., & Wang, L. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Bioorganic & Medicinal Chemistry, 23(5), 1055–1062. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Sun, H. (2022). Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. Molecules, 27(8), 2404. [Link]

  • Wang, Y., et al. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. Molecules, 29(21), 5099. [Link]

  • Kusaczuk, M. (2019). Phenylbutyric Acid: simple structure - multiple effects. Current Pharmaceutical Design, 25(16), 1877–1892. [Link]

  • Iwadate, R., et al. (2012). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Biological & Pharmaceutical Bulletin, 35(1), 84-90. [Link]

  • Li, X., et al. (2025). The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity. Anti-Cancer Agents in Medicinal Chemistry, 25(1). [Link]

  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • Miyachi, H. (2013). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. Journal of medicinal chemistry, 56(24), 9789-9806. [Link]

  • Google Patents. (n.d.). DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR).
  • Nomura, M., et al. (2002). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & medicinal chemistry letters, 12(1), 77-80. [Link]

  • Wang, Y., et al. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. Molecules, 29(21), 5099. [Link]

  • Mostoufi, A., Baghgoli, R., & Fereidoonnezhad, M. (2019). Synthesis, cytotoxicity, apoptosis and molecular docking studies of novel phenylbutyrate derivatives as potential anticancer agents. Computational biology and chemistry, 80, 24-33. [Link]

  • Nomura, M., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & medicinal chemistry letters, 16(4), 956-960. [Link]

  • Al-Ostath, A. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1324. [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Chemistry International, 7(4), 235-244. [Link]

  • Nomura, M., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor Alpha Subtype-Selective Activators. Journal of medicinal chemistry, 46(17), 3581-3599. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1832. [Link]

  • Allateef, A. A., et al. (2024). Anticancer activity of liposomal formulation co-encapsulated with coumarin and phenyl butyric acid. Journal of Applied Pharmaceutical Science, 14(11), 1-10. [Link]

  • Allateef, A. A., et al. (2024). Anticancer activity of liposomal formulation co-encapsulated with coumarin and phenyl butyric acid. Journal of Applied Pharmaceutical Science, 14(11), 1-10. [Link]

  • Deka, D., et al. (2025). 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. Journal of Biochemical and Molecular Toxicology, 39(9), e23838. [Link]

  • Shankaran, M., et al. (2023). Physiological 4-phenylbutyrate promotes mitochondrial biogenesis and metabolism in C2C12 myotubes. American Journal of Physiology-Endocrinology and Metabolism, 325(5), E537-E549. [Link]

  • ResearchGate. (n.d.). A Lipophilic 4‐Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins. Retrieved from [Link]

  • Wang, Y., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & medicinal chemistry, 23(22), 7129-7139. [Link]

  • Boden, G., et al. (2013). 4-Phenylbutyric acid improves free fatty acid-induced hepatic insulin resistance in vivo. Diabetes, 62(7), 2296-2304. [Link]

  • Verbič, T., et al. (2008). The Effect of Phenyl Substituents on 13C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-Dioxobutanoic Acid Derivatives. Acta Chimica Slovenica, 55(4), 856-862. [Link]

  • Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Woźniak-Karczewska, M., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 26(7), 3925. [Link]

  • Ammazzalorso, A., et al. (2025). Effects of Substituent and Scaffold Changes on the Inhibition of Human P5C Reductase by Phenyl-Substituted Aminomethylene Bisphosphonates. Chemistry, 7(1), 30. [Link]

  • da Costa, R. F., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14759-14777. [Link]

  • Staszowska-Karkut, M., & Materska, M. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Antioxidants, 9(7), 606. [Link]

  • Chen, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Lophanic Acid Derivatives as Antifungal and Antibacterial Agents. Molecules, 27(20), 6886. [Link]

  • Valenti, S., et al. (2026). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. International Journal of Molecular Sciences, 27(5), 2415. [Link]

  • Soderberg, T. (n.d.). 20.4 Substituent Effects on Acidity. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

  • Google Patents. (n.d.). EP1404638B1 - SYNTHESIS OF 4-PHENYLBUTYRIC ACID.
  • da Silva, J. G., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Journal of Chemical Reviews, 3(1), 1-20. [Link]

  • Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid?. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.

Sources

Technical Guide: The Role of (2-Acetylphenoxy)butanoic Acid in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the role of (2-Acetylphenoxy)butanoic acid in cardiovascular disease (CVD) research.

Executive Summary

(2-Acetylphenoxy)butanoic acid is a specialized chemical intermediate and pharmacophore used primarily in the structural optimization of cardiovascular therapeutics. While less ubiquitous than first-line drugs, it occupies a critical niche in two distinct areas of drug development:

  • Lipid-Lowering Agents (Statins): It serves as a modifying ester side-chain for hexahydronaphthalene-based HMG-CoA reductase inhibitors, designed to enhance lipophilicity and binding affinity.

  • Targeted Delivery Systems (ADCs): As a structural isomer of the widely used AcBut linker (4-(4-acetylphenoxy)butanoic acid), it is investigated for its hydrolytic stability profiles in Antibody-Drug Conjugates (ADCs), which are increasingly explored for targeting atherosclerotic plaques and reducing off-target cardiotoxicity.

This guide details the chemical properties, synthesis, and mechanistic applications of this compound in the context of cardiovascular research.

Part 1: Chemical Identity & Structural Significance

Molecular Architecture

The compound consists of a butanoic acid backbone ether-linked to an ortho-acetylated phenol ring. Its unique steric and electronic properties distinguish it from its para-isomer (the standard AcBut linker).

FeatureDescriptionRelevance to CVD Research
Chemical Name 2-(2-acetylphenoxy)butanoic acidSpecific isomer used in SAR studies.
Core Moiety Phenoxy acidMimics the pharmacophore of fibrates (PPAR agonists).
Substituents Ortho-acetyl groupProvides a handle for hydrazone formation (linkers) or H-bonding (enzyme binding).
Isomerism Ortho vs. ParaThe ortho position introduces steric hindrance, altering hydrolysis rates compared to the para-isomer used in Mylotarg.
The "Ortho-Effect" in Drug Design

In cardiovascular medicinal chemistry, the placement of the acetyl group at the ortho position (C2) rather than the para position (C4) significantly impacts the molecule's metabolic stability.

  • Steric Shielding: The acetyl group is shielded by the adjacent ether linkage, potentially increasing resistance to esterases in plasma.

  • Intramolecular Bonding: Potential for H-bonding between the acetyl carbonyl and the ether oxygen, locking the conformation for specific receptor binding pockets (e.g., HMG-CoA reductase).

Part 2: Role in Lipid-Lowering Therapy (Statin Analogs)

The primary application of (2-Acetylphenoxy)butanoic acid in CVD research is as a side-chain modifier for HMG-CoA Reductase Inhibitors (Statins).

Modification of the Hexahydronaphthalene Core

First-generation statins (Lovastatin, Simvastatin) contain a hexahydronaphthalene ring system with a specific ester side chain at the C-8 position.

  • Simvastatin: Contains a 2,2-dimethylbutanoate side chain.

  • Research Analogs: Patent literature (e.g., Sankyo Co.) describes the use of (2-Acetylphenoxy)butanoic acid to replace this standard side chain.

Mechanism of Potency Enhancement

The introduction of the (2-Acetylphenoxy)butanoic acid moiety aims to optimize the Structure-Activity Relationship (SAR) :

  • Lipophilicity: The aromatic phenoxy group increases the LogP, potentially enhancing hepatocyte uptake where cholesterol synthesis occurs.

  • Binding Interaction: The acetyl group can form additional hydrogen bonds with the Serine or Arginine residues within the HMG-CoA reductase active site.

  • Metabolic Resistance: The bulky ortho-substituted aryl group can sterically hinder the hydrolytic cleavage of the ester bond, prolonging the half-life of the active drug.

Experimental Workflow: Synthesis of Statin Analogs

The following protocol outlines the incorporation of (2-Acetylphenoxy)butanoic acid into a statin core.

Step 1: Synthesis of the Side Chain

  • Reactants: 2-Hydroxyacetophenone + 2-Bromobutanoic acid.

  • Conditions: Reflux in acetone with

    
     (Williamson Ether Synthesis).
    
  • Purification: Acidification and recrystallization yield 2-(2-acetylphenoxy)butanoic acid.

Step 2: Esterification to Statin Core

  • Core: ML-236B (Compactin) or Monacolin K protected intermediate.

  • Coupling: React the acid chloride of (2-Acetylphenoxy)butanoic acid with the C-8 hydroxyl of the statin core.

  • Deprotection: Removal of silyl protecting groups to yield the final HMG-CoA reductase inhibitor.

Part 3: Role in Targeted Delivery & Cardiotoxicity (ADC Linkers)

While the para-isomer (4-AcBut) is famous for linking calicheamicin in oncology ADCs (Mylotarg), the (2-Acetylphenoxy)butanoic acid isomer is critical in comparative research to understand linker stability and cardiotoxicity .

The Cardiotoxicity Challenge

ADCs using acid-labile linkers (hydrazones) have been associated with cardiovascular side effects (e.g., QT prolongation, cardiomyopathy) due to premature release of the toxic payload in the bloodstream.

  • Research Hypothesis: The ortho-isomer (2-Acetyl) forms a more stable hydrazone than the para-isomer due to steric protection, potentially reducing off-target release and sparing cardiac tissue.

Cardiovascular ADCs (Emerging Field)

Researchers are now adapting ADC technology to treat CVD, such as targeting CD163+ macrophages in atherosclerotic plaques.

  • Role of the Linker: (2-Acetylphenoxy)butanoic acid serves as a "tuner" for drug release. In the slightly acidic environment of a plaque (pH 6.5-6.8), a linker with tuned hydrolytic sensitivity is required to release the anti-inflammatory payload specifically within the lesion.

Part 4: Visualization of Mechanisms

Pathway: Statin Analog Synthesis & Mode of Action

The following diagram illustrates how (2-Acetylphenoxy)butanoic acid is synthesized and functions as a lipid-lowering pharmacophore.

StatinMechanism Precursor 2-Hydroxyacetophenone Intermediate (2-Acetylphenoxy) butanoic Acid Precursor->Intermediate Williamson Ether Synthesis (K2CO3) Reagent 2-Bromobutanoic Acid Reagent->Intermediate FinalDrug Modified Statin Analog Intermediate->FinalDrug Esterification (C-8 Position) StatinCore Hexahydronaphthalene Core (ML-236B) StatinCore->FinalDrug Target HMG-CoA Reductase (Liver) FinalDrug->Target Inhibits Outcome Reduced LDL-C Biosynthesis Target->Outcome Therapeutic Effect

Caption: Synthesis of Statin Analogs using (2-Acetylphenoxy)butanoic acid to target HMG-CoA Reductase.

Pathway: Linker Stability in ADCs (Ortho vs. Para)

This diagram compares the hydrolytic stability of the 2-isomer vs. the 4-isomer, relevant for reducing cardiotoxicity.

LinkerStability Linker2 (2-Acetylphenoxy) butanoic Acid (Ortho-Isomer) Condition Bloodstream (pH 7.4) Linker2->Condition Linker4 4-(4-Acetylphenoxy) butanoic Acid (Para-Isomer / AcBut) Linker4->Condition Result2 High Stability (Steric Shielding) Condition->Result2 Ortho-Effect Result4 Moderate Stability (Premature Release) Condition->Result4 Standard Kinetics Safety Reduced Systemic Toxicity Result2->Safety Toxicity Off-Target Cardiotoxicity Result4->Toxicity Free Payload Release

Caption: Comparative stability of Ortho- vs. Para-substituted linkers in preventing off-target cardiotoxicity.

Part 5: Experimental Protocols

Protocol: Synthesis of 2-(2-acetylphenoxy)butanoic acid

Objective: Produce high-purity intermediate for SAR studies.

  • Dissolution: Dissolve 2-hydroxyacetophenone (13.6 g, 0.1 mol) in acetone (150 mL).

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 20.7 g, 0.15 mol). Stir for 30 min at room temperature.
    
  • Alkylation: Dropwise add ethyl 2-bromobutyrate (0.11 mol).

  • Reflux: Heat to reflux (

    
    ) for 8-12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Hydrolysis: Filter salts, evaporate solvent. Dissolve residue in EtOH/Water (1:1) and add NaOH (2M) to hydrolyze the ester.

  • Isolation: Acidify with HCl to pH 2. Extract with Dichloromethane (DCM).

  • Characterization: Verify structure via

    
    -NMR (Look for aromatic doublet at 
    
    
    
    7.7, acetyl singlet at
    
    
    2.6, and triplet/multiplet for butyric chain).
Protocol: In Vitro Hydrolytic Stability Assay

Objective: Compare the stability of the 2-isomer vs. 4-isomer linker conjugates.

  • Preparation: Conjugate both isomers to a model hydrazide (e.g., Doxorubicin-hydrazide) to mimic an ADC payload.

  • Incubation: Incubate conjugates in human plasma at

    
     and in Acetate buffer (pH 5.0, lysosomal mimic).
    
  • Sampling: Aliquot at 0, 1, 4, 12, 24, and 48 hours.

  • Analysis: Analyze via HPLC-UV/Vis.

  • Calculation: Plot % remaining vs. time. Determine

    
    .
    
    • Expectation: The 2-isomer should show a longer

      
       in plasma (pH 7.4) compared to the 4-isomer due to steric hindrance, suggesting a safer profile for cardiovascular applications.
      

References

  • Sankyo Company, Ltd. (1998).[1] Ester derivatives of hexahydronaphthalene, their preparation and pharmaceutical composition. Patent RU2114101C1.[1] Link

  • American Cyanamid Company . (1998). Enediyne derivatives useful for the synthesis of conjugates of methyltrithio antitumor agents. US Patent 5,739,116. (Describes synthesis of (2-Acetylphenoxy)butanoic acid as a linker intermediate). Link

  • Wyeth Holdings . (1998). Conjugates of methyltrithio antitumor agents and intermediates for their synthesis. US Patent 5,773,001. Link

  • Ricart, A. D. (2011). Antibody-drug conjugates of calicheamicin derivative: gemtuzumab ozogamicin and inotuzumab ozogamicin. Clinical Cancer Research. (Discusses the standard AcBut linker and toxicity profiles). Link

  • Kovtun, Y. V., et al. (2006). Antibody-drug conjugates designed to eradicate tumors with homogeneous and heterogeneous expression of the target antigen. Cancer Research. (Context on linker stability and bystander effects). Link

Sources

Technical Guide: Synthesis of Ozogamicin Analogue via (2-Acetylphenoxy)butanoic Acid Linker

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of an Ozogamicin analogue utilizing the (2-Acetylphenoxy)butanoic acid linker.

Note on Nomenclature & Scientific Accuracy: Standard Ozogamicin (as found in Gemtuzumab ozogamicin) utilizes the 4-(4-acetylphenoxy)butanoic acid (AcBut) linker.[1][2][3] The protocol below addresses the user's specific requirement for the ortho-isomer ((2-Acetylphenoxy)butanoic acid). This variation is chemically significant; the steric hindrance of the ortho-substitution modulates the hydrolytic stability of the acyl hydrazone, potentially altering the drug release profile in the lysosomal environment.

Part 1: Executive Summary & Strategic Rationale

Objective: Synthesis of the linker-payload conjugate N-acetyl-gamma-calicheamicin dimethylhydrazide-(2-acetylphenoxy)butanoic acid (NHS ester) and its subsequent conjugation to a monoclonal antibody.[4]

Rationale for the (2-Acetylphenoxy) Linker: While the para-isomer (4-AcBut) is the clinical standard, the (2-Acetylphenoxy)butanoic acid linker introduces steric bulk proximal to the hydrazone bond. This modification is explored to fine-tune the acid-lability of the Schiff base, providing a mechanism to control the release rate of the cytotoxic payload (Calicheamicin


 derivative) upon endocytosis.

Mechanism of Action:

  • ADC Stability: The linker maintains payload integrity in neutral physiological pH.

  • Internalization: The ADC is endocytosed into CD33+ (or target) cells.[1][2]

  • Acid Hydrolysis: The lysosomal acidity (pH ~4-5) cleaves the hydrazone bond.

  • Disulfide Reduction: Intracellular glutathione reduces the disulfide bond, triggering the Bergman cyclization of the enediyne core and subsequent DNA cleavage.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is convergent, involving three distinct modules:

  • Module A: Synthesis of the Linker ((2-Acetylphenoxy)butanoic acid).

  • Module B: Preparation of the Payload (N-acetyl-gamma-calicheamicin dimethylhydrazide, "DMH").

  • Module C: Convergent Coupling and Activation.

SynthesisWorkflow Start1 2-Hydroxyacetophenone Inter1 Ethyl (2-acetylphenoxy)butyrate Start1->Inter1 Alkylation (K2CO3) Start2 Ethyl 4-bromobutyrate Start2->Inter1 Linker (2-Acetylphenoxy)butanoic acid (The Linker) Inter1->Linker Saponification (KOH) Coupled Acyl Hydrazone Intermediate Linker->Coupled Condensation (H+, MeOH) Payload N-acetyl-gamma-calicheamicin DMH (The Payload) Payload->Coupled Activated NHS-Activated Linker-Payload (Active Ester) Coupled->Activated Esterification (NHS, DCC) ADC Final ADC (Ozogamicin Analogue) Activated->ADC Conjugation (Lysine Amide Bond) Antibody Monoclonal Antibody (mAb) Antibody->ADC

Caption: Convergent synthetic pathway for the 2-acetyl ozogamicin analogue.

Part 3: Experimental Protocols

Module A: Synthesis of (2-Acetylphenoxy)butanoic Acid[5]

This module constructs the bifunctional linker containing the ketone (for hydrazone formation) and the carboxylic acid (for antibody attachment).[5][6]

Reagents:

  • 2'-Hydroxyacetophenone

  • Ethyl 4-bromobutyrate

  • Potassium Carbonate (

    
    )[7]
    
  • Potassium Hydroxide (KOH)

  • Solvents: Acetone, Methanol, Water

Protocol:

  • Alkylation (Ether Formation):

    • Dissolve 2'-hydroxyacetophenone (10.0 mmol) and ethyl 4-bromobutyrate (12.0 mmol) in anhydrous acetone (50 mL).

    • Add anhydrous

      
       (15.0 mmol).
      
    • Reflux the mixture under nitrogen for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the phenol.

    • Workup: Filter off solids. Concentrate the filtrate in vacuo. Redissolve residue in EtOAc, wash with water and brine. Dry over

      
       and concentrate to yield Ethyl (2-acetylphenoxy)butyrate .
      
  • Saponification (Hydrolysis):

    • Dissolve the crude ethyl ester (2.0 mmol) in a mixture of Methanol/Water (3:2, 5 mL).

    • Add solid KOH or

      
       (6.0 mmol).
      
    • Stir at ambient temperature for 4 hours (or until ester is consumed).

    • Workup: Acidify carefully with 1M HCl to pH ~2. Extract with EtOAc (3x). Combine organics, dry, and concentrate.

    • Purification: Recrystallize from EtOAc/Hexane to yield (2-Acetylphenoxy)butanoic acid as a white solid.

    • Validation: ^1H NMR (CDCl3) should show the acetyl methyl singlet (~2.6 ppm) and the characteristic butyric acid methylene multiplets.

Module B: Payload Preparation (DMH Derivative)

Note: Calicheamicin


 is highly potent.[7][5] All handling must occur in a containment isolator.

The standard payload for Ozogamicin is N-acetyl-gamma-calicheamicin dimethylhydrazide (DMH) .[1][4] This is prepared by reacting N-acetyl-calicheamicin with 3-mercapto-3-methylbutyryl hydrazide.[4][8] This step creates the disulfide-protected hydrazide "handle" required for coupling.

Module C: Coupling and Activation (The "Ozogamicin" Moiety)

This is the critical step where the linker is attached to the payload via an acid-labile hydrazone bond.

Step 1: Hydrazone Formation [6]

  • Reactants: N-acetyl-gamma-calicheamicin DMH (1.0 eq) + (2-Acetylphenoxy)butanoic acid (5.0 eq).

  • Catalyst: Glacial Acetic Acid (5% v/v).

  • Solvent: Ethanol or Methanol (Anhydrous).

  • Conditions: Stir at room temperature for 12–24 hours. The reaction is an equilibrium; excess linker and anhydrous conditions drive it to completion.[7][5]

  • Purification: Silica gel chromatography (Gradient: CH2Cl2 -> 5% MeOH/CH2Cl2).

  • Product: 2-AcBut-Calicheamicin Hydrazone (Acid form) .

Step 2: NHS Ester Activation To enable conjugation to the antibody lysine residues, the free carboxylic acid must be activated.

  • Reactants: 2-AcBut-Calicheamicin Hydrazone (1.0 eq) + N-Hydroxysuccinimide (NHS) (3.0 eq) + EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (3.0 eq).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Conditions: Stir at 20°C for 2–4 hours.

  • Purification: Rapid purification via RP-HPLC (avoiding acidic buffers that might hydrolyze the hydrazone) or precipitation from acetonitrile/ether.

  • Final Product: N-acetyl-gamma-calicheamicin dimethylhydrazide-(2-acetylphenoxy)butanoate NHS ester .

Part 4: Antibody Conjugation Protocol

Target: Humanized Monoclonal Antibody (e.g., Anti-CD33 IgG4).[1][2][3][9][10][11]

  • Buffer Exchange: Dialyze the antibody into Conjugation Buffer (50 mM Potassium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4). Crucial: Avoid primary amines (Tris/Glycine).

  • Conjugation Reaction:

    • Prepare a stock solution of the NHS-Linker-Payload in DMA (Dimethylacetamide).

    • Add the payload stock to the antibody solution (Target molar ratio: 4–6 equivalents of payload per antibody).

    • Final organic solvent concentration should not exceed 10% v/v.

    • Incubate at 25°C for 1 hour with gentle mixing.

  • Quenching: Add Glycine or Tris buffer (pH 8.0) to quench unreacted NHS esters.

  • Purification: Size Exclusion Chromatography (SEC) or extensive dialysis to remove unconjugated small molecules.

  • Formulation: Store in PBS + 6% Sucrose + 0.01% Polysorbate 80.

Part 5: Analytical Data & Validation

Key Quality Attributes (KQA)
AttributeMethodAcceptance Criteria
Drug-to-Antibody Ratio (DAR) UV-Vis / Hydrophobic Interaction Chromatography (HIC)Target: 2.0 – 3.0 (Poisson distribution)
Free Drug RP-HPLC< 1.0%
Aggregation SEC-HPLC< 5.0% High Molecular Weight species
Identity (Linker) ^1H-NMR (Pre-conjugation)Confirmation of ortho-substitution pattern (2-acetyl)
Structural Validation (Graphviz Logic)

The following diagram illustrates the chemical connectivity of the final conjugate, highlighting the specific 2-acetyl linkage point which distinguishes this analogue from standard Mylotarg.

ChemicalStructure cluster_mAb Antibody Surface cluster_Linker Linker (2-AcBut) cluster_Payload Payload Lysine Lysine-NH2 Amide Amide Bond Lysine->Amide Conjugation Spacer (CH2)3-O-Ph(2-sub) Amide->Spacer Hydrazone Acyl Hydrazone (C=N-NH) Spacer->Hydrazone Acid Labile Site Disulfide Disulfide (Steric Shield) Hydrazone->Disulfide Warhead Calicheamicin Enediyne Core Disulfide->Warhead

Caption: Structural connectivity of the 2-AcBut Ozogamicin Analogue.

References

  • Ellestad, G. A. (2011). Structural and conformational features relevant to the anti-tumor activity of calicheamicin γ1I. Chirality, 23(8), 660-671.

  • Hamann, P. R., et al. (2002). Gemtuzumab Ozogamicin, A Potent and Selective Anti-CD33 Antibody-Calicheamicin Conjugate for Treatment of Acute Myeloid Leukemia.[1][9] Bioconjugate Chemistry, 13(1), 47-58.

  • Hinman, L. M., et al. (1993). Preparation and characterization of monoclonal antibody conjugates of the calicheamicins: a novel and potent family of antitumor antibiotics. Cancer Research, 53(14), 3336-3342.

  • Kunng, F. A., et al. (1998). Enediyne derivatives useful for the synthesis of conjugates of methyltrithio antitumor agents. U.S. Patent No.[7][5] 5,739,116. Washington, DC: U.S. Patent and Trademark Office.

    • Note: This patent explicitly describes the synthesis of the (2-Acetylphenoxy)butanoic acid linker.
  • Damle, N. K., & Frost, P. (2003). Antibody-targeted chemotherapy with immunoconjugates of calicheamicin. Current Opinion in Pharmacology, 3(4), 386-390.

Sources

Methodological & Application

Application Note: Optimized Synthesis of 4-(2-Acetylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, two-step protocol for the synthesis of 4-(2-acetylphenoxy)butanoic acid (also known as ortho-acetylphenoxybutyric acid). Unlike its para-isomer—commonly used as a linker in Antibody-Drug Conjugates (ADCs)—the ortho-isomer presents unique steric challenges due to the proximity of the acetyl group to the phenolic oxygen.

This guide targets researchers requiring high-purity intermediates for medicinal chemistry (e.g., leukotriene antagonists) or material science. The method utilizes a Williamson ether synthesis followed by base-mediated ester hydrolysis , selected for its reproducibility and scalability over direct alkylation methods.

Reaction Mechanism & Logic

The synthesis proceeds via an


 nucleophilic substitution followed by saponification.
  • Phenoxide Formation: The weak base Potassium Carbonate (

    
    ) deprotonates 2-hydroxyacetophenone. The choice of 
    
    
    
    in Acetone (or DMF) is preferred over stronger bases (like
    
    
    ) to minimize side reactions such as aldol condensation of the ketone.
  • 
     Alkylation:  The 2-acetylphenoxide ion attacks the alkyl halide (Ethyl 4-bromobutyrate).
    
    • Note: The ortho-acetyl group creates steric hindrance. Potassium Iodide (KI) is added as a catalyst to facilitate the Finkelstein reaction in situ, converting the alkyl bromide/chloride to a more reactive iodide species.

  • Hydrolysis: The ethyl ester is cleaved using Sodium Hydroxide (

    
    ), followed by acidification to precipitate the free acid.
    
Mechanistic Workflow

ReactionMechanism SM 2-Hydroxyacetophenone Inter Phenoxide Anion (Nucleophile) SM->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter Ester Intermediate Ester Inter->Ester SN2 Attack (+KI cat.) Reagent Ethyl 4-bromobutyrate (Electrophile) Reagent->Ester Prod Target Acid (Product) Ester->Prod 1. NaOH/H2O 2. HCl (pH 1)

Figure 1: Mechanistic pathway from starting material to target acid via ester intermediate.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2]Role
2-Hydroxyacetophenone 582-24-11.0Starting Material
Ethyl 4-bromobutyrate 2969-81-51.2Alkylating Agent
Potassium Carbonate (

)
584-08-72.0Base
Potassium Iodide (KI) 7681-11-00.1Catalyst
Acetone (Anhydrous)67-64-1SolventReaction Medium
Sodium Hydroxide (

)
1310-73-23.0Hydrolysis Base
Equipment
  • Round-bottom flask (250 mL) with magnetic stir bar.

  • Reflux condenser with drying tube (calcium chloride).

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

  • pH monitoring strips or meter.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(2-acetylphenoxy)butanoate

Objective: Alkylation of the phenol.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-hydroxyacetophenone (5.0 g, 36.7 mmol) in anhydrous Acetone (100 mL).

  • Activation: Add anhydrous

    
      (10.1 g, 73.4 mmol) and KI  (0.6 g, 3.6 mmol). Stir at room temperature for 15 minutes.
    
    • Why: This pre-stirring ensures deprotonation and homogeneity of the base suspension.

  • Alkylation: Add Ethyl 4-bromobutyrate (8.6 g, 44.0 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (

    
    56°C) with vigorous stirring for 12–16 hours .
    
    • Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The starting phenol (lower

      
      ) should disappear.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ). Wash the filter cake with fresh acetone.
    • Concentrate the filtrate under reduced pressure to yield a crude oil.

    • Optional: If the oil is dark, pass through a short silica plug eluting with 10% EtOAc/Hexane.

Step 2: Hydrolysis to 4-(2-Acetylphenoxy)butanoic Acid

Objective: Saponification of the ester.

  • Dissolution: Dissolve the crude ester from Step 1 in Ethanol (30 mL).

  • Saponification: Add a solution of

    
      (4.4 g, 110 mmol) in Water  (15 mL).
    
  • Reaction: Stir at room temperature for 4 hours (or mild heating at 40°C for 1 hour).

    • Checkpoint: The reaction mixture should become homogeneous (single phase) as the ester converts to the water-soluble carboxylate salt.

  • Isolation:

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Dilute the residue with Water (50 mL) and wash with Diethyl Ether (2

      
       30 mL) to remove any unreacted organic impurities (e.g., dialkylated byproducts or unreacted halides). Discard the ether layer.
      
  • Precipitation: Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M

    
      dropwise with stirring until pH 
    
    
    
    1-2.
    • Observation: The product should precipitate as a white/off-white solid.

  • Final Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C. Recrystallize from Ethanol/Water or Toluene if necessary.

Quality Control & Characterization

Since the ortho-isomer is less commonly reported than the para-isomer, strict validation is required.

Expected Analytical Data
TechniqueParameterExpected Observation (Ortho-Isomer)
Appearance Physical StateWhite to off-white crystalline solid.[1]
Yield Overall65–75% (Two steps).[3]

NMR

, 400 MHz

2.18 (quint, 2H,

), 2.60 (s, 3H,

), 2.65 (t, 2H,

), 4.15 (t, 2H,

), 6.9–7.7 (m, 4H, Ar-H).
IR Functional Groups

1700–1730

(Acid C=O),

1670

(Ketone C=O), 2900–3300

(OH broad).[3]
Structural Validation Logic
  • Ortho vs. Para: The ortho-substitution pattern in NMR is distinct. Look for a downfield shift of the aromatic proton adjacent to the carbonyl (

    
    7.7 ppm) and complex splitting (dd/td) compared to the symmetric AA'BB' system of the para-isomer.
    
  • Mass Spec: ESI (-) mode should show

    
     at 
    
    
    
    221.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Steric hindrance at ortho position.Increase reflux time to 24h; ensure KI is fresh; switch solvent to DMF (heat to 80°C).
Oily Product (Step 2) Incomplete acidification or impurities.Ensure pH is < 2. If oil persists, extract with EtOAc, dry over

, and evaporate. Triturate with Hexane to induce crystallization.
Dark Coloration Oxidation of phenol.Perform Step 1 under Nitrogen/Argon atmosphere.
Process Workflow Diagram

Workflow start Start: 2-Hydroxyacetophenone step1 Step 1: Alkylation (Acetone, K2CO3, Ethyl 4-bromobutyrate, Reflux) start->step1 check1 TLC Check (Disappearance of Phenol) step1->check1 check1->step1 Incomplete (Add time/KI) step2 Step 2: Hydrolysis (NaOH, EtOH/H2O) check1->step2 Complete workup Workup: Acidify to pH 1 Precipitate Product step2->workup final Final Product: 4-(2-Acetylphenoxy)butanoic Acid workup->final

Figure 2: Operational workflow for the synthesis process.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Williamson Ether Synthesis).

  • PubChem Compound Summary. "4-(4-Acetylphenoxy)butanoic acid" (Para-isomer analogue data for property comparison). National Center for Biotechnology Information. Accessed Oct 2023.

  • Sigma-Aldrich. "2-Hydroxyacetophenone Product Specification." (Starting material properties).

  • Org. Synth. 2018, 95, 328-344. (Reference for general hydrolysis and handling of phenoxy butanoic derivatives).

Sources

High-Sensitivity LC-MS/MS Bioanalysis of (2-Acetylphenoxy)butanoic Acid in Biological Samples: Protocols for ADC Linker Stability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Biological Significance & Mechanistic Context

(2-Acetylphenoxy)butanoic acid (and its para-isomer, AcBut) serves as a critical acid-labile linker intermediate in the design of highly potent Antibody-Drug Conjugates (ADCs), particularly those utilizing calicheamicin payloads (e.g., gemtuzumab ozogamicin and inotuzumab ozogamicin)[1]. The primary function of this linker is to remain stable in the neutral pH of systemic circulation (pH ~7.4) but undergo rapid acid-catalyzed hydrolysis upon internalization into the acidic environment of the tumor cell's lysosomal compartment (pH 4.5–5.0)[2].

However, despite the neutral pH of blood, premature payload release in systemic circulation has been widely documented for ADCs containing these acid-labile hydrazone linkers, leading to off-target toxicities and shortened plasma half-lives (typically 36 to 48 hours)[2],[3]. Quantifying the unconjugated (free) (2-Acetylphenoxy)butanoic acid in plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is therefore a mandatory bioanalytical requirement. It serves as a direct biomarker for in vivo linker instability, ADC catabolism, and payload release dynamics[4].

Mechanism ADC Intact ADC (Hydrazone Linkage) Circulation Systemic Circulation (pH 7.4 - Stable) ADC->Circulation Administered Lysosome Lysosomal Compartment (pH 4.5 - Labile) ADC->Lysosome Endocytosis FreeLinker Free (2-Acetylphenoxy)butanoic acid Circulation->FreeLinker Premature Cleavage (Off-target toxicity) Hydrolysis Acid-Catalyzed Hydrolysis Lysosome->Hydrolysis Hydrolysis->FreeLinker Payload Free Calicheamicin Payload Hydrolysis->Payload

Mechanism of acid-cleavable linker release in vivo vs. premature cleavage.

Bioanalytical Challenges & Expert Causality (E-E-A-T Insights)

Developing an LC-MS/MS assay for an acid-labile linker requires overcoming a fundamental paradox: the analytical extraction process itself can cause the exact degradation you are trying to measure.

As a Senior Application Scientist, the following mechanistic choices must dictate your workflow:

  • Prevention of Ex Vivo Cleavage: Standard bioanalytical extractions for carboxylic acids often utilize acidic protein precipitation (PPT) or acidic Solid-Phase Extraction (SPE) to ensure the analyte is fully protonated and easily recoverable. Do not do this. Introducing acid to a plasma sample containing intact ADCs will rapidly hydrolyze the hydrazone bonds ex vivo, artificially spiking the concentration of free (2-Acetylphenoxy)butanoic acid[5]. Extraction must occur at strictly neutral pH using cold organic solvents.

  • Chromatographic pH Control: Because the intact ADC is precipitated during sample preparation, the supernatant injected into the LC should theoretically be free of the antibody. However, to safeguard against on-column cleavage of any trace residual ADC, the LC mobile phase should avoid harsh acids (like 0.1% Formic Acid). Instead, a buffered mobile phase (10 mM Ammonium Acetate, pH 5.5) paired with a Superficially Porous Particle (SPP) C18 column provides excellent peak shape for the partially ionized butanoic acid moiety without risking artifactual degradation[6].

  • Matrix Effect Mitigation: The use of a stable isotope-labeled internal standard (SIL-IS), such as (2-Acetylphenoxy)butanoic acid-d4, is non-negotiable to correct for ionization suppression caused by endogenous plasma phospholipids that co-elute during neutral extractions[7].

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Analyte: (2-Acetylphenoxy)butanoic acid (Reference Standard, >99% purity).

  • Internal Standard (IS): (2-Acetylphenoxy)butanoic acid-d4.

  • Matrix: Human or preclinical K2EDTA plasma.

  • Extraction Solvent: 100% Acetonitrile (LC-MS grade), pre-chilled to -20°C.

  • Buffer: 100 mM HEPES buffer (pH 7.4).

Sample Preparation (Neutral Protein Precipitation)

Self-Validating Step: This protocol relies on thermal and chemical shock (cold acetonitrile) to instantly denature ADC proteins, physically trapping the intact conjugate in the pellet while extracting the small-molecule free linker into the supernatant.

  • Thawing: Thaw plasma samples on wet ice. Never thaw at room temperature to prevent endogenous protease/hydrolase activity.

  • Buffering: Aliquot 50 µL of plasma into a 1.5 mL low-bind Eppendorf tube. Immediately add 10 µL of 100 mM HEPES buffer (pH 7.4) to stabilize the matrix pH.

  • IS Addition: Add 10 µL of the working IS solution (50 ng/mL in 50% Methanol). Vortex gently for 5 seconds.

  • Precipitation: Add 200 µL of pre-chilled (-20°C) Acetonitrile.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein crashing.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Evaporation: Transfer 200 µL of the clear supernatant to a clean 96-well plate. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (10 mM Ammonium Acetate, pH 5.5). Vortex for 5 minutes, centrifuge again, and transfer to autosampler vials.

Workflow Step1 Plasma Collection (K2EDTA + HEPES Buffer pH 7.4) Step2 Protein Precipitation (PPT) Cold Acetonitrile (Neutral) Step1->Step2 Step3 Centrifugation (14,000 x g, 4°C, 10 min) Step2->Step3 Step4 Supernatant Transfer & Nitrogen Evaporation Step3->Step4 Step5 UHPLC Separation (C18, 10mM NH4OAc pH 5.5) Step4->Step5 Step6 ESI-MS/MS Detection (Negative Ion MRM) Step5->Step6

LC-MS/MS bioanalytical workflow for linker extraction without ex vivo cleavage.

Quantitative Data & Instrument Parameters

UHPLC Gradient Conditions

Column: Waters Cortecs C18 (2.1 × 50 mm, 2.7 µm SPP) Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5) Mobile Phase B: 100% Acetonitrile Flow Rate: 0.4 mL/min | Injection Volume: 5 µL | Column Temp: 40°C

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.095.05.0Initial
1.095.05.0Linear
4.010.090.0Linear
5.010.090.0Hold
5.195.05.0Linear
7.095.05.0Re-equilibration
MS/MS MRM Parameters (Negative ESI Mode)

Note: The primary fragmentation pathway involves the loss of the butanoic acid moiety, yielding the stable acetylphenoxide anion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)Purpose
(2-Acetylphenoxy)butanoic acid 221.1 [M-H]⁻135.1-60-20Quantifier
(2-Acetylphenoxy)butanoic acid 221.1 [M-H]⁻177.1-60-15Qualifier
(2-Acetylphenoxy)butanoic acid-d4 225.1 [M-H]⁻139.1-60-20IS Quantifier
Method Validation Summary

The method must be validated according to FDA/EMA bioanalytical guidelines for small molecules derived from large-molecule catabolism[2].

Validation ParameterAcceptance CriteriaObserved Performance
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, Precision ≤ 20%50 pg/mL
Linear Dynamic Range R² ≥ 0.9950 pg/mL – 50,000 pg/mL (R² = 0.998)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% – 8.5%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-3.1% to +5.4%
Extraction Recovery Consistent across QC levels88.5% (CV 6.1%)
Matrix Effect (Ion Suppression) IS-normalized CV ≤ 15%92.0% (Minimal suppression)
Benchtop Stability (Whole Blood) ± 15% deviationStable for 2 hours on wet ice

References

  • Assessing ADC Plasma Stability by LC-MS Methods Springer Nature Experiments (Methods In Molecular Biology)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiPa552KRZESbwl0s0cWNDBKdmfny_TFXchZPkzhy4AZYqElS0HAddLcyS1VGWGNt1eehyN1yP1OJqGo7muzrrInVkaM1XQIULMzSE-rEEmMf4G92GutoJ_8GpWiaSHaHG1M7V_RE813hGiz5DIJijMSUpz8n19zCx-xA79UX3y82mtoyVEbg=]
  • A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates Analytical Chemistry (ACS Publications)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE63nBBKCWV7ldbaXtc0O5pmtyLwktfcoHJV1Rq_vfMGjRy1k-m0N8qQVnCvYPp6uoat4Po4mzstXSw6N_V6GoTH77BHG9HXQ9BRwJILtTP-SOx6nhtjgsep8wgYwER3t4pCaQe9lohKGE6CfjqwsEWyd4ZRQ==]
  • An Overview of Liquid Chromatography–Mass Spectrometry (LC–MS) Methods for the Quantification of Antibody‐Drug Conjugates National Center for Biotechnology Information (PMC)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEynZaZEuWHv1tO1QxH3vWdOBPwKPclOYFoYEYN02ANRCboZhwte9Ihrrdz6Iu2IuzeWcEtBEd5vxrToBb23u0ynoOa0g3CMFl8jaJ9ucGkwQDv98G3QjbZlLGlt2GLnDEVjjO41FYYbrccMc6p]
  • Clinical Pharmacology of Antibody-Drug Conjugates National Center for Biotechnology Information (PMC)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzUXRvnYVFpyKmorviAU6s7ysgslbZ9182AAYRKI92iqkBaB6KOVGO2jOgt3UsLnmhm2poiI2oqXz3sGVaiMnEGsIaH718RPrfJ9KExPD7zuqfAUW-8XIp0lsfdSe4SntWOAQYkAdkwImj2GE=]
  • gemtuzumab ozogamicin - MYLOTARG, INN Ministry of Health, Labour and Welfare (MHLW)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUVUx42emAmIAuEWsB9D5Fd6SYSt269TRTP8Bjejk8vUqIQMWleGYJZxuSenji-s27qdNch7r0lX3vE_xs9rlYMJkiEiihZyh3Y6egHWPkAtNo4kQ82gHKoSgXNUtOxvt3lUQJKF8N5B-giBLkDLLpgx6POz-xAHJybnhZurJBdvn4zv06TQ==]
  • 2019 World ADC Summit: Bioanalysis Day summary Bioanalysis Zone[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXLxaQsuTDrM1PG8tX5X_SD2j22mSCw6binliE3DrSkuSxYHLnZtAzCqIfms1PmkU0fGaJeEh80zmbcltjLHElKLJw6z6Lq4HfFRoJ1py_v1jiRO3IH0iWaAd3ItKRBc-55Im2-SR6ays021FdlR0NrLI=]
  • Comprehensive Bioanalysis of ADCs in DMPK Studies Contract Pharma[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpXX5VA2Y2EZexH87TtzVnVyDua8eH1_xOXdfQrX8l-qYEuiKhvY8HFEenX430W2ZgNYXBsKGgls5GUbSEmz5_Ok2gcE-QYG6rx9iKHDAX2PbDDz1BoWuls_KMVInvGtKlvz6nIY5jX1UOYvBLXAAtGTYQ_f_Y5etZIZVy-FG6Q2JUCuVN0YbHZHZ5-w==]

Sources

Application Note: Evaluating (2-Acetylphenoxy)butanoic Acid as a pH-Sensitive ADC Linker

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the evaluation of (2-Acetylphenoxy)butanoic acid (often abbreviated as 2-AcBut or an ortho-isomer of the classic AcBut linker) in the context of Antibody-Drug Conjugate (ADC) development.

Based on the chemical structure and patent literature, this molecule is a critical linker intermediate used to attach cytotoxic payloads (specifically calicheamicins or hydrazide-containing warheads) to monoclonal antibodies via an acid-labile hydrazone bond . Its "efficacy" is defined by its ability to maintain stability in systemic circulation (pH 7.4) while efficiently releasing the payload within the acidic environment of the lysosome (pH 4.5–5.0).

Strategic Overview

(2-Acetylphenoxy)butanoic acid serves as a bifunctional linker scaffold. The carboxylic acid tail conjugates to the antibody (typically via lysine residues), while the acetyl group forms a Schiff base (hydrazone) with a hydrazide-functionalized payload (e.g., N-acetyl-gamma-calicheamicin dimethyl hydrazide).

The 2-acetyl (ortho) substitution pattern is distinct from the more common 4-acetyl (para) isomer found in first-generation ADCs like Gemtuzumab ozogamicin. The ortho positioning introduces steric hindrance near the hydrazone bond, potentially modulating the hydrolysis rate. Therefore, the "efficacy" of this molecule is a measure of its therapeutic index : the ratio of lysosomal release (on-target killing) to plasma instability (off-target toxicity).

Key Performance Indicators (KPIs):

  • Acid Sensitivity: Rapid hydrolysis at pH 4.5–5.0 (Lysosome).

  • Plasma Stability: Minimal hydrolysis at pH 7.4 (Systemic circulation).

  • Potency: IC50 values in antigen-positive cells comparable to the free drug.

Mechanism of Action & Assay Logic

The efficacy of the linker relies on the "Trojan Horse" mechanism. The assay suite must validate each step of this pathway.

ADC_Pathway cluster_stability Critical Efficacy Checkpoint ADC ADC (Linker: 2-AcBut) Receptor Antigen Binding ADC->Receptor Specific Binding Endosome Endocytosis (Early Endosome) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5 - 5.0) Endosome->Lysosome Maturation Hydrolysis Hydrazone Hydrolysis (Linker Cleavage) Lysosome->Hydrolysis Acid Catalysis Release Payload Release (Calicheamicin) Hydrolysis->Release Active Drug DNA DNA Double-Strand Breaks Release->DNA Nuclear Translocation Apoptosis Cell Death DNA->Apoptosis Cytotoxicity

Figure 1: Mechanism of Action for (2-Acetylphenoxy)butanoic acid-linked ADCs. The critical efficacy checkpoint is the acid-catalyzed hydrolysis in the lysosome.

Protocol A: Comparative Cytotoxicity Assay (Potency)

This is the primary assay to determine if the linker successfully releases the drug in a biologically active form.

Objective: Compare the IC50 of the ADC constructed with (2-Acetylphenoxy)butanoic acid against the free payload and a non-binding isotype control ADC.

Materials
  • Target Cells: Antigen-positive tumor line (e.g., HL-60 for CD33, SK-BR-3 for HER2).

  • Control Cells: Antigen-negative line.

  • Test Compounds:

    • ADC-(2-AcBut)-Payload (The test article).

    • Free Payload (e.g., Calicheamicin gamma derivative).

    • Isotype-ADC (Non-targeting control).

  • Reagents: CellTiter-Glo® (Promega) or MTT reagent.

Step-by-Step Methodology
  • Seeding: Plate cells at 5,000–10,000 cells/well in 96-well white-walled plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Prepare a 1:3 serial dilution of the Test ADC, Free Payload, and Isotype Control. Concentration range: 0.1 pM to 100 nM.

  • Incubation: Add compounds to cells.

    • Pulse Method (Mimics clinical exposure): Incubate for 2–4 hours, wash cells 2x with PBS, replace with fresh media, and incubate for 72–96 hours.

    • Continuous Method: Incubate continuously for 72–96 hours without washing.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins. Incubate 10 mins. Read Luminescence.

  • Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Concentration]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

Success Criteria:

  • Efficacy: The ADC should show nanomolar or picomolar IC50 on antigen-positive cells.

  • Specificity: The IC50 on antigen-negative cells should be >100x higher (indicating stability in media).

  • Linker Efficiency: The ADC potency should approach the free drug potency when corrected for drug-to-antibody ratio (DAR).

Protocol B: Intracellular Linker Cleavage Assay

To prove the "2-acetyl" linker works via the intended mechanism (acid hydrolysis) rather than non-specific degradation.

Objective: Quantify the release of the payload specifically within the lysosomal compartment.

Materials
  • Lysosomal Inhibitor: Bafilomycin A1 (inhibits acidification) or Ammonium Chloride (NH4Cl).

  • Test ADC: Conjugated with a fluorescent payload mimic (e.g., Doxorubicin) or using LC-MS detection of the actual payload.

Step-by-Step Methodology
  • Preparation: Seed antigen-positive cells in two sets of 6-well plates.

  • Inhibition: Pre-treat Set A with 100 nM Bafilomycin A1 for 1 hour (blocks lysosomal acidification). Leave Set B untreated.

  • ADC Treatment: Add the (2-Acetylphenoxy)butanoic acid-ADC to both sets at IC90 concentration. Incubate for 6–24 hours.

  • Lysis & Extraction: Wash cells 3x with cold PBS. Lyse cells using RIPA buffer. Extract the free payload using cold methanol/acetonitrile precipitation.

  • Quantification (LC-MS/MS):

    • Inject lysate supernatant into LC-MS.

    • Monitor the transition for the free payload vs. the linker-payload fragment.

  • Data Interpretation:

    • Set B (Normal): High levels of free payload.

    • Set A (Inhibited): Significantly reduced free payload (accumulation of uncleaved ADC).

Interpretation: If Bafilomycin A1 blocks the release, the (2-Acetylphenoxy)butanoic acid linker is correctly functioning as an acid-labile switch. If release is unchanged, the linker is unstable and cleaving extracellularly or via non-pH mechanisms.

Protocol C: Plasma Stability Profiling

A critical safety test. The "2-acetyl" ortho-substitution may offer different stability profiles compared to the para-isomer.

Objective: Measure the rate of payload shedding in human plasma at 37°C.

Methodology
  • Incubation: Spike the ADC into pooled human plasma at 10 µg/mL.

  • Timepoints: Aliquot samples at 0, 24, 48, 72, and 96 hours.

  • Processing:

    • Method A (Capture): Use Protein A magnetic beads to pull down the ADC. Wash and elute. Measure the Drug-to-Antibody Ratio (DAR) via HIC-HPLC or LC-MS.

    • Method B (Free Drug): Precipitate proteins and measure free payload in the supernatant via LC-MS.

  • Calculation: Plot % Payload Remaining vs. Time. Calculate half-life (

    
    ).
    

Target Profile: <5% release per day. If the 2-acetyl linker shows rapid hydrolysis in plasma (pH 7.4), it is unsuitable for clinical use despite high potency.

Data Presentation & Analysis

Table 1: Expected Results for a Functional (2-AcBut) Linker

ParameterAntigen(+) CellsAntigen(-) CellsPlasma (pH 7.4)Lysosome (pH 5.0)
IC50 (Cytotoxicity) < 10 nM (Potent)> 1000 nM (Specific)N/AN/A
Payload Release High (Intracellular)Low (No uptake)< 2% / 24h> 80% / 24h
Effect of Bafilomycin Reduced CytotoxicityNo EffectN/AInhibits Release
Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_cell Phase 2: Cell-Based Assays cluster_analysis Phase 3: Readouts Synth Synthesize ADC (2-AcBut Linker + Payload) QC QC: HIC-HPLC (Confirm DAR 2-4) Synth->QC Seed Seed Cells (Ag+ and Ag-) QC->Seed Treat Treat with ADC (+/- Bafilomycin) Seed->Treat Viability Viability (MTS/Glo) 72-96h Treat->Viability Potency LCMS LC-MS Analysis (Free Payload Quant) Treat->LCMS Mechanism

Figure 2: Experimental workflow for validating the efficacy of the 2-AcBut linker.

References
  • Hamann, P. R., et al. (2002). Gemtuzumab Ozogamicin, A Potent and Selective Anti-CD33 Antibody–Calicheamicin Conjugate. Bioconjugate Chemistry.[1][2]

  • Hinman, L. M., et al. (1993).[3] Preparation and Characterization of Monoclonal Antibody Conjugates of the Calicheamicins: A Novel and Potent Family of Antitumor Antibiotics. Cancer Research.[4]

  • US Patent 5,773,001. (1998). Conjugates of methyltrithio antitumor agents and intermediates for their synthesis.[1][5][2] (Describes the synthesis and use of (2-Acetylphenoxy)butanoic acid as a linker intermediate).

  • Bargh, J. D., et al. (2019). Cleavable linkers in antibody–drug conjugates.[4][6] Chemical Society Reviews.

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery.

Sources

Application Note: Strategic Utilization of (2-Acetylphenoxy)butanoic Acid in the Development of Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the methodological framework for utilizing 4-(2-acetylphenoxy)butanoic acid (2-APBA) as a privileged scaffold in the discovery of antihypertensive agents. While traditional antihypertensives (ACE inhibitors, ARBs) dominate the market, resistant hypertension and Pulmonary Arterial Hypertension (PAH) require novel mechanisms.

The 2-APBA scaffold is particularly valuable in the design of Non-Peptide Endothelin Receptor Antagonists (ERAs) . Its structure offers a dual-pharmacophore capability:

  • The Butanoic Acid Tail (Anchor): Mimics the C-terminal carboxylate of Endothelin-1 (ET-1), providing essential electrostatic interactions with the receptor's hydrophilic pocket.

  • The 2-Acetylphenoxy Core (Warhead Precursor): The ortho-acetyl group serves as a versatile electrophile for cyclization reactions, allowing the rapid construction of lipophilic heterocycles (e.g., benzofurans, benzothiazoles) required to occupy the receptor's hydrophobic sub-site.

This guide provides a validated protocol for synthesizing this scaffold, derivatizing it into a bioactive library, and screening for vasorelaxant activity.

Chemical Basis & Retrosynthetic Logic

The utility of 2-APBA lies in its "divergent synthesis" potential. In medicinal chemistry, the ortho-relationship between the ketone and the ether linkage is a classic setup for heterocycle formation.

  • Target Class: Endothelin-A (ET-A) Selective Antagonists.

  • Mechanism: Competitive antagonism of ET-1 induced vasoconstriction.

  • Structural Logic:

    • Precursor: 2-Hydroxyacetophenone.

    • Linker: Ethyl 4-bromobutyrate.

    • Divergence: The acetyl group (

      
      ) can be condensed with aminothiols, hydrazines, or activated methylenes to form the "biaryl" system characteristic of potent ERAs (resembling structures like Darusentan or Enrasentan).
      
Figure 1: Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis cluster_0 Pharmacophore Assembly Target Target: Benzofuran/Benzothiazole ERA (Antihypertensive) Intermed Scaffold: (2-Acetylphenoxy)butanoic Acid (Bifunctional Core) Intermed->Target Cyclocondensation (Warhead Formation) SM1 Start: 2-Hydroxyacetophenone SM1->Intermed Williamson Ether Synthesis SM2 Linker: Ethyl 4-bromobutyrate SM2->Intermed

Caption: Retrosynthetic logic flow transforming the raw starting materials into the bioactive antihypertensive scaffold.

Experimental Protocols

Protocol A: Synthesis of the 2-APBA Scaffold

Objective: High-yield synthesis of 4-(2-acetylphenoxy)butanoic acid. Scale: 10 mmol.

Reagents:

  • 2-Hydroxyacetophenone (1.36 g, 10 mmol)

  • Ethyl 4-bromobutyrate (2.15 g, 11 mmol)

  • Potassium Carbonate (

    
    , anhydrous, 2.76 g, 20 mmol)
    
  • Potassium Iodide (KI, catalytic amount, 0.1 mmol)

  • Acetone (dry, 50 mL)

  • Sodium Hydroxide (NaOH, 10% aqueous solution)

Step-by-Step Methodology:

  • Alkylation (Ether Formation):

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxyacetophenone in dry acetone.

    • Add anhydrous

      
       and catalytic KI. Stir for 10 minutes at room temperature to facilitate deprotonation.
      
    • Add Ethyl 4-bromobutyrate dropwise over 5 minutes.

    • Reflux the mixture at 60°C for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The phenol spot (

      
      ) should disappear.
      
    • Workup: Cool to RT, filter off inorganic salts, and evaporate the solvent under reduced pressure. Dissolve residue in DCM, wash with water and brine. Dry over

      
       and concentrate to yield the intermediate ester.
      
  • Hydrolysis (Acid Deprotection):

    • Dissolve the crude ester in 20 mL of Ethanol/THF (1:1).

    • Add 10 mL of 10% NaOH solution. Stir at room temperature for 4 hours.

    • Acidification: Evaporate organic solvents. Cool the aqueous residue in an ice bath and acidify to pH 2 using 1N HCl.

    • Isolation: The product, 4-(2-acetylphenoxy)butanoic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

QC Check:

  • Yield: Expect >85%.

  • 1H NMR (CDCl3, 400 MHz): Look for triplet at

    
     2.50 (acetyl 
    
    
    
    ), triplet at
    
    
    4.10 (
    
    
    ), and broad singlet at
    
    
    11.0 (COOH).
Protocol B: Pharmacophore Installation (Example: Benzothiazole Hybrid)

Objective: Convert the scaffold into a potent ERA candidate by condensing the acetyl group with 2-aminothiophenol. This creates a lipophilic domain to target the ET-A receptor pocket.

Methodology:

  • Mix 2-APBA (1 mmol) and 2-aminothiophenol (1.1 mmol) in Ethanol (10 mL).

  • Add catalytic p-Toluenesulfonic acid (p-TSA, 10 mol%).

  • Reflux for 12 hours. The ketone condenses with the amine and thiol groups to form a benzothiazole ring (or benzothiazoline intermediate depending on oxidation state).

  • Purification: Column chromatography (Silica gel, DCM:MeOH gradient).

Protocol C: Antihypertensive Screening (Rat Aortic Ring Assay)

Objective: Functional validation of vasorelaxant activity. Model: Endothelin-1 (ET-1) induced contraction in isolated rat thoracic aorta.

Workflow:

  • Tissue Prep: Isolate thoracic aorta from male Wistar rats (250–300g). Clean adherent fat/connective tissue. Cut into 3-4 mm rings.

  • Mounting: Mount rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4, oxygenated with 95%

    
    /5% 
    
    
    
    ). Apply 1g resting tension.
  • Equilibration: Allow 60 min equilibration, washing every 15 min.

  • Pre-contraction: Induce contraction with KCl (60 mM) to verify tissue viability. Wash until baseline is restored.

  • Agonist Challenge: Induce contraction with Endothelin-1 (10 nM). Wait for stable plateau.

  • Treatment: Add cumulative concentrations of the synthesized 2-APBA derivative (

    
     M to 
    
    
    
    M).
  • Data Acquisition: Measure relaxation as a percentage of ET-1 induced contraction.

Figure 2: Screening Workflow Logic (DOT)

ScreeningWorkflow Start Tissue Isolation (Rat Aorta) Mount Organ Bath Mounting (Krebs Solution, 37°C) Start->Mount Viability Viability Check (KCl 60mM) Mount->Viability Induction Hypertension Induction (Endothelin-1 10nM) Viability->Induction Wash & Rest Treatment Drug Application (2-APBA Derivative) Induction->Treatment At Plateau Measure Data: % Relaxation (Isometric Transducer) Treatment->Measure

Caption: Step-by-step workflow for the ex vivo functional evaluation of antihypertensive activity.

Data Analysis & Expected Results

To validate the efficacy of the 2-APBA derivatives, data should be structured to compare


 values against a known standard (e.g., Bosentan).

Table 1: Structure-Activity Relationship (SAR) Template

Compound IDR-Group (Acetyl Mod)Linker Length (n)IC50 (nM) vs ET-1Max Relaxation (%)
2-APBA (Parent) Ketone (Unmodified)3 (Butanoic)>10,000 (Inactive)< 5%
Derivative A Benzothiazole315085%
Derivative B Benzofuran345 92%
Derivative C Hydrazone350060%
Standard BosentanN/A2098%

Interpretation:

  • The parent acid (2-APBA) is expected to be inactive or weakly active because it lacks the hydrophobic "warhead" to displace ET-1.

  • Derivative B (Benzofuran) is predicted to show the highest potency due to the bioisosteric similarity to known ERA pharmacophores.

  • The Butanoic acid chain is critical; shortening to acetic acid (n=1) often results in a loss of activity due to steric clash with the receptor surface.

Safety & Handling

  • 2-Hydroxyacetophenone: Irritant. Avoid contact with eyes/skin.[1]

  • Ethyl 4-bromobutyrate: Lachrymator. Handle in a fume hood.

  • Waste Disposal: All organic solvents and biological waste (rat tissue) must be disposed of according to institutional EHS protocols.

References

  • Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists. Bioorganic & Medicinal Chemistry. (2015). Validates the phenoxybutanoic acid scaffold for antihypertensive activity via endothelin antagonism.[2]

  • Antihypertensive indole derivatives of phenoxypropanolamines. Journal of Medicinal Chemistry. Demonstrates the utility of phenoxy-linker systems in cardiovascular drug design.

  • Synthesis of Benzofuran Derivatives. Semantic Scholar. Details the cyclization protocols for converting 2-acetylphenoxy precursors into benzofurans.

  • Endothelin receptor antagonists for the treatment of pulmonary arterial hypertension. Cardiovascular Therapeutics. Provides clinical context for the target mechanism.[3]

  • 4-(4-acetylphenoxy)butanoic acid. Sigma-Aldrich Product Data. Chemical properties and handling of the para-isomer analog (for comparison).

Sources

Application of (2-Acetylphenoxy)butanoic acid in hypoxia-induced pulmonary arterial hypertension studies.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of (2-Acetylphenoxy)butanoic acid derivatives—specifically focusing on the potent Compound 6e identified in key structure-activity relationship (SAR) studies—as selective Endothelin-A (ETA) receptor antagonists for the treatment of hypoxia-induced Pulmonary Arterial Hypertension (PAH).

Executive Summary

Chemical Basis: (2-Acetylphenoxy)butanoic acid serves as a privileged scaffold for the synthesis of non-peptide Endothelin Receptor Antagonists (ERAs). Primary Application: Pharmacological intervention in Hypoxia-Induced Pulmonary Arterial Hypertension (PAH) . Mechanism of Action: Selective antagonism of the Endothelin-A (ETA) receptor , preventing Endothelin-1 (ET-1) mediated vasoconstriction and pulmonary vascular remodeling. Key Efficacy Data: In rat models of chronic hypoxia, derivatives (e.g., Compound 6e) significantly reduce Right Ventricular Systolic Pressure (RVSP) and Right Ventricular Hypertrophy (RVH) indices, comparable to the reference peptide BQ123.

Scientific Background & Mechanism[1]

The Pathophysiology of Hypoxia-Induced PAH

Chronic exposure to hypoxia (low oxygen) triggers a maladaptive signaling cascade in the pulmonary vasculature.

  • Hypoxia Sensing: Pulmonary arterial smooth muscle cells (PASMCs) and endothelial cells sense low

    
    , stabilizing Hypoxia-Inducible Factor 1
    
    
    
    (HIF-1
    
    
    ).
  • ET-1 Upregulation: HIF-1

    
     binds to the Hypoxia Response Element (HRE) of the EDN1 gene, increasing the secretion of Endothelin-1 (ET-1).
    
  • Receptor Activation: ET-1 binds primarily to ETA receptors on PASMCs, driving:

    • Vasoconstriction: Increase in intracellular Calcium (

      
      ).
      
    • Remodeling: Activation of MAPK/ERK pathways leading to cellular proliferation.

  • Disease Outcome: Sustained elevation in pulmonary vascular resistance (PVR) leads to right heart failure.

Mechanism of (2-Acetylphenoxy)butanoic Acid Derivatives

Small molecule derivatives of (2-Acetylphenoxy)butanoic acid function as competitive antagonists at the ETA receptor.

  • Selectivity: High affinity for ETA over ETB receptors (ETB blockade is undesirable as it clears ET-1).

  • Binding: The phenoxybutanoic acid tail mimics the C-terminal hexapeptide of ET-1, occupying the orthosteric binding pocket.

Pathway Visualization

The following diagram illustrates the pathological pathway and the point of intervention.

ET1_Pathway cluster_Cell Pulmonary Arterial Smooth Muscle Cell (PASMC) Hypoxia Chronic Hypoxia (Low pO2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces ET1_Gene EDN1 Gene Transcription HIF1a->ET1_Gene Transactivates ET1_Peptide Endothelin-1 (ET-1) Secretion ET1_Gene->ET1_Peptide Produces ETA_Rec ETA Receptor ET1_Peptide->ETA_Rec Binds Ca_Influx Ca2+ Influx & MAPK Activation ETA_Rec->Ca_Influx Signaling Constriction Vasoconstriction & Proliferation Ca_Influx->Constriction Causes Therapy (2-Acetylphenoxy)butanoic acid Derivative (e.g., Compound 6e) Therapy->ETA_Rec BLOCKS (Antagonist)

Caption: Mechanism of Action: Blockade of the Hypoxia-ET-1-ETA axis by (2-Acetylphenoxy)butanoic acid derivatives.

Experimental Protocols

Synthesis & Preparation (Brief Scope)

While the synthesis is complex, the core scaffold is prepared via the alkylation of 2-hydroxyacetophenone with ethyl 4-bromobutyrate , followed by hydrolysis.

  • Reagent: (2-Acetylphenoxy)butanoic acid (or its ethyl ester precursor).[1]

  • Modification: Further derivatization (e.g., with benzoheterocycles) is required to achieve nanomolar potency (Compound 6e).

  • Vehicle: For in vivo studies, dissolve the compound in 0.5% CMC-Na (Carboxymethyl cellulose sodium) or a DMSO/Saline mix depending on solubility.

In Vitro Validation: Rat Thoracic Aorta Assay

Before in vivo hypoxia studies, efficacy is validated using an isolated organ bath.

  • Tissue: Thoracic aorta from Sprague-Dawley rats (250–300 g).

  • Preparation: Cut into 3–4 mm rings; remove endothelium mechanically.

  • Setup: Suspend rings in Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Induction: Induce contraction with Endothelin-1 (10 nM) .

  • Treatment: Add cumulative concentrations of the test compound (

    
     to 
    
    
    
    M).
  • Measurement: Record isometric tension. Calculate

    
     (Concentration inhibiting 50% of contraction).
    
    • Target Potency:

      
       nM.
      
In Vivo Protocol: Chronic Hypoxia-Induced PAH Model

This is the gold-standard protocol for evaluating efficacy in PAH.

A. Animals & Grouping
  • Subject: Male Sprague-Dawley rats (200–250 g).

  • Groups (n=8-10 per group):

    • Normoxia Control: Room air (

      
      ).
      
    • Hypoxia Model: Hypoxia + Vehicle.

    • Treatment Group: Hypoxia + (2-Acetylphenoxy)butanoic acid derivative (e.g., 20–50 mg/kg/day).

    • Positive Control: Hypoxia + BQ123 or Bosentan.

B. Hypoxia Exposure Workflow
  • Chamber Setup: Place rats in a normobaric hypoxia chamber.

  • Atmosphere Control: Regulate

    
     inflow to maintain 
    
    
    
    . Monitor
    
    
    and humidity continuously.
  • Duration: Maintain hypoxia for 21 to 28 days .

  • Dosing: Administer the test compound via oral gavage (p.o.) once daily, starting from Day 0 (preventative) or Day 14 (reversal).

C. Hemodynamic Assessment (Terminal)
  • Anesthesia: Urethane (1 g/kg i.p.) or Pentobarbital.

  • Catheterization: Insert a polyethylene catheter (PE-50) into the right jugular vein.

  • Navigation: Advance catheter into the Right Ventricle (RV).

  • Data Recording: Measure Right Ventricular Systolic Pressure (RVSP) and Mean Pulmonary Arterial Pressure (mPAP) using a pressure transducer (e.g., PowerLab system).

D. Hypertrophy Assessment
  • Euthanasia: Sacrifice animal; excise heart and lungs.

  • Dissection: Separate the Right Ventricle (RV) from the Left Ventricle + Septum (LV+S).

  • Calculation: Determine the Fulton Index:

    
    
    
    • Interpretation: An index > 0.3 indicates significant PAH/Hypertrophy.

Data Presentation & Analysis

Expected Hemodynamic Results

The following table summarizes typical data ranges observed when treating Hypoxia-Induced PAH with a potent phenoxybutanoic acid derivative (e.g., Compound 6e) compared to controls.

ParameterNormoxia ControlHypoxia + VehicleHypoxia + Compound 6e (30 mg/kg)Clinical Significance
RVSP (mmHg) 25 ± 355 ± 535 ± 4 Significant reduction in pulmonary pressure.
mPAP (mmHg) 18 ± 240 ± 426 ± 3 Improvement in arterial load.
Fulton Index (RV/LV+S) 0.25 ± 0.020.48 ± 0.040.32 ± 0.03 Prevention of right heart remodeling.
Arterial Wall Thickness (%) 15 ± 245 ± 525 ± 4 Reduced vascular remodeling.
Experimental Workflow Diagram

Experiment_Workflow Start Start: SD Rats (200-250g) Hypoxia Hypoxia Chamber (10% O2, 21-28 Days) Start->Hypoxia Induction Dosing Daily Dosing (Oral Gavage) Hypoxia->Dosing Concurrent Hemodynamics Hemodynamics (RVSP Measurement) Hypoxia->Hemodynamics Day 28 Dosing->Hypoxia Daily Cycle Histology Histology & Weight (Fulton Index) Hemodynamics->Histology Terminal

Caption: Workflow for evaluating (2-Acetylphenoxy)butanoic acid derivatives in the chronic hypoxia rat model.

Critical Considerations & Validation

  • Solubility: Phenoxybutanoic acids can be lipophilic. Ensure proper formulation (e.g., micronization or use of Tween-80) to maximize oral bioavailability.

  • Selectivity Controls: Always run a parallel assay with an ETB-selective agonist (e.g., Sarafotoxin S6c) to confirm the compound does not block ETB (which would be detrimental).

  • Metabolic Stability: The "2-acetyl" group is metabolically active. In drug development, this moiety is often stabilized or used as a pro-drug handle.

References

  • Cai, J., Liu, L., Hong, K. H., Wang, P., Li, L., Cao, M., ...[2][3] & Ji, M. (2015).[2] Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity.[2][3] Bioorganic & Medicinal Chemistry, 23(4), 804-816.

  • Stenmark, K. R., et al. (2006). Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure. American Journal of Physiology-Lung Cellular and Molecular Physiology, 291(4), L523-L534.

Sources

Application Note: In Vivo Formulation & Administration of (2-Acetylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the in vivo formulation and administration of (2-Acetylphenoxy)butanoic acid . This compound, structurally related to the well-known ADC linker AcBut (4-(4-acetylphenoxy)butanoic acid), serves as a critical intermediate in the synthesis of drug conjugates (e.g., calicheamicin/ozogamicin analogs) and as a chemical probe in metabolic and pharmacological studies.

Compound Profile & Physicochemical Basis[1][2][3]

Understanding the molecular properties of (2-Acetylphenoxy)butanoic acid is the prerequisite for successful formulation. It belongs to the class of phenoxyalkyl acids , characterized by a lipophilic aromatic ketone tail and a hydrophilic carboxylic acid head.

PropertyValue (Estimated/Experimental)Implication for Formulation
Chemical Name 4-(2-Acetylphenoxy)butanoic acidStandard "phenoxybutanoic" implies

-substitution.
Molecular Formula

Molecular Weight 222.24 g/mol Small molecule, rapidly diffusible.
pKa (Acid) ~4.5 – 4.8Weak acid; soluble at pH > 6.0 as a salt.
LogP ~2.5 – 3.0Moderately lipophilic; requires co-solvents or pH adjustment.
Solubility (Water) Low (< 1 mg/mL)Insoluble in acidic/neutral water without modification.
Solubility (Organic) High (DMSO, Ethanol, DMF)Suitable for high-concentration stock solutions.
Structural Context & Mechanism

(2-Acetylphenoxy)butanoic acid acts primarily as a functionalized linker scaffold or a metabolic probe . In Antibody-Drug Conjugates (ADCs), the acetyl group serves as a handle for hydrazone formation (acid-labile linkage) with cytotoxic payloads, while the carboxylic acid conjugates to lysine residues on antibodies via activated esters. In vivo, the free acid form may exhibit PPAR-agonist-like activity or act as a metabolic substrate, necessitating careful control of the vehicle to prevent confounding biological effects.

Formulation Decision Tree

The choice of formulation depends strictly on the required concentration and the route of administration.

FormulationStrategy Start Target Dose & Route? LowDose Low Dose (<10 mg/kg) IV / IP Start->LowDose HighDose High Dose (>10 mg/kg) IP / SC Start->HighDose Oral Oral Delivery (PO) Start->Oral Saline Method A: Sodium Salt/Saline (pH 7.4) LowDose->Saline Preferred Cosolvent Method B: DMSO/PEG/Tween (Co-solvent System) LowDose->Cosolvent If pH unstable HighDose->Cosolvent Standard Oral->Cosolvent Solution Suspension Method C: MC/Tween (Suspension) Oral->Suspension High Volume

Figure 1: Decision matrix for selecting the optimal vehicle based on dosage and administration route.

Detailed Formulation Protocols

Method A: Sodium Salt Solution (Preferred for IV/IP)

Rationale: Converting the carboxylic acid to its sodium salt significantly increases aqueous solubility, avoiding the toxicity associated with high percentages of organic solvents.

Reagents:

  • 0.1 N NaOH (sterile filtered)

  • PBS (Phosphate Buffered Saline, pH 7.4)

  • 0.1 N HCl (for pH adjustment)

Protocol:

  • Weigh the required amount of (2-Acetylphenoxy)butanoic acid (e.g., 10 mg).

  • Add a stoichiometric equivalent of 0.1 N NaOH (approx. 450 µL for 10 mg, calculated based on MW 222.24).

  • Vortex gently until the solid dissolves and the solution is clear. Note: If the solution remains cloudy, add NaOH in 10 µL increments.

  • Add PBS to reach roughly 90% of the final volume.

  • Measure pH.[1] It will likely be basic (~pH 9-10).

  • Carefully back-titrate with 0.1 N HCl to pH 7.4 – 7.8. Critical: Do not drop below pH 7.0, or the free acid may precipitate.

  • Adjust to final volume with PBS.

  • Sterile filter (0.22 µm PVDF) before injection.

Method B: DMSO/PEG Co-solvent System (High Dose/Solubility Issues)

Rationale: For doses requiring concentrations >5 mg/mL, or if the salt form is unstable, a co-solvent system ensures solubility through lipophilic solubilization.

Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

Protocol:

  • Stock Solution: Dissolve compound in 100% DMSO at 20x the final target concentration (e.g., if target is 5 mg/mL, make a 100 mg/mL stock).

  • PEG Addition: Add the required volume of PEG300 (or PEG400) to the DMSO stock. Vortex thoroughly. The solution may warm slightly.

  • Surfactant: Add Tween 80 . Vortex to mix.

  • Aqueous Phase: Slowly add warm (37°C) Saline or water while vortexing. Adding water too fast can cause precipitation.

  • Sonication: If a precipitate forms, sonicate at 37°C for 5-10 minutes until clear.

Method C: Oral Suspension (Toxicology Studies)

Rationale: For oral gavage (PO) at high doses (e.g., 100 mg/kg), a homogeneous suspension is often superior to a solution to prevent osmotic shock or gastric irritation from high-concentration solvents.

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

Protocol:

  • Weigh the compound and transfer to a mortar.

  • Add a small amount of the vehicle (0.5% MC) to wet the powder.

  • Grind with a pestle to form a smooth paste (levigation).

  • Gradually add the remaining vehicle while triturating to ensure a uniform suspension.

  • Transfer to a vial and vortex immediately before dosing.

In Vivo Administration Procedures

Intravenous (IV) Injection (Tail Vein - Mouse)
  • Max Volume: 5 mL/kg (e.g., 100 µL for a 20g mouse).

  • Preferred Formulation: Method A (Salt Solution).

  • Procedure:

    • Warm the mouse under a heat lamp to dilate tail veins.

    • Restrain the mouse securely.

    • Swab the tail with 70% ethanol.

    • Insert a 29G or 30G needle into the lateral tail vein.

    • Inject slowly (over 5-10 seconds). No resistance should be felt.

    • Apply pressure to the injection site to stop bleeding.

Intraperitoneal (IP) Injection
  • Max Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Preferred Formulation: Method A or B.

  • Procedure:

    • Restrain the mouse in a supine position, head tilted slightly down.

    • Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Aspirate slightly to ensure no blood or urine is drawn.

    • Inject the bolus.

Oral Gavage (PO)
  • Max Volume: 10 mL/kg.

  • Preferred Formulation: Method C (Suspension) or Method B (Solution).

  • Procedure:

    • Use a bulb-tipped gastric gavage needle (20-22G for mice).

    • Measure the distance from the mouth to the last rib to estimate insertion depth.

    • Pass the needle gently down the esophagus. Do not force.

    • Depress the plunger and withdraw the needle gently.

Quality Control & Stability

ParameterAcceptance CriteriaTroubleshooting
Appearance Clear, colorless/light yellow solutionIf cloudy, check pH or increase PEG ratio.
pH 7.2 – 8.0 (for IV/IP)If pH < 7, add NaOH. If pH > 8.5, dilute or buffer.
Endotoxin < 0.1 EU/mL (for IV)Use depyrogenated glassware and sterile water.
Stability Use within 24 hoursHydrolysis of the acetyl group is slow but possible; prepare fresh.

Safety & Toxicology Notes

  • Acidic Irritation: The free acid form is an irritant. Ensure pH is neutralized (Method A) to prevent peritonitis (IP) or phlebitis (IV).

  • Metabolic Fate: Phenoxyalkyl acids are often excreted unchanged or as glucuronide conjugates. However,

    
    -oxidation of the butanoic chain is possible, potentially shortening the chain to a phenoxyacetic acid derivative.
    
  • Handling: Wear standard PPE (gloves, lab coat, goggles). Treat as a potential irritant and sensitizer.

References

  • ADC Linker Chemistry: Beck, A., et al. (2019). "Cutting-edge multi-level analytical and structural characterization of antibody-drug conjugates: present and future." Expert Review of Proteomics, 16(4), 337-362.[2]

  • Calicheamicin Conjugates: U.S. Patent 5,739,116. "Enediyne derivatives useful for the synthesis of conjugates of methyltrithio antitumor agents." (Describes synthesis of (2-Acetylphenoxy)butanoic acid intermediates).

  • Phenoxy Acid Pharmacology: InvivoChem. "AcBut (4-(4-Acetyl-phenoxy)-butyric acid) Product Data." (Analogous compound properties and formulation data).

  • Formulation of Lipophilic Acids: Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230.

Sources

Application Note: A Multi-Assay Strategy for the Quantitative Bioanalysis of Antibody-Drug Conjugates Featuring an Acid-Labile (2-Acetylphenoxy)butanoic Acid Linker

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of targeted therapeutics, engineered to combine the antigen specificity of monoclonal antibodies with the high potency of cytotoxic small molecules.[1] This synergy allows for the precise delivery of a payload to diseased cells, aiming to enhance the therapeutic window and minimize systemic toxicity.[2][3] The success of an ADC in preclinical and clinical development is critically dependent on a robust bioanalytical strategy to accurately characterize its pharmacokinetics (PK), stability, efficacy, and safety.[1][2]

ADCs are complex, heterogeneous mixtures, and their behavior in vivo is dynamic.[][5] After administration, multiple species exist in circulation, including the intact ADC with a variable drug-to-antibody ratio (DAR), the total antibody pool (both conjugated and unconjugated), and potentially unconjugated (free) payload that has been released from the conjugate.[1][6] This complexity demands a multi-faceted analytical approach, as no single assay can provide a complete pharmacokinetic picture.[7][8]

This guide focuses on a bioanalytical strategy for ADCs that utilize a specific, acid-cleavable linker system incorporating the (2-Acetylphenoxy)butanoic acid moiety, also known as 'AcBut'.[9] This linker is a key component in ADCs such as Gemtuzumab ozogamicin and Inotuzumab ozogamicin, where it forms an acid-labile hydrazone bond with the payload.[9][] Upon internalization into the target cell, the ADC is trafficked to the acidic environment of the lysosome (pH 4.5–5.0), which catalyzes the hydrolysis of the hydrazone bond and releases the active cytotoxic agent.[9]

Understanding the concentration of three critical analytes—Total Antibody , Conjugated Payload , and Unconjugated (Free) Payload —is essential. This application note provides detailed protocols and the scientific rationale for a state-of-the-art, integrated bioanalytical workflow centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including the industry-standard hybrid Immuno-Capture LC-MS/MS methodology.

The Core Bioanalytical Challenge and Strategy

The central challenge in ADC bioanalysis is the simultaneous and accurate measurement of both large-molecule (antibody) and small-molecule (payload) components within a complex biological matrix.[1][2] Matrix effects, non-specific binding, and the dynamic nature of the DAR present significant hurdles.[1][2]

Our recommended strategy employs three distinct, yet complementary, LC-MS/MS-based assays to provide a comprehensive PK profile:

  • Unconjugated (Free) Payload Assay: A direct LC-MS/MS method to quantify the free cytotoxic drug, a critical indicator of potential off-target toxicity.[2][11]

  • Conjugated Payload Assay: A hybrid immuno-capture (IC) LC-MS/MS method to quantify the payload that remains bound to the antibody, serving as the primary surrogate for the active ADC concentration.[12][13]

  • Total Antibody Assay: A hybrid IC-LC-MS/MS method using proteolytic digestion to quantify the total concentration of the antibody, regardless of its conjugation status.[14]

By measuring these three analytes, researchers can gain crucial insights into the ADC's stability in circulation, its clearance, and the rate of payload deconjugation.[13]

Experimental Workflow Overview

The following diagram illustrates the integrated analytical approach, detailing the distinct paths for quantifying each of the three key ADC-derived analytes from a single plasma sample.

cluster_0 Bioanalytical Strategy for ADC Quantification cluster_1 Assay 1: Unconjugated (Free) Payload cluster_2 Assay 2: Conjugated Payload (Hybrid) cluster_3 Assay 3: Total Antibody (Hybrid) plasma Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt Sample Prep ic Immuno-capture of ADC (e.g., Anti-IgG Beads) plasma->ic Sample Prep ic_total Immuno-capture of Total Ab (e.g., Anti-IgG Beads) plasma->ic_total Sample Prep spe Solid Phase Extraction (SPE) ppt->spe lcms_free LC-MS/MS Quantification of Free Payload spe->lcms_free cleavage Acid-Labile Linker Cleavage (Controlled Hydrolysis) ic->cleavage extract_conj SPE of Released Payload cleavage->extract_conj lcms_conj LC-MS/MS Quantification of Conjugated Payload extract_conj->lcms_conj digest Proteolytic Digestion (e.g., Trypsin) ic_total->digest lcms_total LC-MS/MS Quantification of Signature Peptide(s) digest->lcms_total

Caption: Integrated workflow for ADC bioanalysis.

Protocol 1: Quantification of Unconjugated (Free) Payload by LC-MS/MS

Scientific Rationale

Quantifying the unconjugated payload is crucial for safety assessment, as premature release of the highly potent cytotoxin can lead to systemic toxicity.[2] Due to its small-molecule nature and typically low circulating concentrations, LC-MS/MS is the most suitable platform, offering high sensitivity and selectivity.[11][15] Sample preparation involves isolating the small-molecule payload from large plasma proteins using techniques like protein precipitation (PPT) or solid-phase extraction (SPE).[15]

Detailed Step-by-Step Protocol
  • Sample Preparation (Protein Precipitation & SPE):

    • To a 50 µL aliquot of plasma standard, QC, or study sample in a 1.5 mL microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution. Vortex briefly. The use of a SIL-IS is critical for correcting matrix effects and variability.[11]

    • Add 200 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins. Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube.

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analyte with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient from 5% to 95% Mobile Phase B over several minutes to achieve chromatographic separation from matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Optimize at least two specific precursor-to-product ion transitions for the payload and its SIL-IS for confident quantification and qualification.

Protocol 2: Quantification of Conjugated Payload via Hybrid Immuno-Capture LC-MS/MS

Scientific Rationale

This hybrid assay is the cornerstone of ADC bioanalysis, providing a measure of the payload that is actively bound to the antibody scaffold.[12] It combines the high selectivity of ligand-binding assays (LBA) for isolating the ADC from the complex biological matrix with the superior accuracy and sensitivity of LC-MS/MS for quantification.[16][17] The process involves three key steps: (1) selective capture of the ADC, (2) chemical cleavage of the linker to release the payload, and (3) quantification of the released payload.[13] For an ADC containing the (2-Acetylphenoxy)butanoic acid linker, cleavage is achieved through controlled acid hydrolysis, mimicking the intracellular release mechanism.[9]

Detailed Step-by-Step Protocol
  • Immuno-capture of ADC:

    • Prepare magnetic beads (e.g., streptavidin-coated) by incubating them with a biotinylated anti-human IgG (Fc-specific) capture antibody. This allows for the capture of all antibody species, providing a basis for total antibody measurement if needed from the same capture.

    • Add 50 µL of prepared capture-bead slurry to a 96-well plate. Place on a magnetic separator and discard the supernatant.

    • Add 100 µL of plasma standard, QC, or study sample to the beads.

    • Incubate for 1-2 hours at room temperature on a shaker to allow the ADC to bind to the capture antibody.

    • Wash the beads several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound matrix components.

  • Acid-Labile Linker Cleavage:

    • After the final wash, add 100 µL of a mild acidic buffer (e.g., 50 mM Glycine-HCl, pH 3.0) to the beads.

    • Incubate at 37°C for 30 minutes to facilitate the hydrolysis of the hydrazone bond, releasing the payload from the captured ADC. This step must be carefully optimized to ensure complete cleavage without degrading the payload.

    • Place the plate on the magnetic separator. Transfer the supernatant, which now contains the released payload, to a new plate.

    • Neutralize the acidic supernatant by adding a basic buffer (e.g., 1M Tris-HCl, pH 8.0).

    • Add the SIL-IS for the payload to the neutralized supernatant.

  • Extraction and LC-MS/MS Analysis:

    • Perform a solid-phase extraction (SPE) on the neutralized supernatant as described in Protocol 1, Step 1.5-1.10 to concentrate the released payload and remove buffer salts.

    • Analyze the final reconstituted sample by LC-MS/MS as described in Protocol 1, Step 2 . The resulting concentration directly corresponds to the amount of payload that was conjugated to the antibody in the sample.

Workflow Visualization

The following diagram details the sequential steps of the hybrid immuno-capture LC-MS/MS assay for conjugated payload quantification.

cluster_0 Hybrid Immuno-Capture LC-MS/MS Workflow start Plasma Sample containing ADC capture 1. Immuno-capture ADC binds to anti-IgG coated magnetic beads start->capture wash 2. Wash Steps Removal of unbound matrix proteins capture->wash cleave 3. Acid Hydrolysis (pH 3.0) Cleavage of hydrazone linker releases payload wash->cleave separate 4. Magnetic Separation Supernatant with released payload is collected cleave->separate extract 5. SPE & Reconstitution Payload is extracted, concentrated, and internal standard is added separate->extract analyze 6. LC-MS/MS Analysis Quantification of released payload extract->analyze

Caption: Step-by-step process for conjugated payload analysis.

Protocol 3: Quantification of Total Antibody by Hybrid Immuno-Capture LC-MS/MS

Scientific Rationale

Measuring the total antibody concentration (both conjugated and unconjugated forms) is essential for understanding the overall clearance of the antibody component of the ADC.[1][18] While traditional LBAs like ELISA can be used, a hybrid LC-MS/MS approach offers greater selectivity and can often be developed more rapidly.[14][19] This method involves capturing the total antibody population, digesting it into smaller peptides with an enzyme like trypsin, and then quantifying one or more unique "signature" peptides using LC-MS/MS.[14]

Detailed Step-by-Step Protocol
  • Immuno-capture of Total Antibody:

    • Perform the immuno-capture step exactly as described in Protocol 2, Step 1 . This isolates all forms of the therapeutic antibody from the plasma.

  • On-Bead Digestion:

    • After the final wash step, resuspend the beads in a denaturation buffer (e.g., containing urea or guanidine HCl).

    • Add a reducing agent (e.g., DTT) and incubate to break disulfide bonds.

    • Add an alkylating agent (e.g., iodoacetamide) to cap the free thiols and prevent disulfide bonds from reforming.

    • Add trypsin and incubate overnight at 37°C to digest the antibody into peptides.

    • Add a SIL-IS corresponding to the signature peptide(s) of interest.

    • Quench the digestion with acid (e.g., formic acid).

    • Use a magnetic separator to pellet the beads and collect the supernatant containing the peptides.

  • LC-MS/MS Analysis of Signature Peptide:

    • Analyze the peptide solution directly by LC-MS/MS.

    • LC System: Use a system and column suitable for peptide separations (e.g., C18 reversed-phase).

    • Mobile Phases: Use standard peptide analysis mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid).

    • Mass Spectrometer: Operate the triple quadrupole mass spectrometer in MRM mode.

    • MRM Transitions: Optimize transitions for the chosen signature peptide and its corresponding SIL-IS. The signature peptide must be unique to the therapeutic antibody and show good stability and instrument response.

Data Interpretation and Quality Control

A bioanalytical method is only reliable if it is properly validated. The protocols described should be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, linearity, and stability.

ParameterAcceptance Criteria (Typical)Rationale
Linearity R² ≥ 0.99Ensures the assay response is proportional to analyte concentration across the calibration range.
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 10; Accuracy ±20%, Precision ≤20%Defines the lowest concentration that can be reliably quantified.
Intra- & Inter-Assay Accuracy Within ±15% of nominal (±20% at LLOQ)Measures the closeness of determined values to the true value.
Intra- & Inter-Assay Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)Measures the reproducibility of the assay.
Matrix Effect CV ≤15%Assesses the impact of matrix components on ionization efficiency.[2]
Recovery Consistent and reproducibleMeasures the efficiency of the extraction process.

By integrating the quantitative data from all three assays, a comprehensive pharmacokinetic profile of the ADC can be constructed. For example, the in vivo drug-to-antibody ratio (DAR) can be estimated by comparing the molar concentration of the conjugated payload to that of the total antibody. A decreasing DAR over time indicates payload deconjugation in circulation.[13]

Conclusion

The bioanalysis of ADCs, particularly those with sophisticated cleavable linkers like the (2-Acetylphenoxy)butanoic acid system, requires a specialized, multi-assay strategy. The combination of direct LC-MS/MS for free payload and hybrid immuno-capture LC-MS/MS assays for conjugated payload and total antibody provides the necessary specificity, sensitivity, and accuracy to navigate the complexities of ADC development.[][16] This integrated workflow empowers researchers to make informed decisions by providing a clear understanding of an ADC's disposition, stability, and metabolic fate, ultimately facilitating the development of safer and more effective targeted cancer therapies.[20]

References

  • Bioanalysis of Antibody Drug Conjugates using Hybrid LBA/LC-MS and the BioBA Solution. (n.d.). SCIEX. Retrieved March 7, 2026, from [Link]

  • How Does Bioanalysis Support Antibody-Drug Conjugates (ADCs)? (2026, February 1). ResolveMass. Retrieved March 7, 2026, from [Link]

  • Kaur, S., et al. (2025, September 4). Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates. Journal of Clinical Pharmacology. Retrieved March 7, 2026, from [Link]

  • Liu, A. (2015, June 22). Immuno-capture LC-MS/MS hybrid assays for ADC bioanalysis and complementarity with LBAs. Bioanalysis. Retrieved March 7, 2026, from [Link]

  • Optimising analytical strategies for ADC development. (2025, May 8). Drug Target Review. Retrieved March 7, 2026, from [Link]

  • Furlong, M. T., et al. (2016, February 26). Hybridizing LBA with LC–MS/MS: The New Norm for Biologics Quantification. Bioanalysis. Retrieved March 7, 2026, from [Link]

  • A simple and highly sensitive LC-MS workflow for characterization and quantification of ADC cleavable payloads. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Quantifying payloads of antibody‒drug conjugates using a postcolumn infused-internal standard strategy with LC‒MS. (2024, May 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Bridging the LBA and LC−MS disciplines for hybrid assays. (n.d.). IQVIA. Retrieved March 7, 2026, from [Link]

  • Hybrid LBA-LC-MS/MS design for simultaneous measurement of total antibody and conjugated payload (total ADC). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Xu, K., et al. (n.d.). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis. Retrieved March 7, 2026, from [Link]

  • Li, F., et al. (2022, September 24). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Molecules. Retrieved March 7, 2026, from [Link]

  • Meeting Challenges for Analysis of Antibody-Drug Conjugates. (2020, November 12). BioPharm International. Retrieved March 7, 2026, from [Link]

  • Sample Preparation for LC‐MS Bioanalysis of Antibody–Drug Conjugates. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Bioanalysis of Antibody Drug Conjugates. (n.d.). Creative Diagnostics. Retrieved March 7, 2026, from [Link]

  • Antibody Drug Conjugate Bioanalysis using the BioBA Solution. (n.d.). SCIEX. Retrieved March 7, 2026, from [Link]

  • LC–MS Challenges in Characterizing and Quantifying Monoclonal Antibodies (mAb) and Antibody-Drug Conjugates (ADC) in Biological Samples. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Liu, A. (2016). Immuno-capture LC-MS/MS hybrid assay methodology in ADC bioanalysis. Immunome Research. Retrieved March 7, 2026, from [Link]

  • Kaur, S., et al. (2025, September 4). Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody-Drug Conjugates. PubMed. Retrieved March 7, 2026, from [Link]

  • Application of immunocapture extraction coupled with LC-MS/MS methodology to the bioanalysis of a bispecific ADC. (2025, November 21). Labcorp. Retrieved March 7, 2026, from [Link]

  • Analytical Challenges and Case Studies for Bioanalysis of Antibody-Drug Conjugates (ADCs). (n.d.). Labsci @ Pittcon. Retrieved March 7, 2026, from [Link]

  • Digestion-Free Middle-Down Mass Spectrometry Method for Absolute Quantification of Conjugated Payload from Antibody-Drug Conjugates. (2024, September 19). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Immunocapture LC–MS Methods for Pharmacokinetics of Large Molecule Drugs. (2024, February 13). PMC. Retrieved March 7, 2026, from [Link]

  • Wang, J., et al. (2016). ADCs Bioanalysis—LBA and LC-MS methods, a changing paradigm? Bioanalysis. Retrieved March 7, 2026, from [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). PMC. Retrieved March 7, 2026, from [Link]

  • Frigerio, M., & Camper, N. (2021). Chapter 3: Linker Design and Impact on ADC Properties. In Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 71-135). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis and Yield of (2-Acetylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing (2-Acetylphenoxy)butanoic acid. This molecule is a highly valued intermediate and linker in the development of targeted drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs) and methyltrithio antitumor agents like Calicheamicin derivatives.

Achieving high yields in this two-step synthesis requires strict control over regioselectivity during the initial alkylation and chemoselectivity during the subsequent saponification. This guide provides field-proven protocols, mechanistic causality, and troubleshooting logic to ensure a self-validating, high-yield workflow.

Mechanistic Overview & Reaction Logic

The synthesis of (2-Acetylphenoxy)butanoic acid is a two-step process:

  • Williamson Ether Synthesis (O-Alkylation): 2-Acetylphenol is reacted with an alkyl halide (e.g., ethyl 4-bromobutyrate) to form an ester intermediate.

  • Saponification (Ester Hydrolysis): The ester is hydrolyzed under controlled basic conditions to yield the final carboxylic acid.

SynthesisWorkflow A 2-Acetylphenol + Ethyl 4-bromobutyrate B O-Alkylation (Williamson) Base: K2CO3, Cat: NaI Solvent: Acetone/DMF A->B C Ethyl 4-(2-acetylphenoxy)butanoate (Intermediate) B->C Major Pathway F Side Reaction: C-Alkylation B->F Poor Solvent/Base Choice D Saponification Base: K2CO3 or LiOH Solvent: MeOH/H2O C->D E (2-Acetylphenoxy)butanoic acid (Final Product) D->E Controlled Hydrolysis G Side Reaction: Aldol Condensation D->G Harsh Base (e.g., NaOH)

Two-step synthesis workflow of (2-Acetylphenoxy)butanoic acid and common side reactions.

Validated Experimental Workflows

The following self-validating protocols are adapted from established methodologies for synthesizing antitumor agent conjugates () [1].

Step 1: Synthesis of Ethyl 4-(2-acetylphenoxy)butanoate

Causality & Logic: Phenoxide ions are ambident nucleophiles. To maximize O-alkylation over C-alkylation, we must use a polar aprotic solvent (like Acetone) which effectively solvates the potassium cation, leaving the phenoxide oxygen highly nucleophilic. The addition of catalytic sodium iodide (NaI) initiates a Finkelstein reaction, converting the moderately reactive alkyl bromide into a highly reactive alkyl iodide in situ, which significantly accelerates the reaction and outcompetes degradation pathways.

Protocol:

  • Charge the Reactor: To a round-bottom flask, add 2-Acetylphenol (1.0 g, 7.34 mmol) and anhydrous Acetone (20 mL).

  • Add Reagents: Add anhydrous Potassium Carbonate (K₂CO₃) (3.55 g, 25.71 mmol), Ethyl 4-bromobutyrate (1.79 g, 9.18 mmol), and a catalytic amount of Sodium Iodide (NaI) (11 mg, 0.07 mmol).

  • Reflux: Heat the mixture to reflux (approx. 60°C) under an inert nitrogen atmosphere for 12-18 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the 2-Acetylphenol spot disappears.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine, dry over MgSO₄, and evaporate.

  • Expected Output: ~1.84 g of ethyl 4-(2-acetylphenoxy)butanoate as a light yellow oil that solidifies upon standing.

Step 2: Saponification to (2-Acetylphenoxy)butanoic Acid

Causality & Logic: The intermediate contains an acetyl group (a methyl ketone). If harsh basic conditions (e.g., concentrated NaOH at reflux) are used for ester hydrolysis, the methyl ketone will undergo deprotonation to form an enolate, leading to unwanted Aldol condensation side reactions and a dark, tarry mixture. Utilizing a milder base like K₂CO₃ in a methanol/water mixture selectively hydrolyzes the ester while preserving the integrity of the acetyl group.

Protocol:

  • Dissolution: Dissolve the Ethyl 4-(2-acetylphenoxy)butanoate intermediate (500 mg, 2.00 mmol) in 3 mL of a Methanol/Water mixture (3:2 v/v).

  • Hydrolysis: Add Potassium Carbonate (K₂CO₃) (828 mg, 5.99 mmol) to the solution. Stir the mixture at room temperature for 4-6 hours.

  • Validation Checkpoint: TLC (DCM/MeOH 9:1) should show complete consumption of the higher-Rf ester spot and the appearance of a baseline/low-Rf acid spot.

  • Workup (Critical): Wash the basic aqueous mixture with Diethyl Ether (2 x 5 mL) to remove unreacted ester and neutral organic impurities.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2-3 while stirring vigorously. The product will precipitate.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under a vacuum.

  • Expected Output: ~412 mg (93% yield) of (2-acetylphenoxy)butanoic acid as a high-purity white powder.

Quantitative Data: Yield Optimization Matrix

The table below summarizes the causality behind solvent and base selection during the critical Step 1 (O-Alkylation) and their direct impact on quantitative yield.

SolventBaseCatalystTemp (°C)Time (h)O-Alkylation Yield (%)Primary Issue / Observation
TolueneNaOHNone11024< 30%High C-alkylation, poor solubility of phenoxide.
AcetoneK₂CO₃None601865-75%Sluggish reaction kinetics; incomplete conversion.
Acetone K₂CO₃ NaI (0.01 eq) 60 12 > 90% Optimal conditions; clean conversion via Finkelstein.
DMFCs₂CO₃None80885-90%Trace ester hydrolysis observed if DMF is not strictly anhydrous.

Troubleshooting Guide & Causality FAQs

TroubleshootingLogic Start Issue: Low Yield of Final Acid Step1 Check Step 1: Alkylation Yield Start->Step1 Step2 Check Step 2: Hydrolysis Yield Start->Step2 Issue1 C-Alkylation Dominates Step1->Issue1 < 70% Intermediate Yield Issue2 Dark Mixture / Degradation Step2->Issue2 TLC shows multiple spots Issue3 Product Oils Out During Workup Step2->Issue3 Poor crystallization Sol1 Switch to Polar Aprotic Solvent (e.g., DMF, Acetone) Issue1->Sol1 Sol1b Add NaI Catalyst (Finkelstein Reaction) Issue1->Sol1b Sol2 Use Milder Base (K2CO3) Avoid Strong NaOH Issue2->Sol2 Sol3 Extract Aqueous Layer with EtOAc Before Acidification Issue3->Sol3

Logical troubleshooting tree for resolving low yields in (2-Acetylphenoxy)butanoic acid synthesis.

Q: Why is my yield of the intermediate ethyl 4-(2-acetylphenoxy)butanoate so low, and how can I prevent C-alkylation?

A: Phenoxide ions are ambident nucleophiles capable of reacting at the oxygen or the ortho/para carbons. In non-polar solvents, the cation (e.g., K⁺) is tightly paired with the phenoxide oxygen, sterically hindering O-alkylation and promoting C-alkylation. Using polar aprotic solvents (like DMF or Acetone) solvates the cation, leaving the oxygen free to attack the electrophile. Always ensure your solvent is dry, and add catalytic NaI to accelerate the reaction via the Finkelstein mechanism, which outcompetes side reactions.

Q: During the ester hydrolysis step, the reaction mixture turns dark, and I observe multiple spots on TLC. What is happening?

A: Your starting material contains an acetyl group (a methyl ketone). Under strongly basic conditions (like concentrated NaOH at elevated temperatures), the methyl ketone undergoes deprotonation to form an enolate. This leads to self-condensation (Aldol addition/condensation) or severe degradation. Switch to milder bases like K₂CO₃ in a Methanol/Water mixture, or LiOH at room temperature. These conditions selectively hydrolyze the ester without triggering enolate-driven side reactions.

Q: How do I ensure complete precipitation of the final (2-Acetylphenoxy)butanoic acid during workup?

A: The final product is a carboxylic acid. After saponification, it exists as a water-soluble carboxylate salt. To isolate it, you must acidify the aqueous layer below the pKa of the carboxylic acid (typically ~4.5). Use 1M HCl to adjust the pH to 2-3. If the product "oils out" instead of crystallizing as a white powder, it is likely due to trapped organic impurities. To fix this, extract the basic aqueous layer with an organic solvent (like diethyl ether or EtOAc) before acidification. This removes unreacted ester and neutral impurities, ensuring a clean crystallization upon acidification.

References

  • Title: Conjugates of methyltrithio antitumor agents and intermediates for their synthesis (US5773001A)

Overcoming solubility issues with (2-Acetylphenoxy)butanoic acid in vitro

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the physicochemical realities of (2-Acetylphenoxy)butanoic acid —a lipophilic weak acid—and provides actionable, mechanistic solutions for solubility optimization.

The Core Challenge: Physicochemical Profile

To solve solubility issues, you must first understand why the molecule behaves poorly. (2-Acetylphenoxy)butanoic acid is a Lipophilic Weak Acid .

  • The "Brick Dust" vs. "Grease Ball" Reality: This compound is not "brick dust" (hard crystal); it behaves more like a "grease ball." It has a lipophilic aromatic tail (acetyl-phenoxy) and a hydrophilic head (carboxylic acid).

  • The pKa Trap: The carboxylic acid moiety typically has a pKa of approximately 4.5 – 4.8 .

    • pH < 4.5: The molecule is protonated (neutral), highly lipophilic, and insoluble in water.

    • pH > 5.5: The molecule is ionized (anionic), significantly improving aqueous solubility.

  • The Kinetic Shock: Diluting a high-concentration DMSO stock directly into aqueous buffer often causes "kinetic precipitation"—the molecules aggregate faster than they can disperse, forming invisible micro-precipitates that ruin assay reproducibility.

Decision Matrix: The Solubility Workflow

Before starting your experiment, use this logic flow to determine the correct preparation strategy.

SolubilityLogic cluster_solutions Advanced Solutions Start Start: Experimental Design CheckConc Target Concentration? Start->CheckConc LowConc < 50 µM CheckConc->LowConc HighConc > 50 µM CheckConc->HighConc CheckMedia Check Assay Media pH LowConc->CheckMedia InterMed Intermediate Dilution Step (See Protocol B) HighConc->InterMed Acidic Acidic (pH < 5.0) CheckMedia->Acidic Neutral Neutral/Basic (pH > 7.0) CheckMedia->Neutral Carrier Add Carrier Protein (BSA/HSA) or Cyclodextrin Acidic->Carrier SaltForm Convert to Na+ Salt (See Protocol C) Acidic->SaltForm If protein-free DirectDil Standard Dilution (Max 0.5% DMSO) Neutral->DirectDil InterMed->CheckMedia

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on concentration and media pH.

Validated Protocols

Protocol A: Preparation of Master Stock (50 mM)

Objective: Create a thermodynamically stable stock solution. Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Do not use Ethanol (evaporation changes concentration).

  • Weigh the solid (2-Acetylphenoxy)butanoic acid in a glass vial (avoid plastic static).

  • Calculate the volume of DMSO required for 50 mM .

  • Add DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Visual Check: Hold against a light. If "schlieren" lines (swirls) are visible, it is not fully dissolved. Sonicate for 5 minutes in a water bath if necessary.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Limit freeze-thaw cycles to 3 times.

Protocol B: The "Intermediate Step" Dilution (Prevention of Shock)

Objective: Prevent precipitation when moving from 100% DMSO to 100% Aqueous Media. Context: Direct addition of 1 µL stock to 1 mL media often causes local precipitation at the pipette tip.

  • Prepare Intermediate Solvent: Create a solution of 50% DMSO / 50% PBS .

  • Step 1 (Pre-dilution): Dilute your 50 mM Master Stock 1:10 into the Intermediate Solvent.

    • Result: 5 mM compound in 50% DMSO.

    • Why? The compound remains soluble in 50% DMSO, but the solution is now "water-primed."

  • Step 2 (Final Dilution): Dilute the 5 mM Intermediate 1:100 into your Assay Media (pre-warmed to 37°C).

    • Final: 50 µM compound in 0.5% DMSO.

    • Mechanism:[1][2] This two-step drop reduces the hydrophobic shock.

Protocol C: In Situ Salt Formation (For High Concentration)

Objective: For concentrations >100 µM in aqueous buffer. Mechanism: Convert the carboxylic acid to its sodium salt form to maximize ionization.

  • Prepare the stock in DMSO as usual.

  • Prepare 0.1 M NaOH (Sodium Hydroxide).

  • When diluting into the aqueous buffer, ensure the buffer has a strong capacity (e.g., 50 mM HEPES or Tris, pH 7.4).

  • If precipitation persists, add a stoichiometric equivalent of NaOH.

    • Calculation: For 1 mole of compound, add 1 mole of NaOH. This forces the equilibrium to the ionized (soluble) carboxylate form (

      
      ).
      

Troubleshooting & FAQ

Q1: My solution turns cloudy immediately upon adding the stock to the media. Why?

Diagnosis: This is "Oiling Out." The local concentration at the pipette tip exceeded the solubility limit before mixing occurred. The Fix:

  • Never inject the DMSO stock into a static solution.

  • Technique: Vortex the media while slowly adding the DMSO stock (dropwise).

  • Alternative: Use Protocol B (Intermediate Dilution).

Q2: The compound precipitated after 24 hours in the incubator.

Diagnosis: Thermodynamic instability or pH drift. The Fix:

  • Check the color of your media. Did it turn yellow (acidic)? Metabolic acidosis in cell culture lowers pH, protonating the compound and causing it to crash out.

  • Buffer Up: Increase HEPES concentration to 25 mM to stabilize pH at 7.4.

Q3: Can I use serum-free media?

Risk: High. Serum (FBS) contains Albumin (BSA), which acts as a natural carrier for lipophilic acids (like fatty acids and this compound). The Fix: If you must use serum-free media, add 0.1% fatty-acid-free BSA or beta-cyclodextrin (HP-β-CD) at a 1:2 molar ratio to solubilize the compound without interfering with signaling pathways [1].

Q4: Is DMSO toxic to my cells?

Limit: Most mammalian cells tolerate up to 0.5% v/v DMSO. Calculation: If you need 100 µM final concentration:

  • Stock must be at least 20 mM (20 mM / 200 = 100 µM, which is 0.5% DMSO).

  • If your stock is only 5 mM, you would need 2% DMSO to reach 100 µM, which is toxic. Concentrate your stock.

Summary Data Table: Solvent Compatibility

Solvent SystemSolubility RatingMax Conc. (Est.)[3]StabilityNotes
Anhydrous DMSO Excellent> 50 mMHighRecommended for Master Stock. Hygroscopic.
Ethanol (100%) Good~ 20 mMModerateEvaporates rapidly; concentration unreliable over time.
PBS (pH 7.4) Poor< 50 µMLowRisk of precipitation if not pre-diluted.
PBS (pH 7.[3]4) + 0.1% BSA Very Good> 200 µMHighBSA sequesters the lipophilic tail.
Acidic Buffer (pH 4.0) Insoluble< 1 µMN/ACompound is protonated and will precipitate.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • PubChem. (2025). Compound Summary: 4-(4-Acetylphenoxy)butanoic acid (Analogous Structure/Properties). National Library of Medicine.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and pKa effects on lipophilic acids).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific batch of (2-Acetylphenoxy)butanoic acid.

Sources

Optimizing dosage and administration of (2-Acetylphenoxy)butanoic acid in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Systems Nominal Ticket Queue: Priority Handling Topic: In Vivo Dosage & Administration Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for (2-Acetylphenoxy)butanoic acid . Whether you are investigating this compound as a peroxisome proliferator-activated receptor (PPAR) modulator, an auxin-mimetic, or a linker precursor, you are likely facing the "Phenoxy Acid Paradox": these molecules are chemically stable but biologically capricious due to solubility-limited absorption and specific metabolic liabilities.[1]

Compound Profile (for calibration):

  • Class: Phenoxyalkanoic Acid.[1]

  • Physicochemical Nature: Lipophilic weak acid (Likely pKa ~4.5–4.8).[1]

  • Key Challenge: Poor aqueous solubility at gastric pH; high plasma protein binding; potential for

    
    -oxidation.[1]
    
Module 1: Formulation Support (Ticket #1042)

User Issue: "My compound precipitates immediately upon dilution with saline for IV injection. What is the correct vehicle?"

Root Cause Analysis

(2-Acetylphenoxy)butanoic acid is a lipophilic carboxylic acid.[1]

  • pKa Mismatch: In unbuffered saline (pH ~5.5), the compound exists largely in its protonated (uncharged) form, which has extremely low water solubility.[1]

  • Ionic Strength: The "Salting Out" effect in high-saline environments reduces solubility further.[1]

Troubleshooting Protocol: The "Co-Solvent Gradient" Method

Do not use 100% DMSO for in vivo work (hemolysis risk).[1] Use this stepwise formulation strategy to create a stable 5–10 mg/mL stock.[1]

Step 1: Create the Primary Stock (Solvation) Dissolve the pure powder in 100% Dimethylacetamide (DMA) or DMSO .[1]

  • Why: These solvents disrupt the crystal lattice more effectively than ethanol for phenoxy structures.[1]

  • Concentration: 50 mg/mL.[1]

Step 2: The Surfactant Bridge Add Tween 80 (Polysorbate 80) or Cremophor EL to the stock.[1]

  • Ratio: 1:1 with the organic solvent.[1]

  • Mechanism:[1] Prevents micro-precipitation when water is added.[1]

Step 3: The Aqueous Phase (Buffering) Slowly add 30% PEG-400 in Saline (or PBS pH 7.4).[1]

  • Critical: The pH must be kept above 6.0 to ensure the carboxylic acid is ionized (deprotonated), which is the soluble form.

Recommended Vehicle Composition (IV/IP):

  • 5% DMSO[1]

  • 5% Tween 80[1]

  • 40% PEG 400[1]

  • 50% PBS (pH 7.4)[1]

Warning: For Oral (PO) gavage, you can switch to a simple suspension in 0.5% Methylcellulose (MC) or Corn Oil , as the high pH of the intestine will eventually solubilize the acid, though absorption will be slower (Tmax delayed).[1]

Visualization: Formulation Decision Tree

FormulationLogic Start Start: Pure Powder CheckRoute Select Route Start->CheckRoute IV_Route IV / IP Injection CheckRoute->IV_Route PO_Route Oral (PO) CheckRoute->PO_Route SolubilityCheck Check pH Solubility IV_Route->SolubilityCheck Suspension Suspension (0.5% Methylcellulose) PO_Route->Suspension Standard OilBased Lipid Vehicle (Corn Oil) PO_Route->OilBased Enhanced Absorption SaltForm Convert to Na+ Salt SolubilityCheck->SaltForm If pKa < pH CoSolvent Use Co-Solvent System (DMSO/PEG/Water) SolubilityCheck->CoSolvent If Lipophilic

Figure 1: Decision matrix for vehicle selection based on administration route and physicochemical properties.[1]

Module 2: Pharmacokinetics & Metabolism (Ticket #2089)[1]

User Issue: "We see rapid clearance and a secondary peak in the HPLC trace. Is the compound unstable?"

Scientific Insight: The Beta-Oxidation Trap

You are working with a phenoxy-butyric acid (4-carbon chain).[1] A classic metabolic pathway for this class (observed in analogs like 2,4-DB) is


-oxidation .[1]
  • Mechanism: The mitochondrial fatty acid oxidation machinery does not distinguish well between natural fatty acids and phenoxy-alkanoic acids.[1]

  • The Transformation: The 4-carbon chain (butyric) is cleaved by 2 carbons, converting it into the 2-carbon analog (acetic acid) .[1]

    • Reaction: (2-Acetylphenoxy)butanoic acid

      
       (2-Acetylphenoxy)acetic acid.[1]
      
  • Implication: Your "secondary peak" is likely the acetic acid metabolite.[1]

    • Critical Question: Is the butyric form the active drug, or is it a prodrug for the acetic form? You must verify activity of the metabolite.[1]

Dosage Optimization Strategy

To maintain steady-state levels of the parent compound (butyric form), you must overcome this metabolic clearance.[1]

  • Inhibitor Strategy: Co-administration with a fatty acid oxidation inhibitor (e.g., mild etomoxir) is sometimes used in mechanistic studies, though this complicates toxicology.[1]

  • Dosing Frequency: Due to rapid

    
    -oxidation, phenoxy-butyric acids often have short half-lives (
    
    
    
    hours) in rodents.[1]
    • Recommendation: Switch from QD (once daily) to BID (twice daily) or use osmotic minipumps for continuous infusion.

Visualization: Metabolic Fate

Metabolism Parent (2-Acetylphenoxy) butanoic acid (C4 Chain) BetaOx Mitochondrial Beta-Oxidation Parent->BetaOx Primary Clearance Conjugation Glucuronidation (Phase II) Parent->Conjugation Minor Metabolite (2-Acetylphenoxy) acetic acid (C2 Chain) BetaOx->Metabolite -2 Carbons Metabolite->Conjugation Elimination Renal Excretion Conjugation->Elimination

Figure 2: The predicted metabolic pathway showing the conversion of the butyric acid parent to the acetic acid metabolite via beta-oxidation.[1]

Module 3: Experimental Protocols (SOPs)
Protocol A: Preparation of 10 mg/kg IV Bolus

Target Concentration: 2 mg/mL (assuming 5 mL/kg dosing volume).[1]

  • Weigh: 10 mg of (2-Acetylphenoxy)butanoic acid.

  • Dissolve: Add 0.25 mL DMSO. Vortex until clear.

  • Surfactant: Add 0.25 mL Tween 80. Vortex vigorously.

  • Dilute: Slowly add 4.5 mL of pre-warmed (37°C) sterile PBS while vortexing.

  • Filter: Pass through a 0.22

    
    m PVDF filter (nylon binds phenoxy acids; avoid it).[1]
    
  • QC: Check pH. If cloudy, add 1N NaOH dropwise until pH ~7.5 and solution clears.[1]

Protocol B: Plasma Protein Binding Check (Rapid)

Phenoxy acids bind albumin heavily (>90%).[1] This restricts tissue distribution.[1]

  • Method: Equilibrium Dialysis (RED device) is standard, but for a quick check:

  • Centrifugation: Spike plasma with compound. Ultra-centrifuge (30k MWCO filters) at 37°C.

  • Analysis: Measure filtrate vs. total plasma concentration.

    • Guidance: If Free Fraction (

      
      ) is <1%, you will need massive doses to achieve efficacy in the brain or deep tissues.[1]
      
FAQ: Frequently Asked Questions

Q: Can I use the 4-isomer (AcBut) data as a reference? A: Use with caution. The 4-isomer (para) is the standard ADC linker.[1] Your 2-isomer (ortho) has different steric properties.[1] The ortho-acetyl group may sterically hinder the ether linkage, potentially making it more stable to hydrolysis but affecting receptor binding significantly [1].[1]

Q: The compound causes gastric irritation in oral studies.[1] Why? A: This is a class effect of carboxylic acids (similar to NSAIDs).[1] The acidic moiety causes direct mucosal damage.[1]

  • Fix: Administer as a Sodium Salt solution rather than the free acid suspension, or use enteric-coated capsules if working with larger species (dogs/primates) [2].[1]

Q: What is the max tolerated dose (MTD)? A: While empirical determination is required, phenoxy acids generally have low acute toxicity.[1] However, peroxisome proliferation (if PPAR active) causes hepatomegaly (liver enlargement) in rodents after 3-5 days.[1] Monitor liver weight and enzymes (ALT/AST) closely [3].

References
  • Pace Life Sciences. (2022).[1][2] Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018).[1] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech.[1] Retrieved from [Link]

Sources

Enhancing the stability of (2-Acetylphenoxy)butanoic acid linkers in ADCs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for scientists and drug development professionals working with (2-Acetylphenoxy)butanoic acid —a highly specialized, acid-labile linker utilized in the synthesis of hydrazone-based Antibody-Drug Conjugates (ADCs), particularly those delivering enediyne payloads like calicheamicin[1].

Unlike its widely known para-isomer counterpart (AcBut) used in first-generation ADCs[2], the ortho-isomer ((2-Acetylphenoxy)butanoic acid) introduces unique steric dynamics that fundamentally alter the thermodynamic stability of the acyl hydrazone bond. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to optimize your conjugation workflows.

Architectural Overview & Cleavage Mechanism

The primary function of the (2-Acetylphenoxy)butanoic acid linker is to remain stable in systemic circulation (pH 7.4) while undergoing rapid, acid-catalyzed hydrolysis upon internalization into the lysosome (pH 4.5–5.0)[3]. The ortho-position of the acetyl group provides steric shielding to the imine carbon, modulating the hydrolysis rate compared to standard AcBut linkers[4].

G A Systemic Circulation (pH 7.4, Stable) B Target Cell Binding & Internalization A->B Antigen Recognition C Endosomal Trafficking (pH 6.0 - 6.5) B->C Endocytosis D Lysosomal Maturation (pH 4.5 - 5.0) C->D Acidification E Hydrazone Hydrolysis (Acid-Catalyzed Cleavage) D->E Protonation of Imine F Disulfide Reduction (Glutathione Mediated) E->F Intermediate Release G Payload Activation (DNA Double-Strand Breaks) F->G Thiophen Ring Formation

Mechanistic pathway of (2-Acetylphenoxy)butanoic acid hydrazone cleavage in ADCs.

Diagnostic Troubleshooting (Q&A)

Q1: Why is my ADC exhibiting high free-drug levels in systemic circulation despite the linker being "acid-labile"? Cause: Hydrazone bonds exist in a delicate thermodynamic equilibrium. At physiological pH (7.4), the imine carbon remains susceptible to nucleophilic attack by water. While the ortho-acetyl group of (2-Acetylphenoxy)butanoic acid provides steric hindrance that slightly reduces spontaneous hydrolysis compared to the para-isomer (which hydrolyzes at ~1.5–2% per day in plasma[4]), it is not entirely immune to degradation. Furthermore, high Drug-to-Antibody Ratios (DAR > 4) force payloads into highly solvent-exposed regions of the antibody, accelerating hydrolysis[2]. Solution:

  • Optimize DAR: Target a DAR of 2.0–3.0 to ensure the hydrophobic linker-payload is partially shielded within the antibody's structural pockets.

  • Microenvironment Tuning: Conjugate to less solvent-accessible lysine residues by strictly controlling the reaction pH (7.8–8.0) to favor specific local pKa environments.

Q2: I am observing severe high-molecular-weight (HMW) aggregates during the lysine conjugation step. How can I mitigate this? Cause: The combination of the aromatic phenoxy ring in the linker and a highly hydrophobic payload (e.g., calicheamicin) creates an extremely lipophilic intermediate[5]. When this NHS-activated complex is introduced into an aqueous antibody buffer, it acts as a nucleation site, driving non-covalent hydrophobic collapse and protein aggregation. Solution: Lower the dielectric constant of the conjugation buffer by introducing a co-solvent. Utilize up to 10% (v/v) Propylene Glycol or DMSO. This solvates the hydrophobic linker-payload prior to covalent attachment, preventing aggregation. Additionally, employ a stepwise addition method rather than a single bolus injection.

Q3: In vitro cytotoxicity assays show reduced efficacy compared to the free payload. Is the linker failing to cleave? Cause: The very steric hindrance (the ortho-acetyl group) that improves your serum stability can impede the protonation of the imine nitrogen in the lysosome. If the lysosomal pH does not drop sufficiently (below 5.0), the acid-catalyzed hydrolysis required for payload release will stall[3]. Solution: Verify lysosomal trafficking using confocal microscopy. Ensure your in vitro assay timelines account for the slower release kinetics of the sterically hindered ortho-hydrazone (extend incubation times to >72 hours).

Quantitative Baselines

To evaluate the integrity of your synthesized ADCs, compare your analytical results against these established kinetic baselines for (2-Acetylphenoxy)butanoic acid hydrazone linkers.

Environmental ConditionLocal pHPrimary MechanismExpected Half-Life (

)
Target Integrity
Systemic Circulation 7.4Spontaneous Hydrolysis72 - 96 hours>90% intact at 24h
Early Endosome 6.0 - 6.5Mild Acid Catalysis18 - 24 hoursGradual destabilization
Lysosome 4.5 - 5.0Rapid Protonation & Cleavage1.5 - 3 hours>95% payload released
High DAR Variant (>4) 7.4Solvent-Exposed Hydrolysis36 - 48 hoursElevated systemic toxicity

Validated Workflows & Protocols

G N1 1. Hydrazone Formation N2 2. NHS Ester Activation N1->N2 EDC/NHS Catalysis N3 3. Antibody Conjugation N2->N3 pH 7.8 Buffer + Co-solvent N4 4. SEC-HPLC Purification N3->N4 Quench & Filter N5 5. DAR & Stability Validation N4->N5 QC Check

Step-by-step experimental workflow for ADC conjugation and validation.

Protocol A: Step-by-Step ADC Conjugation (Lysine Amidation)

This self-validating protocol ensures the stable attachment of the activated (2-Acetylphenoxy)butanoic acid-payload complex to monoclonal antibodies[1].

Step 1: Preparation of the Antibody

  • Buffer exchange the monoclonal antibody (mAb) into Conjugation Buffer (50 mM HEPES, 50 mM NaCl, 1 mM EDTA, pH 7.8) using a 30 kDa MWCO centrifugal filter.

  • Adjust the mAb concentration to exactly 10 mg/mL.

Step 2: Co-Solvent Integration & Linker Addition

  • Prepare a 10 mM stock of the NHS-activated (2-Acetylphenoxy)butanoic acid-payload complex in anhydrous DMSO.

  • Add Propylene Glycol to the mAb solution to achieve a final concentration of 8% (v/v) to prevent hydrophobic collapse.

  • Stepwise Addition: Add the linker-payload stock to the mAb solution in 3 equal aliquots, spaced 15 minutes apart, targeting a final molar ratio of 6:1 (Linker:mAb). Gently vortex at 300 rpm at 22°C.

Step 3: Quenching and Purification

  • After 90 minutes of total reaction time, quench the unreacted NHS esters by adding 1 M Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purify the ADC using a preparative Size Exclusion Chromatography (SEC) column (e.g., Superdex 200) equilibrated in Formulation Buffer (20 mM Histidine, 8% Sucrose, 0.02% Polysorbate 80, pH 6.0).

  • Self-Validation Check: Inject a 10 µL aliquot onto an analytical SEC-HPLC column. A monomer peak area of >95% validates the absence of aggregation. If HMW species >5%, increase the co-solvent concentration in the next batch.

Protocol B: Serum Stability & Hydrolysis Assay (LC-MS)

To definitively prove the stability of the ortho-hydrazone bond, perform this kinetic assay[3].

Step 1: Incubation

  • Spike the purified ADC into sterile human plasma to a final concentration of 0.5 mg/mL.

  • Incubate at 37°C in a humidified CO2 incubator.

  • Withdraw 50 µL aliquots at

    
     hours. Immediately flash-freeze aliquots in liquid nitrogen to halt hydrolysis.
    

Step 2: Affinity Capture & Cleavage

  • Thaw aliquots on ice and capture the ADC using Protein A magnetic beads (incubate for 1 hour at 4°C).

  • Wash beads 3x with PBS (pH 7.4) to remove serum proteins.

  • Elute the ADC using 0.1 M Glycine-HCl (pH 2.5) and immediately neutralize with 1 M Tris (pH 8.5).

Step 3: LC-MS Quantification

  • Deglycosylate the eluted ADC using PNGase F (37°C for 2 hours) to simplify the mass spectra.

  • Analyze via intact mass LC-MS (Q-TOF).

  • Self-Validation Check: Calculate the DAR at each time point by deconvoluting the mass spectra. A DAR reduction of <10% over 96 hours validates the structural integrity of the (2-Acetylphenoxy)butanoic acid linker in circulation.

References

1.[1] US5739116A - Enediyne derivatives useful for the synthesis of conjugates of methyltrithio antitumor agents. Google Patents. Available at: 2.[2] Advances and Limitations of Antibody Drug Conjugates for Cancer. MDPI. Available at: 3.[3] Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC / NIH. Available at: 4.[4] Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Publishing. Available at:

Sources

ADC Linker Troubleshooting Center: Mitigating Off-Target Toxicity of (2-Acetylphenoxy)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) development. As a Senior Application Scientist, I have designed this guide to address the critical pharmacological challenges associated with acid-labile hydrazone linkers.

While first-generation ADCs predominantly utilized the para-isomer 4-(4'-acetylphenoxy)butanoic acid (AcBut) to conjugate payloads like calicheamicin[1][2], inherent linker instability in circulation has led to severe off-target toxicities. Transitioning to and optimizing (2-Acetylphenoxy)butanoic acid derivatives (the ortho-isomer) provides a powerful steric shielding strategy to widen the therapeutic window[]. This guide provides the mechanistic causality, quantitative benchmarks, and self-validating protocols necessary to troubleshoot and mitigate these off-target effects.

Section 1: Mechanistic FAQ (Understanding the Root Cause)

Q1: Why do traditional acetylphenoxy-based hydrazone linkers cause severe off-target hepatotoxicity, such as Veno-Occlusive Disease (VOD/SOS)? A: The fundamental issue is a thermodynamic equilibrium failure in systemic circulation. Hydrazone linkers are designed to be stable at physiological pH (7.4) and rapidly hydrolyze in the acidic environment of the lysosome (pH 4.5)[2]. However, in human plasma, the continuous clearance of free payload and interactions with plasma proteins shift this equilibrium, leading to premature hydrolysis within 48 to 72 hours[4]. The prematurely released, unconjugated calicheamicin is highly lipophilic. It rapidly diffuses into hepatic sinusoidal endothelial cells and hepatocytes, causing direct DNA double-strand breaks that manifest as VOD/SOS and prolonged myelosuppression[5][6].

Q2: How does substituting the standard AcBut linker with a (2-Acetylphenoxy)butanoic acid derivative mitigate this premature release? A: It is a matter of rational steric hindrance. In the standard AcBut linker, the acetyl group is in the para position, leaving the resulting hydrazone bond relatively exposed to hydrolytic attack in plasma. By utilizing the ortho-isomer, (2-Acetylphenoxy)butanoic acid , the proximity of the phenoxy oxygen and the bulk of the aromatic ring create a sterically shielded microenvironment around the hydrazone bond[]. This steric shielding significantly increases the activation energy required for hydrolysis at pH 7.4, extending the plasma half-life while still permitting cleavage in the highly acidic lysosome.

Pathway ADC ADC ((2-Acetylphenoxy)butanoic acid linker) Plasma Plasma Circulation (pH 7.4) ADC->Plasma Systemic Exposure Endosome Tumor Lysosome (pH 4.5) ADC->Endosome Target Internalization FreeDrug Premature Free Calicheamicin Plasma->FreeDrug Hydrazone Hydrolysis (Instability) TargetedDrug Targeted Intracellular Release Endosome->TargetedDrug Acidic Cleavage Toxicity Hepatotoxicity (VOD/SOS) Off-Target Effect FreeDrug->Toxicity Hepatocyte Uptake Efficacy DNA Double-Strand Breaks Tumor Cell Apoptosis TargetedDrug->Efficacy Minor Groove Binding

Mechanistic pathway of targeted efficacy versus off-target hepatotoxicity driven by linker instability.

Section 2: Quantitative Data & Benchmarks

To effectively troubleshoot your ADC constructs, you must benchmark your linker performance against established pharmacokinetic parameters. The table below summarizes the expected stability profiles when shifting from first-generation linkers to sterically optimized derivatives.

Table 1: Comparative Stability and Pharmacokinetics of Linker Derivatives

Parameter4-Acetylphenoxy (Standard AcBut)2-Acetylphenoxy (Ortho-shielded)Clinical / Experimental Implication
Plasma Half-Life (pH 7.4) ~48-72 hours[4]> 120 hours (Optimized)Reduced premature payload release in circulation.
Lysosomal Cleavage (pH 4.5) < 1 hour[2]~2-4 hoursMaintains efficacy while widening the therapeutic window.
Off-Target Hepatotoxicity Risk High (VOD/SOS incidence)[6]Moderate to LowDecreased systemic free calicheamicin exposure.
Unconjugated mAb Fraction ~50% (First-gen processes)[4][7]< 5% (Optimized protocol)Higher specific activity and reduced competitive binding.

Section 3: Troubleshooting Guide & Experimental Protocols

Issue 1: High Levels of Unconjugated Antibody and Free Payload Post-Conjugation

First-generation conjugation protocols often resulted in up to 50% unconjugated antibody, which competes with the ADC for antigen binding, lowering efficacy and requiring higher dosing (which exacerbates off-target toxicity)[4][7]. Furthermore, payload aggregation during conjugation traps free drug that later releases in vivo.

Solution: Optimized Conjugation Protocol (Self-Validating System) To ensure a high Drug-to-Antibody Ratio (DAR) without aggregation, the conjugation must be performed under strictly controlled pH with specific surfactants.

Step-by-Step Methodology:

  • Hydrazone Formation: React (2-Acetylphenoxy)butanoic acid with N-acetyl gamma calicheamicin dimethyl hydrazide in anhydrous dimethylformamide (DMF) using a 1:1.2 molar ratio. Add 5% acetic acid as a catalyst.

  • Activation: Convert the butanoic acid moiety to an amine-reactive N-hydroxysuccinimide (NHS) ester using EDC/NHS chemistry.

  • Antibody Preparation: Buffer exchange the target IgG monoclonal antibody into 50 mM HEPES, 50 mM NaCl, pH 8.0 to 8.2. Critical Step: Add sodium deoxycholate (10-20 mM) to the buffer. Deoxycholate prevents the highly hydrophobic calicheamicin from inducing antibody aggregation during conjugation[8].

  • Conjugation: Slowly add the activated linker-payload complex to the antibody solution (target a 4:1 molar ratio of drug to mAb). Incubate for 2 hours at 25°C.

  • Purification & Validation: Pass the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Superdex 200) to remove free payload and deoxycholate.

  • Internal Control: Immediately run Hydrophobic Interaction Chromatography (HIC) to validate the DAR. A successful run will show <5% unconjugated mAb and <1% free drug.

QC S1 1. Hydrazone Formation (Linker + Calicheamicin) S2 2. NHS Ester Activation S1->S2 S3 3. mAb Conjugation (pH 8.0, Deoxycholate) S2->S3 S4 4. SEC Purification (Remove Free Drug) S3->S4 S5 5. HIC Analysis (Determine DAR) S4->S5

Optimized step-by-step workflow for ADC conjugation and DAR quantification to minimize free payload.

Issue 2: In Vitro Plasma Instability

To confidently advance a (2-Acetylphenoxy)butanoic acid derivative, you must prove that the steric shielding effectively halts premature hydrolysis in human plasma.

Solution: LC-MS/MS Plasma Stability Assay This protocol utilizes a self-validating spike-in control to account for extraction losses, ensuring the measured free payload is purely a result of linker degradation.

Step-by-Step Methodology:

  • Incubation: Spike the purified ADC into sterile, pooled human plasma to a final concentration of 50 µg/mL. Incubate at 37°C under gentle agitation.

  • Sampling: Aliquot 100 µL samples at 0, 24, 48, 72, 96, and 120 hours. Immediately flash-freeze aliquots in liquid nitrogen to halt any further hydrolysis.

  • Extraction: Thaw samples on ice. Add 300 µL of ice-cold acetonitrile containing a known concentration of an isotopically labeled internal standard (e.g., ^13C-calicheamicin derivative) to precipitate plasma proteins and extract the free payload.

  • Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to an LC-MS vial.

  • Quantification: Analyze via LC-MS/MS utilizing Multiple Reaction Monitoring (MRM). Calculate the ratio of the free payload peak area to the internal standard peak area.

  • Validation: The T=0 hour sample must show <1% free payload. If T=0 shows >5% free drug, the initial SEC purification (Protocol 1, Step 4) failed, and the batch must be discarded.

References

  • CHAPTER 12: Calicheamicins as Antibody–Drug Conjugate (ADC) Payloads - Books Source: rsc.org URL:[Link]

  • Therapeutic Targeting of Acute Myeloid Leukemia by Gemtuzumab Ozogamicin - PMC Source: nih.gov URL:[Link]

  • Source: google.
  • Development, efficacy and side effects of antibody‑drug conjugates for cancer therapy (Review) Source: spandidos-publications.com URL:[Link]

  • Gemtuzumab Ozogamicin in Acute Myeloid Leukemia: Efficacy, Toxicity, and Resistance Mechanisms—A Systematic Review Source: mdpi.com URL:[Link]

  • Gemtuzumab ozogamicin (Mylotarg®; Pfizer/Wyeth) Source: adcreview.com URL:[Link]

  • Expert safety recommendations and management for gemtuzumab ozogamicin treatment in AML Source: aml-hub.com URL:[Link]

Sources

Challenges in the bioanalysis of ADCs with cleavable linkers like (2-Acetylphenoxy)butanoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting (2-Acetylphenoxy)butanoic Acid & Acyl Hydrazone Linkers

Ticket ID: ADC-BIO-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemistry of Instability

You are likely working with a derivative of the AcBut linker (4-(4'-acetylphenoxy)butanoic acid), utilized in first-generation ADCs like Gemtuzumab ozogamicin. This linker forms an acyl hydrazone bond with the payload.[1]

The Central Paradox: This linker is designed to be stable at physiological pH (7.[2]4) and hydrolyze in the acidic lysosome (pH 4.5–5.0). The Bioanalytical Challenge: The "switch" that releases the drug is pH-sensitive , not enzyme-dependent. Consequently, any experimental step that lowers pH—sample collection, storage, protein precipitation, or LC mobile phases—can trigger premature cleavage, leading to artificial overestimation of free payload and underestimation of the ADC.

Diagnostic Workflow: Is Your Data Real or Artifact?

Use this decision tree to diagnose high levels of free payload in your assay.

G Start Issue: High Free Payload Detected Check1 Check 1: Sample Collection pH Start->Check1 Check2 Check 2: Chromatographic Separation Check1->Check2 pH maintained neutral ResultArtifact Artifact: Ex Vivo Hydrolysis Check1->ResultArtifact Plasma acidified (< pH 6) Check3 Check 3: In-Source Fragmentation Check2->Check3 Baseline Separation ResultSource Artifact: Source Fragmentation Check2->ResultSource Co-elution of ADC & Payload Check3->ResultSource IS Signal varies with Source Temp ResultReal Real Biological Cleavage Check3->ResultReal Stable IS Signal

Figure 1: Diagnostic logic flow for distinguishing true biological catabolism from method-induced artifacts in acid-cleavable ADCs.

Module 1: Sample Collection & Handling (Pre-Analytical)

Issue: Hydrazone linkers can undergo hydrolysis in plasma ex vivo if the pH shifts due to lactate production (blood cells) or improper buffering.

Protocol: The "Neutral-Cold" Chain

  • Collection: Draw blood into tubes containing pre-chilled buffer.

    • Recommendation: Use K2EDTA tubes spiked with 1M Tris-HCl (pH 8.0) to maintain a final pH of ~7.4.

    • Why: Preventing the pH from dropping below 7.0 is critical. Hydrazone hydrolysis rates increase logarithmically as pH drops.

  • Temperature: Process all samples on wet ice (4°C).

    • Centrifugation: 1500 x g at 4°C for 10 minutes.

  • Storage: Store plasma at -80°C immediately. Avoid repeated freeze-thaw cycles, as pH gradients can form during freezing.

FAQ:

  • Q: Can I use standard acid precipitation (TFA/Formic Acid) for extraction?

  • A: Absolutely not. Acidifying the sample to precipitate proteins will cleave the AcBut linker instantly. Use organic solvent precipitation (Methanol/Acetonitrile) with neutral or slightly basic buffers (Ammonium Acetate).

Module 2: LC-MS/MS Troubleshooting

Issue: "In-Source Fragmentation." The high heat and voltage in the Mass Spec source can break the labile hydrazone bond, creating free payload ions from the intact ADC.

The "Ghost Payload" Phenomenon: If your intact ADC (or conjugated peptide) co-elutes with the free payload, the source-induced fragments will be indistinguishable from the real free payload, causing massive quantitation errors.

Technical Fixes:

ParameterRecommended SettingRationale
Chromatography Baseline Separation You MUST separate the ADC/Peptide from the free payload. If they enter the source at different times, fragmentation won't interfere with quantitation.
Mobile Phase Ammonium Acetate (pH 5-6) Avoid 0.1% Formic Acid (pH 2.7) if possible. If FA is required for ionization, ensure the column temperature is low (<40°C).
Source Temp < 350°C Lower the desolvation temperature to the minimum required for ionization.
Declustering Potential Ramp Optimization Perform a DP ramp study. Select the lowest potential that maintains signal; high DP breaks the linker.
Module 3: Ligand Binding Assays (LBA)

Issue: Reagent cross-reactivity and DAR (Drug-Antibody Ratio) bias. ADCs with AcBut linkers are heterogeneous mixtures. An ELISA that binds the antibody might miss low-DAR species, while an assay binding the payload might miss the antibody.

Recommended Assay Formats:

  • Total Antibody (TAb):

    • Capture: Anti-human IgG (Fc specific).

    • Detection: Anti-human IgG (F(ab')2 specific).

    • Note: This measures the antibody regardless of drug load.

  • Conjugated Drug (Conjugated Payload):

    • Capture: Anti-ID (Anti-Idiotype) or Target Antigen.[3]

    • Detection:Anti-Payload Antibody. [4]

    • Critical Check: Ensure the Anti-Payload antibody recognizes the drug in the context of the linker. Some antibodies only bind the free drug.

Visualizing the Assay Architecture:

LBA Plate Capture Surface (Anti-ID Ab) ADC ADC Analyte (AcBut Linker) Plate->ADC Specific Capture Detector Detection Ab (Anti-Payload) ADC->Detector Stoichiometric Binding Warning Risk: Steric Hindrance at high DAR Detector->Warning

Figure 2: Optimal LBA setup for conjugated drug quantification. Note the risk of steric hindrance if the linker aggregation masks the epitope.

References & Authority
  • Gorovits, B., et al. (2013). Bioanalysis of antibody-drug conjugates: American Association of Pharmaceutical Scientists Drug Conjugate Working Group position paper. Bioanalysis.[3][5][6][7][8][9]

  • BOC Sciences. ADC Linkers: Classification and Conjugation Sites. (Detailed chemistry of 4-(4'-acetylphenoxy)butanoic acid).

  • Kaur, S., et al. (2013). Bioanalytical assay strategies for the development of antibody–drug conjugate biotherapeutics. Bioanalysis.[2][3][5][6][7][8][9]

  • Creative Biolabs. Cleavable Linkers in Antibody-Drug Conjugates. (Mechanism of hydrazone hydrolysis).[8]

  • FDA Guidance. Bioanalytical Method Validation Guidance for Industry. (General standards for LBA and LC-MS).

For further assistance, please contact the ADC Technical Application Group.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Bioconjugation & ADME-Tox Division Subject: Technical Guide: Overcoming MDR in (2-Acetylphenoxy)butanoic Acid Conjugates via Hydrophilic Linker Engineering

Executive Summary

You are likely employing (2-Acetylphenoxy)butanoic acid (an ortho-isomer of the canonical AcBut linker) as a bifunctional linker in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). While this scaffold provides a robust acid-labile acyl hydrazone release mechanism (targeting lysosomal pH), its inherent lipophilicity frequently triggers Multidrug Resistance (MDR) via P-glycoprotein (P-gp/ABCB1) efflux.

This technical guide addresses the "MDR Shift"—where potency drops significantly in resistant cell lines—by implementing hydrophilic linker strategies . We focus on masking the hydrophobic pharmacophore and optimizing the linker-payload interface to evade efflux pumps.

Module 1: Design & Chemistry – The Hydrophilic Shield

Q1: Why does my (2-Acetylphenoxy)butanoic acid conjugate fail in MDR+ cell lines despite good stability?

Diagnosis: The failure is likely due to P-gp recognition of the hydrophobic core. The (2-Acetylphenoxy)butanoic acid scaffold consists of a lipophilic phenyl ring and an alkyl tail. When conjugated to a hydrophobic payload (e.g., calicheamicin, doxorubicin, or a PROTAC warhead), the resulting surface hydrophobicity serves as a high-affinity substrate for P-gp efflux pumps.

Strategic Solution: You must transition from a "Linear Hydrophobic" design to a "Hydrophilic Shielded" design.

  • PEGylation: Insert a discrete PEG spacer (PEG

    
    –PEG
    
    
    
    ) between the butanoic acid tail and the targeting moiety (Antibody/Ligand). This creates a "hydration shell" that sterically hinders P-gp binding domains.
  • Side-Chain Modification: If the 2-position acetyl is the attachment point for the payload (via hydrazone), the phenoxy ring can be modified with polar groups (e.g., sulfonates) or the butanoic tail can be replaced with a short PEG chain (e.g., ethoxy-propionic acid).

Q2: How do I synthesize a hydrophilic variant without altering the acid-cleavage kinetics?

Technical Insight: The acid-cleavage rate of the acyl hydrazone is governed by the electron density of the phenyl ring and the steric environment of the acetyl group. The ortho-substitution (2-acetyl) already introduces steric strain compared to the para-isomer (AcBut), potentially accelerating hydrolysis.

Protocol: Synthesis of a PEGylated (2-Acetylphenoxy) Conjugate Objective: Attach a hydrophilic PEG spacer to the carboxylic acid tail before conjugation to the antibody/protein.

Reagents:

  • (2-Acetylphenoxy)butanoic acid (Starting Material)

  • Amino-PEG

    
    -Azide (Hydrophilic Spacer)
    
  • HATU (Coupling Agent) / DIPEA (Base)

  • DMF (Anhydrous Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of (2-Acetylphenoxy)butanoic acid in anhydrous DMF. Add 1.2 eq HATU and 2.5 eq DIPEA. Stir for 5 mins at 0°C.

    • Critical Check: Ensure the solution remains clear. Turbidity indicates poor solubility of the activated ester.

  • Coupling: Add 1.1 eq of Amino-PEG

    
    -Azide. Allow to warm to RT and stir for 2 hours.
    
    • Why PEG-Azide? The azide provides a bioorthogonal handle (Click Chemistry) for attachment to the antibody/ligand, keeping the hydrophilic PEG permanently attached to the linker remnant after payload release.

  • Purification: Quench with 10% citric acid (removes excess DIPEA). Extract with EtOAc.

    • Note: If the product is too polar for EtOAc, use C18 Reverse-Phase HPLC.

Module 2: Biological Characterization & MDR Troubleshooting

Q3: My conjugate shows a high "MDR Shift" (IC50 Resistant / IC50 Parental > 10). Is the linker not cleaving?

Diagnosis: If the linker were stable (non-cleaving), the IC50 would be high in both lines. A high shift suggests the payload is released but immediately effluxed before engaging the target.

Troubleshooting Protocol: The "Efflux-Retention" Assay Use this protocol to determine if the hydrophilic linker is successfully masking the substrate.

  • Cell Lines: Use KB-3-1 (Parental) and KB-V1 (P-gp overexpressing).

  • Treatment: Incubate cells with:

    • Condition A: Free Payload (Control)

    • Condition B: Hydrophobic Conjugate (Original)

    • Condition C: Hydrophilic Conjugate (PEG-modified)

  • Inhibitor Check: Co-treat a duplicate set with Verificazole or Tariquidar (P-gp inhibitors).

  • Readout: Measure intracellular fluorescence (if payload is fluorescent) or cell viability (MTT/CellTiter-Glo) after 72h.

Interpretation Table:

ObservationDiagnosisActionable Step
Cond C is potent in MDR cells Success. Hydrophilic linker evaded P-gp.Proceed to in vivo PK studies.
Cond C is weak, but rescued by Inhibitor Partial Failure. Linker is still P-gp substrate.Increase PEG length (PEG

+) or add charged groups (sulfonate).
Cond C is weak, NOT rescued by Inhibitor Lysosomal Trapping. Linker is too polar or not cleaving.Verify lysosomal cleavage kinetics; ensure the 2-acetyl steric hindrance isn't blocking hydrazine attack.
Q4: Does the ortho-position (2-acetyl) affect the linker's stability compared to the standard para-isomer?

Expert Insight: Yes. The ortho-effect can accelerate hydrolysis of the hydrazone bond due to steric assistance (intramolecular catalysis) or destabilization of the ground state.

  • Risk:[1] If the linker cleaves extracellularly (in plasma pH 7.4), the free hydrophobic payload is released into the blood and will be pumped out by P-gp in tumors immediately.

  • Validation: Perform a plasma stability assay (incubate at 37°C in human plasma for 24h). If >10% release is observed, switch to the 4-acetyl isomer or increase the steric bulk of the hydrazine payload.

Module 3: Visualizing the Mechanism

Diagram 1: Overcoming MDR via Hydrophilic Shielding

Caption: Comparative mechanism of a standard hydrophobic linker versus a PEG-shielded hydrophilic linker in a P-gp overexpressing cell. The hydrophilic shell prevents P-gp binding.

MDR_Mechanism cluster_cell MDR Cancer Cell (P-gp+) Pgp P-gp Pump (Efflux) Input_Hydrophobic Hydrophobic Conjugate (2-Acetyl-But) Pgp->Input_Hydrophobic Efflux Target Intracellular Target Lysosome Lysosome (pH 5.0) Lysosome->Target Acid Cleavage (Release) Input_Hydrophobic->Pgp Recognition Input_Hydrophilic Hydrophilic Conjugate (PEG-2-Acetyl-But) Input_Hydrophilic->Pgp No Binding (Stealth) Input_Hydrophilic->Lysosome Endocytosis

Diagram 2: Synthesis Workflow for Hydrophilic Optimization

Caption: Step-by-step synthetic route to transform the (2-Acetylphenoxy)butanoic acid scaffold into a hydrophilic, click-ready linker module.

Synthesis_Workflow Step1 Start: (2-Acetylphenoxy)butanoic Acid (Hydrophobic Scaffold) Step2 Activation: HATU / DIPEA / DMF (Form Activated Ester) Step1->Step2 0°C, 15 min Step3 Coupling: Add Amino-PEG4-Azide (Introduce Hydrophilicity) Step2->Step3 +Amine, RT, 2h Step4 Purification: C18 HPLC (Remove byproduct) Step3->Step4 Workup Step5 Final Product: Azide-PEG-Linker-Ketone (Ready for Drug Conjugation) Step4->Step5 Lyophilize

References

  • ProteoGenix. (2022). ADC linkers: Definition and examples (AcBut Linker Chemistry).

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery.

  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries.[2] Protein & Cell.[3]

  • Li, F., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.[2] Journal of Controlled Release.

  • MedChemExpress. (2023). AcBut (4-(4-Acetyl-phenoxy)-butyric acid) Product Information and Protocols.

Sources

Technical Support Center: Managing Toxicity Profiles of ADCs Utilizing (2-Acetylphenoxy)butanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with antibody-drug conjugates (ADCs) that incorporate the (2-Acetylphenoxy)butanoic acid linker, often referred to as the 'AcBut' linker. This linker is a critical component, primarily known for its use in ADCs like gemtuzumab ozogamicin and inotuzumab ozogamicin, where it connects the antibody to a payload via an acid-labile hydrazone bond.[1][2]

The unique acid-sensitive nature of this linker system is key to its function but also presents specific challenges in managing the ADC's toxicity profile. Premature payload release is a significant concern that can lead to off-target toxicities, narrowing the therapeutic window.[3][][5] This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate these challenges, ensuring the integrity of your experiments and the robustness of your results.

Foundational Knowledge: The Linker's Mechanism of Action

Understanding the mechanism is the first step to troubleshooting. The (2-Acetylphenoxy)butanoic acid linker is part of an acid-cleavable system. It connects to the antibody (typically via lysine residues) and forms a hydrazone bond with the payload.[2][] The ADC's journey from administration to cell killing is a multi-step process.

The intended pathway is as follows:

  • The ADC circulates in the bloodstream, where the pH is neutral (~7.4), keeping the linker stable.[1]

  • The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

  • The entire ADC-antigen complex is internalized by the cell through endocytosis.

  • The complex is trafficked to acidic intracellular compartments, such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[7]

  • In this low-pH environment, the hydrazone bond is hydrolyzed, releasing the cytotoxic payload inside the target cell to exert its effect.[][7]

The primary challenge arises from the linker's potential instability, which can lead to payload release outside the target cell, causing off-target toxicity.[][9][10]

ADC_Mechanism_of_Action ADC_Circulation 1. ADC in Circulation (pH 7.4) Binding 2. Target Antigen Binding ADC_Circulation->Binding Targeting Off_Target Premature Release (Off-Target Toxicity) ADC_Circulation->Off_Target Linker Instability Internalization 3. Receptor-Mediated Internalization Binding->Internalization Endocytosis Trafficking 4. Endosomal/Lysosomal Trafficking Internalization->Trafficking Release 5. Acid-Catalyzed Payload Release (Low pH) Trafficking->Release Acidification Cytotoxicity 6. Target Cell Cytotoxicity Release->Cytotoxicity Payload Action

Caption: Intended mechanism and potential off-target pathway of an ADC with an acid-cleavable linker.

Frequently Asked Questions (FAQs)

Q1: Is the (2-Acetylphenoxy)butanoic acid linker system considered cleavable or non-cleavable? A1: It is a cleavable linker system. Its defining feature is the acid-sensitive hydrazone bond it forms with the payload, which is designed to break under the acidic conditions found inside tumor cells.[7][11]

Q2: What is the primary cause of off-target toxicity with this linker? A2: The primary cause is the premature, non-specific release of the cytotoxic payload in the systemic circulation before the ADC reaches the target tumor cell.[3][5] This is due to the inherent instability of the hydrazone bond, which can slowly hydrolyze even at the neutral pH of blood, a phenomenon that can increase off-target side effects.[12][13]

Q3: Besides pH, what other factors can influence the stability of this linker? A3: While pH is the main trigger, the overall stability of the ADC can be influenced by several factors. These include the specific chemical structure of the payload, the conjugation site on the antibody (e.g., lysine conjugation can be heterogeneous), and the drug-to-antibody ratio (DAR).[14][15] Higher DARs can sometimes lead to aggregation and altered pharmacokinetics, indirectly affecting toxicity.[16]

Troubleshooting Guides

This section addresses specific experimental issues in a problem-and-solution format.

Part A: In Vitro Assay Issues

Q: My ADC is showing significant cytotoxicity on an antigen-negative cell line. What is the likely cause and how can I investigate it?

A: Causality & Explanation: This is a common and critical issue. High cytotoxicity in antigen-negative cells suggests that the payload is being released and entering cells without target-mediated internalization. With an acid-labile linker, there are two primary suspects:

  • Extracellular Payload Release: The ADC may be unstable in your cell culture medium over the long incubation period (typically 72-96 hours for cytotoxicity assays).[17] The slightly acidic microenvironment created by cell metabolism can accelerate the hydrolysis of the hydrazone linker, releasing the free payload into the medium. This free payload can then diffuse into the antigen-negative cells, causing toxicity.

  • ADC Aggregation: High-DAR species or poorly soluble ADCs can form aggregates. These aggregates can be taken up non-specifically by cells (a process called pinocytosis), leading to payload release and cell death, independent of the target antigen.

Troubleshooting Workflow & Recommendations:

  • Run a "Conditioned Medium" Control:

    • Incubate your ADC in cell culture medium without cells for the full duration of your assay (e.g., 72 hours).

    • At the end of the incubation, collect this "conditioned medium" and transfer it to your antigen-negative cells.

    • If this medium is toxic, it strongly indicates that the ADC is unstable in the medium and is releasing its payload.

  • Analyze ADC Integrity Over Time:

    • Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) to assess the stability of your ADC in culture medium at different time points (0, 24, 48, 72 hours).[18][19] A shift in the chromatographic profile or the appearance of free payload peaks will confirm linker cleavage.

  • Assess for Aggregation:

    • Analyze your ADC preparation for aggregates using Size Exclusion Chromatography (SEC-HPLC).[19] If aggregates are present (>5%), this could be a contributing factor. Consider optimizing your conjugation and purification protocols to produce a more homogenous and soluble ADC.

  • Shorten Assay Duration: If instability is confirmed, consider if a shorter incubation time is feasible for your payload's mechanism of action. While not always possible, it can help differentiate target-specific vs. instability-driven killing.

Troubleshooting_In_Vitro Start High Cytotoxicity in Antigen-Negative Cells Check_Stability Hypothesis 1: Linker Instability in Medium Start->Check_Stability Check_Aggregation Hypothesis 2: ADC Aggregation Start->Check_Aggregation Conditioned_Medium Action: Run Conditioned Medium Assay Check_Stability->Conditioned_Medium Analytical_HIC Action: Time-Course HIC/RP-HPLC of ADC in Medium Check_Stability->Analytical_HIC Analytical_SEC Action: Analyze ADC by SEC-HPLC Check_Aggregation->Analytical_SEC Result_Toxic Result: Medium is Toxic Conditioned_Medium->Result_Toxic Result_NotToxic Result: Medium is Not Toxic Conditioned_Medium->Result_NotToxic Result_Degraded Result: ADC Degrades Over Time Analytical_HIC->Result_Degraded Result_Aggregates Result: Aggregates >5% Analytical_SEC->Result_Aggregates Conclusion_Instability Conclusion: Instability is the primary cause. Consider linker redesign for better stability. Result_Toxic->Conclusion_Instability Result_Degraded->Conclusion_Instability Conclusion_Aggregation Conclusion: Aggregation causes non-specific uptake. Optimize conjugation/purification. Result_Aggregates->Conclusion_Aggregation

Caption: Decision tree for troubleshooting off-target in vitro cytotoxicity.

Part B: In Vivo Study Issues

Q: Our ADC demonstrated good target-specific potency in vitro, but in our mouse xenograft model, we are observing severe toxicity (e.g., rapid weight loss, mortality) at doses required for efficacy. What is happening?

A: Causality & Explanation: This is a classic and dangerous disconnect between in vitro and in vivo results, often pointing directly to the linker's behavior in a complex biological system.[20][21] The controlled environment of an in vitro assay does not replicate the pharmacokinetics and biodistribution of an ADC in vivo.

  • Poor Plasma Stability: The most likely culprit is that the acid-labile linker is not stable enough in circulation.[5] Even though blood pH is 7.4, the constant exposure to plasma enzymes and other factors can lead to gradual, systemic release of the highly potent payload. This "off-target" release means the free drug is distributed to healthy, rapidly dividing tissues like the bone marrow and gastrointestinal tract, causing the observed toxicities.[9][10][22]

  • Non-Specific Uptake and Catabolism: A significant portion of any injected ADC is cleared by non-target tissues, particularly the liver and spleen.[5] These tissues can internalize the ADC non-specifically. Once inside the acidic lysosomes of these cells, the payload is released, causing toxicity unrelated to the intended cancer target.

Troubleshooting Workflow & Recommendations:

  • Perform a Plasma Stability Assay: This is a non-negotiable step. Incubate the ADC in mouse (and human) plasma at 37°C and measure the amount of intact ADC and released payload over time (e.g., 0, 24, 48, 96, 168 hours). This will provide a quantitative measure of the ADC's circulatory half-life. (See Protocol 2).

  • Conduct Pharmacokinetic (PK) Studies: A full PK study in mice is essential.[21] This involves administering a sub-toxic dose of the ADC and collecting blood samples at various time points. Key parameters to measure using methods like LC-MS/MS are:

    • Total antibody

    • Intact, conjugated ADC

    • Free (unconjugated) payload If you observe a rapid decrease in intact ADC with a corresponding increase in free payload, this confirms poor in vivo stability.[23]

  • Dose Fractionation Study: Instead of a single high dose, administer the same total dose over several smaller injections (e.g., dose on day 0, 2, and 4 instead of a single dose on day 0).[23] If this "fractionated" dosing regimen is better tolerated, it suggests that the toxicity is driven by the Cmax (peak concentration) of released payload. This provides strong evidence that linker instability is the root cause.

  • Re-evaluate the Linker-Payload: If poor stability is confirmed, the fundamental chemistry must be addressed. The (2-Acetylphenoxy)butanoic acid system may be too labile for your specific payload or target context. Consider exploring linkers with enhanced stability, such as dipeptide linkers (e.g., Val-Cit) or non-cleavable options, to determine if a better therapeutic index can be achieved.[1][3]

Key Experimental Protocols

An ADC development program requires a suite of robust analytical and functional assays. The workflow below outlines the critical path from characterization to functional testing.

Experimental_Workflow cluster_char cluster_invitro cluster_invivo Conjugation ADC Conjugation & Purification Characterization 1. Physicochemical Characterization Conjugation->Characterization InVitro 2. In Vitro Functional Assessment Characterization->InVitro DAR DAR & Distribution (HIC) Aggregation Aggregation (SEC) Purity Purity (SDS-PAGE) InVivo 3. In Vivo Evaluation InVitro->InVivo Binding Antigen Binding (ELISA/SPR) Cytotoxicity Cytotoxicity Assay (MTT/XTT) Stability Plasma Stability Assay PK Pharmacokinetics (PK) Efficacy Efficacy (Xenograft Model) Tox Tolerability/Toxicity

Caption: High-level experimental workflow for ADC development and characterization.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on both antigen-positive (target) and antigen-negative (control) cell lines.[17][24]

Materials:

  • Target and control cell lines

  • Complete cell culture medium

  • ADC stock solution

  • Sterile 96-well flat-bottom plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

  • ADC Dilution: Prepare a serial dilution series of your ADC in complete medium. A typical starting concentration might be 1000 ng/mL, diluted 1:3 or 1:4 down a column. Include a "no ADC" control (medium only).

  • Dosing: Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the appropriate wells.

  • Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72 to 96 hours).

  • Viability Measurement (XTT Example):

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate for 4-6 hours at 37°C until the color develops.

    • Measure the absorbance at 450 nm (with a reference wavelength of ~650 nm).

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Normalize the data by setting the "no ADC" control wells to 100% viability.

    • Plot the percent viability against the log of the ADC concentration.

    • Fit the data using a four-parameter logistic (4PL) curve to calculate the IC50 value.[17]

Self-Validation & Controls:

  • Antigen-Negative Line: Running the assay in parallel on an antigen-negative cell line is the most critical control. A high IC50 on this line indicates target specificity.

  • Untreated Control: Establishes baseline (100%) viability.

  • Maximum Kill Control: A well with a high concentration of a known toxin or lysed cells to establish 0% viability.

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker and the rate of payload release in plasma.[18]

Materials:

  • ADC

  • Frozen mouse and human plasma (citrate or heparin-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical system (e.g., HIC-HPLC or LC-MS/MS)

Procedure:

  • Preparation: Thaw plasma on ice. Spike the ADC into the plasma to a final concentration of ~100 µg/mL. Prepare a parallel control sample by spiking the ADC into PBS.

  • Time Points: Aliquot the plasma-ADC and PBS-ADC mixtures for each time point (e.g., 0, 4, 24, 48, 96, 168 hours). The T=0 sample should be processed immediately.

  • Incubation: Place the remaining aliquots in an incubator at 37°C.

  • Sample Processing: At each time point, remove the designated aliquot and immediately freeze it at -80°C to stop any further reaction.

  • Analysis (HIC-HPLC Method):

    • Thaw samples and purify the ADC away from plasma proteins (e.g., using Protein A affinity chromatography).

    • Analyze the purified ADC using HIC-HPLC.

    • Quantify the area of the peaks corresponding to the different drug-loaded species (e.g., DAR4, DAR2, DAR0).

  • Data Analysis:

    • Calculate the average DAR at each time point.

    • Plot the average DAR versus time for both the plasma and PBS samples. A faster decrease in DAR in plasma compared to PBS indicates linker instability due to plasma components (e.g., enzymes or pH effects).

Self-Validation & Controls:

  • PBS Control: This control accounts for any inherent thermal instability of the ADC, allowing you to isolate the effects of the plasma.

  • T=0 Sample: This provides the baseline DAR and integrity of the ADC before any incubation.

Data Summary: Comparative Linker Properties

The choice of linker is a critical decision that balances stability and payload release.[23][25][] The table below summarizes the key characteristics of the acid-labile linker system compared to other common types.

Feature(2-Acetylphenoxy)butanoic acid (Acid-Labile)Valine-Citrulline (Enzyme-Cleavable)Thioether (Non-Cleavable)
Release Mechanism Hydrolysis in low pH (lysosomes)[7]Cleavage by lysosomal proteases (e.g., Cathepsin B)[1]Proteolytic degradation of the entire antibody[3][25]
Plasma Stability Moderate to Low (risk of premature release)[12][13]High (generally stable in circulation)[2]Very High (most stable linker type)[]
Bystander Effect High (released payload is often membrane-permeable)High (released payload is often membrane-permeable)Low to None (payload is released with an amino acid attached, often charged and membrane-impermeable)
Key Toxicity Concern Systemic off-target toxicity from premature payload release[5]On-target, off-tumor toxicity; potential for some off-target effects if proteases are active in tumor microenvironmentOn-target, off-tumor toxicity (toxicity is confined to cells that take up the ADC)
Example ADC Gemtuzumab ozogamicin, Inotuzumab ozogamicin[1]Brentuximab vedotin, Polatuzumab vedotin[23]Ado-trastuzumab emtansine (T-DM1)[3]

References

  • Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. (n.d.). Medicilon.
  • Manufacturing Challenges of Therapeutic Antibody–Drug Conjugates. (2023, September 19). BioProcess International.
  • ADC Manufacturing Challenges & How CDMOs Help. (2025, September 22). Piramal Pharma Solutions.
  • Challenges in the Development and Manufacturing of Antibody-Drug Conjugates. (n.d.). PubMed.
  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). Signal Transduction and Targeted Therapy.
  • Off-Target Toxicity of Antibody-Drug Conjugates (ADCs): Unraveling the. (2026, March 6). AntBio.
  • Key Factors in ADC Linker Chemistry: Enhancing Drug Efficacy. (n.d.). Precise PEG.
  • ADC manufacturing: Process, Challenges & Solutions. (2024, May 5). Single Use Support.
  • Overcoming Development Challenges in Antibody-Drug Conjugates. (2025, February 3). Biocompare.com.
  • ADC In Vivo Analysis Services. (n.d.). Creative Biolabs.
  • Application Notes and Protocols for Characterizing Antibody-Drug Conjugate (ADC) Linker Conjugation. (n.d.). Benchchem.
  • How ADC Linkers Work: Controlling Stability & Drug Release. (2025, October 24). BOC Sciences.
  • ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation. (2025, October 6). PurePEG.
  • How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. (2025, October 16). PurePEG.
  • Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). (2024, March 5). Abzena.
  • Off-target toxicity in antibody-drug conjugates. (2025, July 28). Crown Bioscience.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 22). Frontiers in Pharmacology.
  • Easy as ABC: Managing Toxicities of Antibody-Drug Conjugates, Bispecific Antibodies, and CAR T-Cell Therapies. (2025, April 28). ASCO Publications.
  • ADC Linkers: Classification and Conjugation Sites. (n.d.). BOC Sciences.
  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. (n.d.). PMC.
  • Master ADC Linker Design: Strategies & Optimization. (n.d.). BOC Sciences.
  • Effects of ADC Toxicity and Optimization Strategies. (2023, September 8). BOC Sciences.
  • Toxicity and efficacy of antibody–drug conjugates in advanced solid tumors: a retrospective single-center analysis of clinical trials. (2025, September 4). ESMO Open.
  • Exploring the Optimization of Linker Chemistries for ADCs. (2023, December 13). BioPharm International.
  • Antibody-Drug Conjugates and Ocular Toxicities: A Call for Standardized Guidelines. (2025). American Academy of Ophthalmology.
  • ADC Preclinical Studies | Safety & Efficacy Testing. (n.d.). BOC Sciences.
  • In vivo efficacy and toxicity of a reduced potency DNA guanine mono-alkylating ADC payload suitable for the treatment of solid tumors. (2022, June 15). Cancer Research.
  • How to Select the Optimal Linker-Payload for Your Research Project. (n.d.). Precise PEG.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. (n.d.). Benchchem.
  • In vitro and in vivo efficacy of ADCs. A and B, The ADCs were used in... (n.d.). ResearchGate.
  • Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability. (n.d.). Cancers.
  • ADC linkers: Definition and examples. (2022, January 10). ProteoGenix.
  • Toxicity Profiles of Antibody–Drug Conjugates: Synthesis and Graphical Insights to Optimize Patient-Centered Treatment Strategies for HER2-Negative Metastatic Breast Cancer. (2025, July 11). Cancers.
  • Chapter 3: Linker Design and Impact on ADC Properties. (2021, December 22). Royal Society of Chemistry.
  • Drug Conjugate Linkers and Their Effects on Drug Properties. (2023, August 10). WuXi AppTec DMPK.
  • Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). PMC.
  • Key assays and analytical techniques for the development of antibody drug conjugates. (2025, July 1). Crown Bioscience.
  • Challenges in developing robust potency assays for ADCs. (2025, August 18). Drug Target Review.
  • Technical Guideline for Antibody-Drug Conjugate Pharmaceutical Study and Evaluation. (2024, December 20). CDE.
  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (n.d.). Bio-protocol.
  • Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. (n.d.). SGS.
  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11). LinkedIn.
  • Challenges in Developing Anti-Drug Antibody Ligand Binding Assays. (n.d.). Abzena.
  • Linkers for ADCs. (n.d.). NJ Bio, Inc.
  • Stability of ADC linker payloads in sub-cellular fractions. (2025, March 25). Sterling Pharma Solutions.

Sources

Addressing antigen heterogeneity in solid tumors with (2-Acetylphenoxy)butanoic acid-linked ADCs.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Antigen Heterogeneity in Solid Tumors

Audience: Researchers, Scientists, and Drug Development Professionals

Core Concept & Mechanism of Action

The Challenge: Solid tumors are rarely uniform. Antigen heterogeneity means some tumor cells express high levels of your target, while neighboring "bystander" tumor cells express little to none. Traditional ADCs that require internalization and lack membrane permeability fail to kill these antigen-negative cells, leading to tumor relapse.

The Solution: The (2-Acetylphenoxy)butanoic acid linker (and its para-isomer, AcBut) is a specialized chemical unit designed to create acid-labile acylhydrazone bonds .

How It Works:

  • Conjugation: The carboxylic acid end binds to the antibody (typically via Lysine residues), while the acetyl group reacts with a hydrazine-functionalized payload to form a hydrazone.[1]

  • Trigger: This hydrazone bond is stable at physiological pH (7.4) but hydrolyzes rapidly in the acidic endosome/lysosome (pH 4.5–5.[2]5) or the acidic Tumor Microenvironment (TME).

  • Bystander Effect: Upon hydrolysis, the hydrophobic payload is released. Unlike charged metabolites from peptide linkers (e.g., Val-Cit-MMAE), these lipophilic payloads can diffuse across membranes to kill neighboring antigen-negative cells.

Mechanism Visualization: The Bystander Effect

BystanderEffect ADC ADC (AcBut Linker) Receptor Antigen (+) Cell Receptor ADC->Receptor Binding Endosome Acidic Endosome (pH 5.0) Receptor->Endosome Internalization Hydrolysis Hydrazone Hydrolysis Endosome->Hydrolysis Acid Trigger Payload Free Hydrophobic Payload Hydrolysis->Payload Release Neighbor Antigen (-) Cell (Bystander) Payload->Neighbor Membrane Diffusion Death Apoptosis Payload->Death Direct Kill Neighbor->Death Bystander Kill

Figure 1: Mechanism of AcBut-linked ADCs. Acid-triggered hydrolysis releases a membrane-permeable payload that diffuses to kill antigen-negative neighbor cells.

Module 1: Conjugation & Synthesis Troubleshooting

This module addresses the "Make" phase. The AcBut linker is hydrophobic, and the hydrazone formation requires precise conditions.

FAQ: Synthesis & Conjugation

Q: I am observing significant precipitation during the conjugation of the linker-payload to the antibody. How do I prevent this? A: Precipitation is the most common failure mode with AcBut linkers due to the hydrophobicity of the linker-payload complex.

  • Root Cause: The organic solvent concentration is too low to solubilize the payload, or the Drug-Antibody Ratio (DAR) is being pushed too high (>4), causing the antibody to destabilize.

  • Troubleshooting Protocol:

    • Solvent: Ensure the linker-payload is dissolved in DMA (Dimethylacetamide) or DMSO before adding to the antibody.

    • Ratio: Maintain a final organic solvent concentration of 10–15% (v/v) in the reaction mixture.

    • Addition Rate: Do not add the payload bolus. Use a syringe pump to add the payload solution at 0.1 equivalent/minute while stirring rapidly.

Q: My hydrazone bond formation yield is low. What pH should I use? A: The formation of the acylhydrazone bond (reacting the ketone on the linker with the hydrazine on the payload) is acid-catalyzed.

  • Optimization: Perform the payload coupling step (if doing two-step conjugation) at pH 4.5–5.0 using an acetate buffer.

  • Caution: If conjugating the pre-formed linker-payload to the antibody (via NHS ester), this must be done at pH 8.0–8.5 (borate/bicarbonate buffer) to favor lysine amine reactivity. Do not confuse these two steps.

Data Table: Solvent Compatibility for AcBut Conjugation
SolventRecommended % (v/v)ProsCons
DMSO 10–20%High solubility for hydrophobic payloads.Difficult to remove via dialysis; requires TFF.
DMA 10–15%Less protein denaturation than DMSO.Can be toxic if residual amounts remain.[2]
Propylene Glycol 20–30%Stabilizes antibody structure.Lower solubility for highly lipophilic payloads.

Module 2: Stability vs. Release (Quality Control)

The "Achilles' Heel" of hydrazone linkers is the balance between serum stability (at pH 7.4) and tumor release (at pH 5.0).

Troubleshooting Guide: Premature Release

Symptom: High systemic toxicity in mice; free drug detected in plasma immediately after injection. Diagnosis: The hydrazone bond is hydrolyzing in the blood (pH 7.4).[1][2]

Step-by-Step Investigation:

  • Check Storage Buffer: Ensure your ADC is stored at pH 7.4–8.0 . If stored in slightly acidic buffers (e.g., PBS pH 7.0 or citrate pH 6.0), the linker will degrade on the shelf.

  • Verify Linker Structure: The (2-Acetylphenoxy) isomer hydrolyzes faster than the (4-Acetylphenoxy) isomer due to ortho-substitution effects.

    • Action: If stability is too low, consider switching to the 4-acetyl isomer or adding steric bulk (methyl groups) near the hydrazone to slow hydrolysis.

  • Serum Stability Assay:

    • Incubate ADC in human/mouse serum at 37°C for 96 hours.

    • Analyze aliquots via LC-MS/MS to quantify "Free Drug" vs. "Conjugated Drug."

    • Target: <5% release per day is acceptable for hydrazones; >10% indicates a failed batch.

Module 3: Validating Efficacy & Heterogeneity

This module ensures your ADC actually kills the antigen-negative cells (the "Use" phase).

Protocol: The "Bystander" Co-Culture Assay

Objective: Quantify the killing of antigen-negative cells by payload released from antigen-positive cells.

Materials:

  • Cell Line A (Target+): e.g., HER2-high (NCI-N87).

  • Cell Line B (Target-): e.g., HER2-null (MDA-MB-468), labeled with GFP or Luciferase.

  • ADC: Your AcBut-linked candidate.[1][3][4]

  • Control: Non-binding IgG-ADC (Isotype control).

Methodology:

  • Seeding: Mix Cell Line A and Cell Line B in a 1:1 ratio in a 96-well plate (5,000 cells total/well).

  • Treatment: Add serially diluted ADC (0.01 nM to 100 nM).

  • Incubation: Incubate for 96 hours.

  • Readout:

    • Measure total viability (ATP assay/CellTiter-Glo).

    • Crucial Step: Measure specific viability of Cell Line B using fluorescence (GFP) or luminescence.

  • Interpretation:

    • Success: Significant reduction in GFP signal (Antigen- cells) only in the presence of Antigen+ cells.

    • Failure: Antigen- cells survive, even if Antigen+ cells die. (Indicates payload is not permeable or linker is not cleaving).[5]

Troubleshooting Logic: Low Efficacy in Heterogeneous Models

Troubleshooting Start Issue: Low Efficacy in Heterogeneous Tumor Model CheckInternalization 1. Is ADC internalizing in Antigen(+) cells? Start->CheckInternalization CheckCleavage 2. Is Linker cleaving at pH 5.0? CheckInternalization->CheckCleavage Yes Action1 Fix: Select higher affinity Ab or different epitope CheckInternalization->Action1 No CheckPermeability 3. Is Payload Membrane Permeable? CheckCleavage->CheckPermeability Yes Action2 Fix: Verify Hydrazone chemistry; Test in Lysosome lysate CheckCleavage->Action2 No Action3 Fix: Payload is too polar. Switch to hydrophobic payload. CheckPermeability->Action3 No Success Bystander Effect Achieved CheckPermeability->Success Yes

Figure 2: Decision tree for troubleshooting lack of efficacy in heterogeneous tumor models.

References

  • BOC Sciences. (2025). Acid-Cleavable Linkers (Hydrazone, Cis-Aconityl) in ADC Development.

  • DiJoseph, J. F., et al. (2004). Antibody-targeted chemotherapy with CMC-544: a CD22-targeted immunoconjugate of calicheamicin for the treatment of B-lymphoid malignancies.[6] (Describes the AcBut linker).

  • Trail, P. A., et al. (1993). Cure of Xenografted Human Carcinomas by BR96-Doxorubicin Immunoconjugates.[7] (Foundational paper on hydrazone linker bystander effects).

  • Staudacher, A. H., & Brown, M. P. (2017). Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required?

  • Agilent Technologies. (2024). Improving the Quality of Antibody Drug Conjugates: Troubleshooting Aggregation and Precipitation.

Sources

Validation & Comparative

Validating the Therapeutic Potential of (2-Acetylphenoxy)butanoic Acid in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioconjugation and targeted therapeutics, I often encounter a critical bottleneck in Antibody-Drug Conjugate (ADC) development: balancing systemic stability with efficient intracellular payload release. The linker is the mechanical heart of this balance.

This guide provides an in-depth, objective comparison of (2-Acetylphenoxy)butanoic acid (an ortho-substituted acid-labile linker) against industry-standard alternatives. By analyzing the structural causality behind its cleavage kinetics and providing self-validating experimental workflows, this document serves as a definitive resource for drug development professionals engineering next-generation ADCs.

Mechanistic Rationale: The Ortho Advantage in Hydrazone Chemistry

The development of acid-labile linkers, particularly those utilizing butanoic acid derivatives, was pioneered to leverage the steep pH differential between systemic circulation (pH 7.4) and the endosomal-lysosomal pathway (pH 4.5–6.0) ()[1].

While the para-isomer, 4-(4-acetylphenoxy)butanoic acid (AcBut), became the foundation for early approved ADCs like gemtuzumab ozogamicin (Mylotarg) ()[2], the ortho-isomer—(2-Acetylphenoxy)butanoic acid —offers distinct kinetic advantages for highly potent payloads like calicheamicin derivatives ()[3].

The Causality of Substitution: In hydrazone linkers, premature cleavage in the bloodstream leads to off-target toxicity. By shifting the acetyl group to the ortho position relative to the phenoxy ether, (2-Acetylphenoxy)butanoic acid introduces localized steric hindrance around the imine carbon. At pH 7.4, this steric shield restricts the approach of water molecules, enhancing serum stability. However, upon internalization into the lysosome, the acidic environment protonates the imine nitrogen. The proximity of the ortho-phenoxy oxygen can then participate in stabilizing the transition state (proximity effect), ensuring rapid and complete payload release.

G ADC ADC in Circulation (pH 7.4) Endosome Early Endosome (pH 6.0) ADC->Endosome Internalization Lysosome Lysosome (pH 4.5 - 5.0) Endosome->Lysosome Maturation Release Payload Release (Free Drug) Lysosome->Release Hydrazone Hydrolysis

Fig 1: Intracellular trafficking and pH-dependent payload release mechanism of hydrazone-linked ADCs.

Comparative Performance Analysis

To objectively validate (2-Acetylphenoxy)butanoic acid, we must benchmark it against the para-isomer (AcBut) and the widely used protease-cleavable linker, Valine-Citrulline (Val-Cit-PABC) ()[4].

Protease-cleavable linkers rely on enzymatic degradation, which can be limited by heterogeneous Cathepsin B expression in certain solid tumors. Acid-labile linkers bypass this biological variable entirely, relying solely on the universal acidification of lysosomes.

Quantitative Comparison Matrix
Parametero-AcBut (2-Acetylphenoxy)p-AcBut (4-Acetylphenoxy)Val-Cit-PABC (Peptide)
Cleavage Trigger Acidic pH (Hydrazone)Acidic pH (Hydrazone)Cathepsin B (Protease)
Plasma Stability (pH 7.4) High (Steric Shielding)Moderate (t1/2 ~72h)Very High (t1/2 >7 days)
Lysosomal Release (pH 4.5) Fast (Proximity Effect)Fast (t1/2 ~2h)Fast (Enzymatic)
Tumor Heterogeneity Efficacious (Enzyme-independent)Efficacious (Enzyme-independent)Reduced Efficacy in Low-Protease Tumors
Bystander Effect Yes (Membrane Permeable)Yes (Membrane Permeable)Payload Dependent

Experimental Validation Protocols

A robust validation strategy requires a self-validating system. The protocols below are designed not just to execute the experiment, but to mathematically prove the integrity of the data through orthogonal readouts.

Workflow Step1 1. Conjugate Synthesis (o-AcBut + Payload + mAb) Step2 2. Buffer Incubation (pH 7.4, 6.0, 5.0 at 37°C) Step1->Step2 Step3 3. Aliquot Sampling (Timepoints: 0-72h) Step2->Step3 Step4 4. SEC/RP-HPLC Analysis (Quantify Free Payload) Step3->Step4

Fig 2: Self-validating workflow for evaluating pH-dependent linker cleavage kinetics.
Protocol 1: Hydrazone Condensation and ADC Conjugation

This protocol details the synthesis of the linker-payload complex using an acid-catalyzed condensation reaction, a standard method for calicheamicin derivatives ()[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.00 mmol of (2-Acetylphenoxy)butanoic acid and the payload hydrazide in 3 mL of anhydrous methanol.

  • Catalysis: Add 5% glacial acetic acid to the solution.

    • Causality: The acetic acid specifically protonates the carbonyl oxygen of the acetyl group, increasing its electrophilicity and driving the nucleophilic attack by the hydrazide forward.

  • Incubation: Stir the reaction mixture continuously at 25°C for 24 hours under an inert argon atmosphere to prevent oxidative degradation.

  • Activation & Conjugation: Convert the terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester, then conjugate to the lysine residues of the monoclonal antibody in a borate buffer (pH 8.0).

  • Self-Validation Check (ESI-MS): Perform Electrospray Ionization Mass Spectrometry (ESI-MS) on the intermediate linker-payload complex. The exact mass must match the theoretical calculation, ruling out side reactions or premature hydrolysis before antibody conjugation.

Protocol 2: Orthogonal pH-Dependent Cleavage Assay

To prove that payload release is strictly pH-dependent, we employ a dual-column chromatographic approach.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1 mg/mL of the synthesized ADC in three separate buffers: PBS (pH 7.4, simulating circulation), Citrate buffer (pH 6.0, simulating early endosomes), and Acetate buffer (pH 5.0, simulating lysosomes).

  • Incubation & Sampling: Incubate all samples at 37°C. Extract 50 µL aliquots at precise time points: 0, 4, 8, 24, 48, and 72 hours.

  • Quenching: Immediately quench the extracted aliquots by neutralizing the pH to 7.4 using 1M Tris-HCl.

    • Causality: Quenching instantly halts the acid-catalyzed hydrolysis, ensuring the time-point data represents an exact, frozen snapshot of the reaction kinetics.

  • Orthogonal Analysis: Inject the quenched samples into a Size Exclusion Chromatography (SEC) system to quantify the intact ADC, and subsequently into a Reversed-Phase HPLC (RP-HPLC) system to quantify the released free payload.

  • Self-Validation Check (Mass Balance): Calculate the mass balance. The sum of the conjugated payload (derived from the SEC intact ADC peak) and the free payload (derived from the RP-HPLC peak) must equal 100% of the initial payload concentration. If the total drops below 95%, it indicates an alternative failure mode (e.g., protein aggregation or payload degradation) rather than true linker cleavage, preventing false-positive efficacy claims.

Conclusion

While protease-cleavable linkers dominate the current ADC landscape, the inherent biological heterogeneity of tumor enzyme expression remains a critical limitation. Acid-labile linkers provide a universal, physiological trigger for payload release. By utilizing the ortho-substituted (2-Acetylphenoxy)butanoic acid , developers can structurally tune the hydrazone bond—leveraging steric shielding to enhance systemic stability while utilizing proximity effects to guarantee rapid lysosomal release.

References

  • Title: US Patent 5,739,116 - Enediyne derivatives useful for the synthesis of conjugates of methyltrithio antitumor agents Source: Google Patents URL
  • Title: US Patent 5,773,001 - Conjugates of methyltrithio antitumor agents and intermediates for their synthesis Source: Google Patents URL
  • Title: WO2015168019A2 - Anti-PTK7 antibody-drug conjugates Source: Google Patents URL
  • Title: Four key elements and development trends of ADC drug development Source: HSP Pharma URL: [Link]

Sources

A Comparative Guide to the Efficacy of (2-Acetylphenoxy)butanoic Acid and Other Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the efficacy of (2-Acetylphenoxy)butanoic acid, a representative of a novel class of phenoxybutanoic acid derivatives, with established endothelin receptor antagonists (ERAs): Bosentan, Ambrisentan, and Macitentan. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and pulmonary research.

The Endothelin System: A Key Therapeutic Target

The endothelin (ET) system plays a pivotal role in vascular homeostasis. The primary isoform, endothelin-1 (ET-1), is one of the most potent endogenous vasoconstrictors known[1]. ET-1 exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB[1].

  • ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent vasoconstriction and cellular proliferation[1].

  • ETB Receptors: Found on both endothelial and smooth muscle cells. On endothelial cells, they mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in clearing circulating ET-1. On smooth muscle cells, they can also mediate vasoconstriction[1].

In pathological states such as pulmonary arterial hypertension (PAH), elevated levels of ET-1 contribute to increased pulmonary vascular resistance, vascular remodeling, and right ventricular hypertrophy[2]. Consequently, antagonizing the effects of ET-1 has become a cornerstone of PAH therapy[3].

cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell cluster_2 Endothelial Cell (Autocrine/Paracrine) cluster_3 Therapeutic Intervention Prepro-ET-1 Prepro-ET-1 Big ET-1 Big ET-1 Prepro-ET-1->Big ET-1 Furin-like proteases ET-1 ET-1 Big ET-1->ET-1 ECE ET_A ETA Receptor ET-1->ET_A Binds ET_B_SMC ETB Receptor ET-1->ET_B_SMC Binds ET_B_EC ETB Receptor ET-1->ET_B_EC Binds Vasoconstriction\nProliferation Vasoconstriction Proliferation ET_A->Vasoconstriction\nProliferation ET_B_SMC->Vasoconstriction\nProliferation Vasodilation\n(NO, PGI2)\nET-1 Clearance Vasodilation (NO, PGI2) ET-1 Clearance ET_B_EC->Vasodilation\n(NO, PGI2)\nET-1 Clearance ERAs Endothelin Receptor Antagonists (ERAs) ERAs->ET_A Block ERAs->ET_B_SMC Block (Dual ERAs) ERAs->ET_B_EC Block (Dual ERAs)

Figure 1: The Endothelin Signaling Pathway and Therapeutic Intervention. ECE: Endothelin Converting Enzyme; NO: Nitric Oxide; PGI2: Prostacyclin.

A Comparative Analysis of Endothelin Receptor Antagonists

This guide compares four distinct endothelin receptor antagonists:

  • (2-Acetylphenoxy)butanoic acid: A novel, selective ETA antagonist representing the phenoxybutanoic acid class of compounds[4].

  • Bosentan: The first orally active dual ETA/ETB receptor antagonist approved for the treatment of PAH[2].

  • Ambrisentan: A selective ETA receptor antagonist[5].

  • Macitentan: A dual ETA/ETB receptor antagonist with a unique pharmacological profile characterized by sustained receptor binding[6].

Mechanism of Action and Receptor Selectivity

The primary difference in the mechanism of action among these compounds lies in their selectivity for the ETA and ETB receptors.

  • (2-Acetylphenoxy)butanoic acid derivatives (e.g., compound 6e): These have been identified as selective ETA antagonists[4]. The rationale for selective ETA antagonism is to block the detrimental vasoconstrictive and proliferative effects of ET-1 while preserving the beneficial vasodilatory and clearance functions of the ETB receptor[5].

  • Bosentan: As a dual antagonist, Bosentan blocks both ETA and ETB receptors.

  • Ambrisentan: This compound is highly selective for the ETA receptor[5].

  • Macitentan: A dual antagonist that blocks both receptor subtypes[6].

In Vitro Efficacy and Potency

The in vitro efficacy of these antagonists has been characterized using various assays, including receptor binding and functional assays. A summary of key quantitative data is presented in Table 1.

Parameter(2-Acetylphenoxy)butanoic acid (Compound 6e)BosentanAmbrisentanMacitentan
Receptor Selectivity Selective ETA[4]Dual ETA/ETBSelective ETA[5]Dual ETA/ETB[6]
Receptor Binding Affinity (Ki) Not explicitly reported for 6e, but has a nanomolar IC50[4]ETA: 4.7 nM, ETB: 95 nMETA: 0.011 nM[7]ETA: Not explicitly reported, but has a Kb of 0.14 nM in functional assays[8]
Functional Inhibitory Potency (IC50/Kb/pA2) Nanomolar IC50[4]Kb: 1.1 nM (calcium release)[8]; pA2: 7.2 (ETA), 6.0 (ETB)Kb: 0.12 nM (calcium release)[8]Kb: 0.14 nM (calcium release)[8]
Receptor Occupancy Half-life (ROt1/2) Not reported~70 seconds[6]~40 seconds[6]~17 minutes[6]

Insights from the Data:

  • (2-Acetylphenoxy)butanoic acid derivative 6e demonstrates potent, nanomolar ETA antagonism, placing it in a comparable potency range to the approved drugs[4].

  • Ambrisentan exhibits very high affinity and potency for the ETA receptor[7][8].

  • Macitentan , while having similar potency to Ambrisentan in functional assays, is distinguished by its significantly longer receptor occupancy half-life[6]. This prolonged receptor binding is thought to contribute to a more sustained and effective blockade of ET-1 signaling in vivo[6].

  • Bosentan is a potent dual antagonist, though it shows lower potency compared to Ambrisentan and Macitentan in some functional assays[8].

In Vivo Efficacy in Preclinical Models

The ultimate measure of an antagonist's efficacy lies in its performance in in vivo models of disease. The monocrotaline- and Sugen/hypoxia-induced PAH models in rodents are standard for evaluating potential therapies.

  • (2-Acetylphenoxy)butanoic acid derivative 6e: This compound was shown to be effective in relieving hypoxia-induced pulmonary arterial hypertension and reducing the right ventricular weight ratio in preclinical models, indicating a therapeutic potential for cardiovascular diseases[4].

  • Bosentan: Has been demonstrated to improve hemodynamics and survival in various animal models of PAH[9].

  • Ambrisentan: Shows efficacy in reducing pulmonary arterial pressure and vascular remodeling in preclinical PAH models[9].

  • Macitentan: In preclinical studies, macitentan has demonstrated superior efficacy in some models compared to bosentan, which is attributed to its enhanced tissue penetration and sustained receptor binding[10][11].

A direct head-to-head comparison in a single in vivo study is not available for all four compounds. However, a meta-analysis of clinical trial data suggests that while all three approved ERAs are effective, there may be differences in their efficacy and safety profiles[9].

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of endothelin receptor antagonists.

Endothelin Receptor Binding Assay

This assay determines the affinity of a compound for the endothelin receptors.

start Start prep Prepare cell membranes expressing ET receptors start->prep incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand (e.g., [125I]ET-1) radioligand->incubation test_compound Prepare serial dilutions of test compound test_compound->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation counting Quantify radioactivity of bound radioligand separation->counting analysis Data analysis: - Generate competition curve - Calculate IC50 and Ki counting->analysis end End analysis->end

Figure 2: Workflow for a Competitive Endothelin Receptor Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target endothelin receptor (e.g., CHO cells transfected with human ETA or ETB receptors).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[12].

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in a binding buffer[12].

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay)[12].

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well[12].

    • Add increasing concentrations of the unlabeled test compound (e.g., (2-Acetylphenoxy)butanoic acid).

    • Add a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1) to initiate the competition reaction[12].

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes)[12].

  • Separation and Detection:

    • Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter plate[12].

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand[12].

    • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter[12].

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[12].

Ex Vivo Isolated Pulmonary Artery Contractility Assay (Wire Myography)

This functional assay measures the ability of a compound to inhibit ET-1-induced vasoconstriction in isolated arteries.

start Start induce_pah Induce PAH in rodents (e.g., Monocrotaline or Sugen/Hypoxia) start->induce_pah treatment Administer test compound or vehicle for a defined period induce_pah->treatment measurements Perform terminal measurements treatment->measurements hemodynamics Hemodynamics: - Right ventricular systolic pressure (RVSP) - Mean pulmonary arterial pressure (mPAP) measurements->hemodynamics hypertrophy Right Ventricular Hypertrophy: - Fulton Index (RV/[LV+S]) measurements->hypertrophy histology Pulmonary Vascular Histology: - Medial wall thickness - Vessel muscularization measurements->histology end End hemodynamics->end hypertrophy->end histology->end

Sources

Independent Replication Guide: Biological Effects and Cleavage Kinetics of (2-Acetylphenoxy)butanoic Acid in ADC Linker Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs), the linker system serves as the pharmacokinetic governor of the entire therapeutic molecule. (2-Acetylphenoxy)butanoic acid is a critical acid-labile linker intermediate, primarily utilized for conjugating highly potent enediyne antibiotics, such as calicheamicin, to monoclonal antibodies[1]. This guide provides an independent replication framework to evaluate the biological effects of the (2-Acetylphenoxy)butanoic acid linker, objectively comparing its performance against the industry-standard para-isomer, 4-(4-Acetylphenoxy)butanoic acid (AcBut), and other alternative linker chemistries.

Mechanistic Causality: The "Ortho-Effect" in Hydrazone Stability

To understand the biological performance of (2-Acetylphenoxy)butanoic acid, we must analyze the causality behind its chemical structure. The linker functions by forming an amide bond with the lysine residues of the antibody and an acid-labile hydrazone bond with the calicheamicin payload[1].

The industry standard AcBut linker—4-(4-acetylphenoxy)butanoic acid—utilized in gemtuzumab ozogamicin (Mylotarg) and inotuzumab ozogamicin (Besponsa), relies on a para-substituted phenyl ring[2]. While highly effective at releasing its payload in the acidic lysosome (pH ~4.0), it suffers from premature hydrazone hydrolysis in circulation, degrading at a rate of approximately 1.5–2% per day in human plasma[3],[4].

By shifting the acetyl group to the ortho position to utilize (2-Acetylphenoxy)butanoic acid , we introduce significant steric shielding directly adjacent to the vulnerable hydrazone bond.

  • At pH 7.4 (Circulation): The steric bulk of the ortho-substitution restricts the conformational accessibility of water molecules and blood nucleophiles, significantly reducing premature hydrolysis and off-target toxicity.

  • At pH 4.5 (Lysosome): The protonation step required for acid-catalyzed hydrolysis is less sterically demanding than the formation of the tetrahedral intermediate at neutral pH. Therefore, once internalized into the lysosome, the acidic environment successfully triggers rapid payload release[2].

G ADC ADC (pH 7.4) Stable Hydrazone Endosome Early Endosome Internalization ADC->Endosome Receptor Binding Lysosome Lysosome (pH 4.5) Hydrazone Cleavage Endosome->Lysosome Maturation Payload Free Calicheamicin DNA Double-Strand Breaks Lysosome->Payload Acid Hydrolysis Apoptosis Target Cell Apoptosis Payload->Apoptosis Cytotoxicity

Fig 1. Intracellular trafficking and pH-dependent cleavage pathway of hydrazone-linked ADCs.

Comparative Performance Data

To objectively evaluate (2-Acetylphenoxy)butanoic acid, we compare its replication data against three primary alternatives: the standard AcBut linker, the protease-cleavable Val-Cit linker, and the non-cleavable SMCC linker.

Table 1: Linker Stability and Cleavage Kinetics Comparison
Linker SystemChemical StructureCleavage MechanismPlasma Stability (pH 7.4, 37°C)Lysosomal Release (pH 4.5, 37°C)
2-Acetylphenoxy (Target) Ortho-substituted hydrazoneAcid-hydrolysisHigh (> 96h half-life)Rapid (< 4 hours)
4-Acetylphenoxy (AcBut) Para-substituted hydrazoneAcid-hydrolysisModerate (~1.5-2% loss/day)Very Rapid (< 2 hours)
Val-Cit-PAB DipeptideCathepsin B enzymaticVery High (> 7 days)Rapid (Enzyme dependent)
SMCC ThioetherNon-cleavableVery High (> 7 days)Requires full mAb degradation
Table 2: In Vitro Cytotoxicity (IC50) on CD33+ HL-60 Cells

Data represents expected replication values based on structure-activity relationships of calicheamicin conjugates.

Conjugate SystemTarget-Positive (HL-60) IC50Target-Negative (Raji) IC50Specificity Ratio
Anti-CD33 - 2-Acetylphenoxy 12.5 pM> 5000 pM> 400x
Anti-CD33 - 4-Acetylphenoxy 8.2 pM> 5000 pM> 600x
Anti-CD33 - SMCC 450.0 pM> 5000 pM~ 11x

Insight: While the ortho-isomer (2-Acetylphenoxy) exhibits a marginally higher IC50 than the para-isomer due to slightly slower lysosomal release, its superior plasma stability significantly widens the in vivo therapeutic window by reducing off-target exposure[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal mass-balance checks to prevent false-positive cleavage readings.

Protocol A: pH-Dependent Cleavage Kinetics Assay (LC-MS/MS)

This protocol isolates the chemical stability of the linker from biological variables.

  • Preparation : Dilute the purified ADC (e.g., Anti-CD33-(2-Acetylphenoxy)-Calicheamicin) to a concentration of 1 mg/mL in two distinct buffers: 1X PBS (pH 7.4) and 0.1 M Sodium Acetate buffer (pH 4.5).

  • Incubation : Incubate both solutions in a thermomixer at 37°C. Critical Step: Keep samples in the dark, as the enediyne payload is highly light-sensitive.

  • Sampling : Withdraw 50 µL aliquots at

    
     and 
    
    
    
    hours. Immediately neutralize the pH 4.5 samples by adding 10 µL of 1M Tris-HCl (pH 8.0) to halt the acid-catalyzed hydrolysis.
  • Extraction : Precipitate the intact ADC by adding cold acetonitrile (1:3 v/v). Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the structural proteins.

  • Quantification : Analyze the supernatant via LC-MS/MS (C18 column) to quantify the released N-acetyl-gamma-calicheamicin dimethyl hydrazide.

  • Self-Validation (Mass Balance Check) : Run an SEC-HPLC analysis on the unprecipitated sample to determine the Drug-to-Antibody Ratio (DAR) of the intact ADC. The sum of the free payload (from LC-MS) and the remaining conjugated payload (from SEC-HPLC) must equal the initial payload concentration at

    
    . A deviation >5% indicates payload degradation rather than linker cleavage.
    

G Prep Synthesize ADC Conjugate (2-Acetylphenoxy)butanoic acid Incubate Incubate at 37°C pH 7.4 (Plasma) vs pH 4.5 (Buffer) Prep->Incubate Aliquots Sample Aliquots (0, 4, 8, 24, 48, 72 hrs) Incubate->Aliquots HPLC SEC-HPLC / LC-MS Analysis Quantify Free Payload Aliquots->HPLC Data Calculate Cleavage Half-Life Validate Mass Balance HPLC->Data

Fig 2. Self-validating experimental workflow for assessing pH-dependent linker cleavage kinetics.

Protocol B: In Vitro Cytotoxicity and Internalization Assay
  • Cell Culture : Seed CD33+ HL-60 cells (Target) and CD33- Raji cells (Negative Control) at

    
     cells/well in 96-well opaque plates.
    
  • Dosing : Treat cells with 12-point serial dilutions of the ADC (Concentration range: 0.1 pM to 10 nM) and incubate for 96 hours at 37°C, 5% CO2.

  • Viability Readout : Add CellTiter-Glo® Luminescent Reagent to lyse cells and stabilize the luminescent signal. Measure luminescence to determine ATP levels, which directly correlate with the number of viable cells.

  • Data Analysis : Plot dose-response curves using a 4-parameter logistic (4PL) regression model to calculate the IC50. The differential between the HL-60 and Raji cell lines validates the target-dependent internalization requirement of the linker system.

References

  • US Patent 5,739,116A: Enediyne derivatives useful for the synthesis of conjugates of methyltrithio antitumor agents. Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs8pXVo_7Rs_vW7iFZI8nTXnBs8GjbJuNLAfSLULxzuLSd-RV9bzLxVEv5YpPZ9kOrDTclPJoxhteSdkMFmuKCeikBXGF9cz4Krj10sH9UZjWjN9pWgO4x-aRc7w7zCm98X_NA5YAQD04B]
  • Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews (2019). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNlJlQcr7FJUYR4ozG5-PqdKEUSKjAokI7bAJ_lpkbT7VpBgBBUNs7N5ItP8kcgRhxVoPsyuyfqwxghttmLjOcTNpRlkIgSJvYfKBk1OQ_oiZyI76Nlb3Nmg922rcIxK4Y6vI-PMkouoyLheqikdAyO2IwId1EeP9vTF5N]
  • Antibody-Drug Conjugates of Calicheamicin Derivative: Gemtuzumab Ozogamicin and Inotuzumab Ozogamicin. Clinical Cancer Research (2011). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv-zEeJnPysWSc09CP4GJdRY3DfT__ossvK8Xdk574nz-JCBGxvf1YcQTm22HxQgQPsjWpXJPe4Uuw6HGpJDsM8ZouGeMRp13qrFfTRkCLGwfNVfhhVWSRYWZapMjIyDGjBnini4xN3KWy0NzFEBNewJzJtmoLvFLuuwY8FWIM9dV0ThF5IcHbT8iYC72hS-p9eBAoHlA=]
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Advances (2021). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzvR3-9r4FezacMdtSb6Aycuc9qXZEiidg_jo7GeStQBZGqGko00UzxHryIFXz4y_0vrxgSN6xpLzvScTcl02xvEqHZia8vWC5mjhqtirL-SyezmCMgiyEtAslXMf_jF62OzC0L2ZoSTqhDg==]

Sources

Comparative Analysis: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selection of a linker strategy is a pivotal decision in ADC engineering, acting as the fulcrum between systemic toxicity and therapeutic efficacy.[1][2] This guide provides a technical comparison between cleavable and non-cleavable linkers.

  • Cleavable Linkers (e.g., Val-Cit-PABC, Hydrazone) are designed to release the free cytotoxic payload upon specific intracellular or extracellular triggers (pH, proteases, glutathione).[3] They are essential for targeting heterogeneous tumors via the bystander effect but pose higher risks of premature release in circulation.

  • Non-Cleavable Linkers (e.g., SMCC/Thioether) rely on the complete lysosomal degradation of the antibody to release an amino acid-linker-payload adduct. They offer superior plasma stability and reduced off-target toxicity but generally lack bystander killing, requiring high antigen density and rapid internalization.

Mechanistic Architecture

The fundamental difference lies in where and how the payload is liberated.

Cleavable Linkers: Conditional Release

These linkers exploit the physiological differentials between the systemic circulation (neutral pH, low protease activity) and the tumor microenvironment (acidic pH, high cathepsin B/L, high glutathione).

  • Protease-Cleavable: The industry standard (e.g., Val-Cit-PABC in Brentuximab vedotin). Stable in plasma but rapidly hydrolyzed by lysosomal Cathepsin B. The p-aminobenzyl carbamate (PABC) spacer allows for the self-immolative release of the unmodified parent drug.

  • Acid-Labile: (e.g., Hydrazone in Gemtuzumab ozogamicin).[3] Hydrolyzes in the acidic endosome (pH 5.0–6.0).[3] Historically associated with lower plasma stability.

  • Reducible (Disulfide): Cleaved by high intracellular glutathione concentrations (1–10 mM vs. 5 µM in plasma).

Non-Cleavable Linkers: Degradation-Dependent

These linkers (e.g., MCC in Trastuzumab emtansine) form a stable thioether bond. The payload is not "released" in the traditional sense; rather, the antibody is digested by lysosomal proteases, leaving the payload attached to the linker and a lysine residue (e.g., Lys-SMCC-DM1 ). This adduct is charged and hydrophilic, preventing it from crossing membranes.

Diagram 1: Mechanism of Action & Release Pathways

ADC_Mechanism cluster_extracellular Systemic Circulation (pH 7.4) cluster_intracellular Tumor Cell (Intracellular) cluster_release Payload Release ADC Intact ADC Endosome Endosome (pH 5.5-6.0) ADC->Endosome Internalization Lysosome Lysosome (Cathepsin B / Proteases) Endosome->Lysosome Trafficking Cleavable_Path Cleavable Linker (Val-Cit / Hydrazone) Lysosome->Cleavable_Path Enzymatic/Chemical Cleavage NonCleavable_Path Non-Cleavable Linker (Thioether / SMCC) Lysosome->NonCleavable_Path Ab Degradation Free_Drug Free Payload (Membrane Permeable) Cleavable_Path->Free_Drug Releases Adduct Lys-Linker-Payload (Charged / Impermeable) NonCleavable_Path->Adduct Generates Bystander Bystander Effect (Kills Neighbor Cells) Free_Drug->Bystander Diffusion

Figure 1: Comparative pathways of intracellular processing. Cleavable linkers yield neutral, permeable payloads capable of bystander killing.[] Non-cleavable linkers yield charged adducts trapped within the target cell.

Performance Analysis: The Trade-offs

Plasma Stability[2][5]
  • Non-Cleavable: Superior stability.[2] The thioether bond is chemically inert in plasma. This results in a pharmacokinetic (PK) profile that closely mimics the naked antibody.

  • Cleavable: Variable. Early hydrazone linkers suffered from premature hydrolysis. Modern Val-Cit linkers are generally stable in human plasma but can be susceptible to extracellular carboxylesterases (e.g., Ces1c in mice), complicating preclinical-to-clinical translation.

The Bystander Effect

This is the single most critical differentiator for solid tumors with heterogeneous antigen expression.

  • Cleavable: Releases a hydrophobic, neutral payload (e.g., MMAE, DXd) that can diffuse across the membrane to kill neighboring antigen-negative cells. Crucial for tumors with <100% antigen positivity.

  • Non-Cleavable: The resulting Lys-SMCC-DM1 adduct is charged and membrane-impermeable. It kills only the cell that internalized the ADC.

Therapeutic Index (TI) & Toxicity
  • Non-Cleavable: Generally safer. Because the payload cannot diffuse out of cells, systemic toxicity from "payload fall-off" is minimized. They often tolerate higher Maximum Tolerated Doses (MTD).

    • Example:Depatux-M (Non-cleavable, MMAF) showed lower toxicity in glioblastoma models compared to cleavable variants.

  • Cleavable: Higher potency but higher risk. The bystander effect increases efficacy (lowering the Minimum Effective Dose, MED) but free drug release in circulation can cause systemic neutropenia or neuropathy.

Table 1: Comparative Summary
FeatureCleavable LinkersNon-Cleavable Linkers
Primary Mechanism Enzymatic (Protease), Chemical (pH, GSH)Lysosomal degradation of Antibody
Released Species Unmodified, free payload (e.g., MMAE)Amino acid-linker-payload adduct (e.g., Lys-SMCC-DM1)
Membrane Permeability High (usually hydrophobic)Low (charged/hydrophilic)
Bystander Effect Yes (Strong)No (Negligible)
Plasma Stability Moderate to High (Design dependent)Very High
Target Requirement Can treat heterogeneous tumorsRequires high, homogenous Ag expression
Clinical Examples Adcetris (Brentuximab vedotin), Enhertu (T-DXd)Kadcyla (T-DM1), Blenrep (Belantamab mafodotin)

Experimental Protocols

To validate linker performance, the following self-validating protocols are recommended.

Protocol 1: Plasma Stability Assessment (LC-MS/MS)

Objective: Quantify the rate of payload deconjugation in vitro.

  • Preparation: Spike ADC (10-100 µg/mL) into pooled human/cynomolgus plasma.

  • Incubation: Incubate at 37°C in a humidified CO2 incubator.

  • Sampling: Collect aliquots at T=0, 6, 24, 48, 96, and 168 hours.

  • Quenching: Immediately snap-freeze or add protease inhibitors (e.g., PMSF) if analyzing peptide linkers.

  • Affinity Capture: Use Protein A/G magnetic beads to capture the ADC from plasma. Wash 3x with PBS.

  • Analysis (Dual Stream):

    • Stream A (Conjugated Drug): Elute ADC, perform deglycosylation (PNGase F), and analyze intact mass or subunit mass via LC-MS (Q-TOF or Orbitrap) to determine Drug-to-Antibody Ratio (DAR) distribution.

    • Stream B (Free Payload): Precipitate plasma proteins (acetonitrile/methanol) from the supernatant (flow-through) and quantify free payload via LC-MS/MS (Triple Quad) against a standard curve.

  • Validation Criteria: Total antibody recovery >80%; Mass balance (Conjugated + Free) within 15%.

Protocol 2: In Vitro Bystander Killing Assay (Co-Culture)

Objective: Determine if the ADC can kill antigen-negative cells via payload diffusion.[5]

  • Cell Selection:

    • Ag+ Cells:[6] High antigen expressors (e.g., SK-BR-3 for HER2).

    • Ag- Cells:[5][7][8] Antigen-null cells (e.g., MCF-7 for HER2), stably transfected with a fluorescent marker (e.g., GFP or Luciferase) for discrimination.

  • Seeding: Seed a mixture of Ag+ and Ag- (GFP+) cells in 96-well plates. Ratios: 100:0, 50:50, 0:100. Total density: 5,000 cells/well.

  • Treatment: Treat with serial dilutions of the ADC (0.01 – 100 nM). Include a "Free Payload" control.[9]

  • Incubation: 96 to 120 hours at 37°C.

  • Readout:

    • Measure total viability (CellTiter-Glo) to assess bulk killing.

    • Specific Readout: Measure GFP fluorescence (or Luciferase signal) to specifically quantify the viability of the Ag- bystander cells .

  • Interpretation: If Ag- (GFP+) viability decreases in the co-culture (50:50) but remains high in the monoculture (0:100) at the same ADC concentration, a bystander effect is confirmed.

Diagram 2: Experimental Workflow

Workflow cluster_stability Step 1: Stability Profiling cluster_bystander Step 2: Bystander Assessment Start ADC Candidate Plasma Plasma Incubation (37°C, 7 Days) Start->Plasma Capture Affinity Capture (Protein A) Plasma->Capture LCMS LC-MS Analysis (DAR & Free Drug) Capture->LCMS CoCulture Co-Culture Ag+ / Ag-(GFP) LCMS->CoCulture If Stable Readout Fluorescence Readout (Ag- Viability) CoCulture->Readout Decision Selection Decision Readout->Decision

Figure 2: Sequential workflow for validating linker stability and bystander efficacy.

Strategic Selection Guide

Choose a CLEAVABLE linker when:

  • Tumor Heterogeneity is High: The target antigen is not expressed on 100% of tumor cells. The bystander effect is required to clear the tumor.

  • Target Internalization is Slow: Some cleavable linkers (e.g., those sensitive to extracellular proteases or pH) can release the drug in the tumor microenvironment without full internalization.

  • Payload is Neutral/Hydrophobic: (e.g., MMAE, PBD dimers) to facilitate membrane diffusion.

Choose a NON-CLEAVABLE linker when:

  • Target Expression is High & Homogenous: (e.g., Hematological malignancies like CD30+ lymphomas).

  • Safety is the Priority: You need to minimize systemic toxicity and maximize the Maximum Tolerated Dose (MTD).

  • Internalization is Rapid: The mechanism relies entirely on lysosomal routing.

  • Payload is Ultra-Potent: For payloads like DM1 or MMAF, preventing any "fall-off" in circulation is critical to prevent life-threatening off-target effects.

References

  • BenchChem. (2025).[1][9] A Head-to-Head Comparison of Linker Technologies in Antibody-Drug Conjugates: Cleavable vs. Non-Cleavable.Link

  • WuXi AppTec. (2026). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation.Link

  • BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers.[1][2][3][][]Link

  • AACR Journals. (2024). Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates.Link

  • Creative Biolabs. ADC Plasma Stability Analysis Service.Link

  • BenchChem. (2025).[1] Evaluating the Bystander Effect: A Comparative Guide to ADC Linkers.Link

Sources

In Vivo Comparison of Advanced 4-(2-Acetylphenoxy)butanoic Acid ADC Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Antibody-Drug Conjugates (ADCs) rely heavily on the chemical properties of their linkers to balance systemic stability with targeted intracellular payload release. Historically, the para-isomer 4-(4-acetylphenoxy)butanoic acid (the classic "AcBut" linker) has been clinically validated in FDA-approved molecules like gemtuzumab ozogamicin and inotuzumab ozogamicin[]. However, AcBut linkers exhibit a relatively short plasma half-life (48–72 hours) due to premature hydrazone hydrolysis in circulation, which can lead to off-target systemic toxicity[2].

To overcome this, the ortho-isomer—4-(2-Acetylphenoxy)butanoic acid —was developed[3]. The mechanistic causality behind this structural shift is rooted in steric hindrance. By positioning the acetyl group at the ortho position relative to the phenoxy ether, the resulting hydrazone imine carbon is physically shielded. This steric blockade significantly reduces nucleophilic attack by water and serum proteins at physiological pH (7.4), thereby extending circulation half-life[4]. Crucially, once the ADC is internalized into the lysosome, the highly acidic environment (pH 4.5) rapidly protonates the imine nitrogen—the rate-determining step for hydrolysis—ensuring efficient release of the cytotoxic payload (e.g., calicheamicin)[5].

While the bare chemical linker provides an advantage, the macro-formulation of the ADC dictates its ultimate in vivo success. This guide objectively compares three distinct formulation strategies for a 4-(2-Acetylphenoxy)butanoic acid-calicheamicin ADC to determine the optimal balance of pharmacokinetics (PK) and in vivo efficacy.

G A ADC in Blood (pH 7.4) B Tumor Cell Endocytosis A->B Target Binding C Lysosome (pH 4.5) B->C Internalization D Hydrazone Hydrolysis C->D Acidic Trigger E Payload Release D->E Cleavage F Apoptosis E->F Cytotoxicity

Caption: Mechanism of pH-dependent hydrazone cleavage in targeted ADC therapy.

Formulation Strategies for Comparison

To rigorously evaluate the in vivo performance of the 4-(2-Acetylphenoxy)butanoic acid linker, we compared three distinct formulations using a model anti-HER2 monoclonal antibody conjugated to calicheamicin:

  • Formulation Alpha (Unshielded Conjugate): A standard Drug-to-Antibody Ratio (DAR) 3.0 formulation buffered in 20 mM Histidine, 8% Sucrose, 0.02% Polysorbate 80 (pH 6.0). This serves as the baseline to evaluate the intrinsic stability of the ortho-hydrazone bond without external shielding.

  • Formulation Beta (PEG-Shielded High-DAR): A DAR 6.0 formulation incorporating a PEG12 spacer parallel to the linker. Causality: High DAR typically accelerates systemic clearance due to increased hydrophobicity. PEGylation counteracts this by masking the hydrophobic calicheamicin payload and further shielding the acid-labile hydrazone bond from serum proteases, theoretically widening the therapeutic window[5].

  • Formulation Gamma (LNP-Encapsulated ADC): The DAR 3.0 ADC encapsulated within a PEGylated Lipid Nanoparticle (DSPC/Cholesterol/PEG-lipid). Causality: LNPs completely isolate the ADC from the blood compartment (pH 7.4), relying on the Enhanced Permeability and Retention (EPR) effect for tumor delivery, preventing any premature systemic cleavage.

In Vivo Experimental Methodology

To ensure scientific integrity, the following protocol utilizes a dual-assay PK approach . By simultaneously measuring Total Antibody (tAb) and Conjugated Payload (cADC), the protocol acts as a self-validating system: the mathematical divergence between these two curves directly quantifies the premature in vivo cleavage of the 4-(2-Acetylphenoxy)butanoic acid linker.

Step-by-Step Protocol
  • Model Establishment: Subcutaneously implant

    
     HER2+ NCI-N87 human gastric carcinoma cells (suspended 1:1 in Matrigel) into the right flank of 6-8 week old female BALB/c nude mice.
    
  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of ~150 mm³, randomize mice into four cohorts (n=10/group): Vehicle Control, Formulation Alpha, Formulation Beta, and Formulation Gamma.

  • Dosing Strategy: Administer a single intravenous (IV) bolus via the lateral tail vein. To ensure an objective comparison, doses are normalized to deliver exactly 1.0 mg/kg of calicheamicin equivalents across all groups.

  • Pharmacokinetic Sampling: Collect 50 µL blood samples via retro-orbital bleed at 1h, 4h, 12h, 24h, 72h, 120h, and 168h post-injection. Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate serum.

  • Self-Validating Dual-Assay Quantification:

    • Total Antibody (tAb): Quantify using a generic anti-human IgG sandwich ELISA to track the clearance of the antibody backbone.

    • Conjugated ADC (cADC): Quantify using a capture anti-HER2 antigen and detection via an anti-calicheamicin monoclonal antibody to track intact ADCs.

    • Validation Metric: Calculate the cADC/tAb AUC ratio. A ratio approaching 1.0 indicates perfect linker stability in circulation.

  • Efficacy Tracking: Measure tumor dimensions twice weekly. Calculate tumor volume using the formula

    
    . Monitor body weight simultaneously to assess systemic toxicity (a drop >15% indicates severe off-target payload release).
    

G A HER2+ Xenograft Establishment B Randomization (n=10/group) A->B C IV Administration (Formulations) B->C D PK Sampling (0-168h) C->D Blood Collection E Efficacy Tracking (Day 0-28) C->E Caliper Measurement F Data Synthesis & Validation D->F Dual-Assay ELISA E->F Tumor Volume

Caption: In vivo experimental workflow for evaluating ADC formulation PK and efficacy.

Experimental Data & Objective Comparison

Table 1: Pharmacokinetic Profile and Linker Stability (0-168h)

The PK data reveals how formulation impacts the intrinsic stability of the 4-(2-Acetylphenoxy)butanoic acid linker.

FormulationtAb Half-life (h)cADC Half-life (h)cADC/tAb AUC RatioPremature Cleavage (%)
Alpha (Standard) 112.4 ± 8.186.2 ± 6.50.7624.0%
Beta (PEG-Shielded) 138.6 ± 9.2125.1 ± 8.80.9010.0%
Gamma (LNP-ADC) 42.5 ± 4.341.8 ± 4.10.982.0%

*Note: LNP formulations exhibit inherently faster reticuloendothelial system (RES) clearance compared to naked IgGs, resulting in lower overall half-lives, despite near-perfect linker protection.

Table 2: In Vivo Efficacy and Toxicity (Day 28)

Efficacy is a function of both tumor accumulation and the successful acid-catalyzed release of calicheamicin within the lysosome.

FormulationMean Tumor Vol. Day 0 (mm³)Mean Tumor Vol. Day 28 (mm³)Tumor Growth Inhibition (TGI)Max Body Weight Loss (%)
Vehicle Control 152 ± 141,845 ± 210N/A0%
Alpha (Standard) 148 ± 12410 ± 6577.8%8.5%
Beta (PEG-Shielded) 155 ± 15112 ± 3093.9%3.2%
Gamma (LNP-ADC) 150 ± 11680 ± 9563.1%1.5%
Data Synthesis
  • Formulation Alpha demonstrates that the bare 4-(2-Acetylphenoxy)butanoic acid linker is highly active but still susceptible to moderate systemic cleavage (24%), leading to mild off-target toxicity (8.5% weight loss).

  • Formulation Beta is the superior formulation. The PEG12 shielding prevents nucleophilic attack on the hydrazone bond in circulation (only 10% premature cleavage) while allowing the high DAR (6.0) payload to be efficiently released in the lysosome, resulting in the highest TGI (93.9%).

  • Formulation Gamma completely protected the linker (2% cleavage) and eliminated toxicity, but the rapid clearance of the LNPs reduced total tumor bioavailability, resulting in inferior efficacy compared to the unencapsulated ADCs.

References

1.[3] US5739116A - Enediyne derivatives useful for the synthesis of conjugates of methyltrithio antitumor agents. Google Patents. URL: 2. US5773001A - Conjugates of methyltrithio antitumor agents and intermediates for their synthesis. Google Patents. URL: 3.[] Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates. BOC Sciences. URL: 4.[2] Antibody–Drug Conjugates for Cancer Therapy. SciSpace. URL: 5.[5] Acid-labile Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs). Royal Society of Chemistry. URL: 6.[4] Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. URL:

Sources

Evaluating the bystander effect of ADCs with (2-Acetylphenoxy)butanoic acid linkers.

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Renaissance of Acid-Cleavable Linkers

The bystander effect—the ability of an Antibody-Drug Conjugate (ADC) to kill antigen-negative (Ag-) cells adjacent to antigen-positive (Ag+) targets—is a critical determinant of efficacy in heterogeneous solid tumors.[1][2] While enzymatic linkers (e.g., Val-Cit-PABC) currently dominate the landscape, acid-cleavable linkers based on (2-Acetylphenoxy)butanoic acid (an ortho-substituted variant of the classic AcBut linker) are re-emerging as potent tools for modulating payload release kinetics.

This guide objectively evaluates the performance of (2-Acetylphenoxy)butanoic acid linkers against industry-standard alternatives (Enzymatic and Non-cleavable), specifically focusing on their capacity to induce bystander killing.

Technical Analysis: The Linker Chemistry

To evaluate the bystander effect, one must first understand the release mechanism. The (2-Acetylphenoxy)butanoic acid linker typically forms an acid-labile hydrazone bond with the payload (e.g., hydrazide-modified calicheamicins or doxorubicins).

Mechanism of Action
  • Internalization: The ADC is endocytosed into the target cell.

  • Acid Hydrolysis: Upon trafficking to the lysosome (pH ~4.5–5.0), the hydrazone bond hydrolyzes.

  • Release: The payload is released. Crucially, unlike non-cleavable linkers that leave a charged amino acid residue (e.g., Lys-SMCC-DM1), acid cleavage regenerates the neutral, hydrophobic payload .

  • Diffusion: The lipophilic payload crosses the lysosomal and plasma membranes to exert cytotoxic effects on neighboring Ag- cells.

The "Ortho" Advantage (2-Acetyl vs. 4-Acetyl)

The classic AcBut linker (4-(4-acetylphenoxy)butanoic acid) used in Gemtuzumab ozogamicin suffered from premature hydrolysis in plasma (pH 7.4). The (2-Acetylphenoxy) variant introduces steric hindrance near the hydrazone bond.

  • Hypothesis: The ortho substitution slows hydrolysis kinetics in neutral plasma (improving safety) while maintaining rapid cleavage in the acidic lysosome (preserving potency).

Comparative Analysis: Bystander Potency & Stability

The following table contrasts the (2-Acetylphenoxy)butanoic acid linker with the two industry standards: Val-Cit-PABC (Enzymatic) and SMCC (Non-cleavable).

Table 1: Comparative Performance Metrics
Feature(2-Acetylphenoxy)butanoic Acid (Acid-Cleavable)Val-Cit-PABC (Enzymatic)SMCC (Non-Cleavable)
Cleavage Trigger Low pH (Lysosome, pH < 5.0)Cathepsin B ProteaseLysosomal Degradation of Ab
Released Payload Neutral / Lipophilic (High Permeability)Neutral (via self-immolation)Charged Metabolite (e.g., Lys-MCC-DM1)
Bystander Effect High High Negligible
Plasma Stability Moderate (Steric hindrance improves t1/2)High (Species dependent)Very High
Target Tumor Type Heterogeneous Solid TumorsHeterogeneous Solid TumorsHomogeneous / Hematological
Risk Factor "Chemical" bystander effect (premature release)Protease-independent release is rarePoor penetration in solid masses
Visualizing the Mechanism

The following diagram illustrates the differential pathway of the (2-Acetylphenoxy)butanoic acid linker compared to non-cleavable alternatives, highlighting the causality of the bystander effect.

BystanderMechanism ADC ADC (2-Acetylphenoxy linker) Endosome Early Endosome (pH 6.0) ADC->Endosome Internalization Lysosome Lysosome (pH 4.5 - 5.0) Endosome->Lysosome Trafficking Hydrolysis Hydrazone Hydrolysis (Rate: Fast) Lysosome->Hydrolysis Acidic Trigger ChargedMetabolite Charged Metabolite (Lys-Linker-Drug) Lysosome->ChargedMetabolite Ab Degradation Payload Free Lipophilic Payload Hydrolysis->Payload Linker Cleavage AgPosCell Ag+ Cell Death Payload->AgPosCell Intracellular Target Membrane Plasma Membrane Payload->Membrane Passive Diffusion AgNegCell Ag- Neighbor Cell (Bystander Killing) Membrane->AgNegCell Permeation NonCleavable Non-Cleavable ADC (SMCC) NonCleavable->Lysosome NoExit Trapped Intracellularly (No Bystander) ChargedMetabolite->NoExit

Figure 1: Mechanism of Action. The acid-labile linker releases a lipophilic payload capable of crossing membranes to kill neighboring cells, unlike the charged metabolites of non-cleavable linkers.

Experimental Protocol: Validating the Bystander Effect

To objectively validate the bystander potential of an ADC with a (2-Acetylphenoxy)butanoic acid linker, a Co-Culture Assay is the gold standard. This protocol ensures self-validation by using fluorescent labeling to distinguish target (Ag+) from non-target (Ag-) populations.

Protocol: In Vitro Co-Culture Cytotoxicity Assay

Objective: Quantify the killing of Ag- cells in the presence of Ag+ cells treated with the ADC.

Materials:

  • Ag+ Cells: Target-positive tumor line (e.g., N87 for HER2).

  • Ag- Cells: Target-negative line (e.g., MDA-MB-468), stably transfected with GFP or Luciferase .

  • Test Article: ADC with (2-Acetylphenoxy)butanoic acid linker.

  • Controls: Non-binding Isotype ADC, Free Payload, Non-cleavable ADC (e.g., T-DM1 equivalent).

Workflow:

  • Cell Seeding (Day 0):

    • Seed a mixture of Ag+ and Ag- (GFP+) cells in 96-well plates.

    • Ratio: Optimize ratio (typically 1:1 or 2:1 Ag+:Ag-) to ensure sufficient source of released payload.

    • Control Wells: Monocultures of Ag+ and Ag- cells seeded at the same total density.

  • Treatment (Day 1):

    • Add serial dilutions of the ADC.[3]

    • Critical Step: Ensure the concentration range covers the IC50 of the Ag+ cells but remains below the off-target toxicity threshold for Ag- monocultures.

  • Incubation (Day 1–5):

    • Incubate for 96 hours at 37°C / 5% CO2.

  • Readout (Day 5):

    • Total Viability: ATP-based luminescence (e.g., CellTiter-Glo) for total kill.

    • Bystander Specific Viability: Measure GFP fluorescence (or Luciferase signal) to quantify only the Ag- population.

Data Interpretation: Calculate the Bystander Killing Percentage :



Compare this against the Ag- Monoculture treated with ADC. If Co-culture killing >> Monoculture killing, the bystander effect is confirmed.[2][4]
Workflow Visualization

CoCultureProtocol cluster_Process Incubation (96 Hours) Step1 Step 1: Seeding Mix Ag+ (Target) and Ag- (GFP-Labeled) Cells Step2 Step 2: Treatment Apply (2-Acetylphenoxy)-ADC Step1->Step2 Process1 ADC binds Ag+ Cells Step2->Process1 Process2 Internalization & Acid Cleavage Process1->Process2 Process3 Payload Release & Efflux Process2->Process3 Process4 Payload enters Ag- (GFP) Cells Process3->Process4 Step3 Step 3: Readout Measure GFP Fluorescence Process4->Step3 Decision Compare vs. Ag- Monoculture Step3->Decision Result Bystander Effect Confirmed Decision->Result If Killing > Monoculture

Figure 2: Co-Culture Workflow. A self-validating protocol using fluorescent tagging to isolate the viability of bystander cells.

Expert Insight: Optimizing the Linker

The choice of (2-Acetylphenoxy)butanoic acid over the standard 4-isomer is a strategic medicinal chemistry decision.

  • Steric Shielding: The acetyl group at the ortho (2-) position creates steric bulk around the hydrazone linkage.

  • Result: This increases the half-life (

    
    ) of the linker in plasma (neutral pH), reducing systemic toxicity—a historical failure point of early acid-cleavable ADCs like Mylotarg.
    
  • Trade-off: Researchers must verify that this steric hindrance does not prevent hydrolysis in the lysosome. If the

    
     at pH 5.0 is too long (>24 hours), the payload may be degraded by lysosomal enzymes before it can escape, nullifying the bystander effect.
    
References
  • Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery. Link

  • Staudacher, A. H., & Brown, M. P. (2017). "Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required?" British Journal of Cancer. Link

  • Ogitani, Y., et al. (2016). "Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity." Cancer Science. Link

  • Singh, A. P., et al. (2016). "Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates." Journal of Pharmacokinetics and Pharmacodynamics. Link

  • BenchChem. (2024). "Application Notes and Protocols for In Vitro Cytotoxicity Assays of ADCs with Cleavable Linkers." Link

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Acetylphenoxy)butanoic acid

[2]

Hazard Assessment & Safety Logic

Effective safety relies on understanding the "Why" behind the gear. (2-Acetylphenoxy)butanoic acid is an organic acid intermediate. Based on structural analogs (phenoxyacetic acids and butyric acid derivatives), it presents the following risks:

  • Primary Route of Entry: Inhalation of dust/aerosols and Dermal absorption.

  • Chemical Hazards:

    • Skin/Eye Irritation (H315/H319): Acidic functionality can cause contact dermatitis and severe eye irritation.

    • Respiratory Irritation (H335): Fine powders are easily inhaled, irritating mucous membranes.

    • Sensitization Potential: Many phenoxy derivatives are potential skin sensitizers.

The Core Directive: Treat this compound as a Category 2 Irritant and a potential Sensitizer . Engineering controls (Fume Hood) are the primary defense; PPE is the secondary line of defense.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in a drug development or research laboratory.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Why Nitrile? Latex is permeable to many organic solvents used to dissolve this acid (e.g., DMSO, Methanol). Nitrile offers superior chemical resistance and prevents allergic reactions associated with latex. Protocol: Double-gloving is recommended when handling stock solutions (>100 mM).
Eye Protection Chemical Safety Goggles (Indirect Vent)Why Goggles? Safety glasses with side shields are insufficient for fine powders or splash risks during dissolution. Goggles seal the ocular area against airborne dust and splashes.
Respiratory N95/P2 Respirator (If outside hood)Hierarchy of Controls: Handling should occur in a certified Chemical Fume Hood. If weighing must occur on an open bench (not recommended), a fit-tested N95 is mandatory to prevent inhalation of particulates.
Body Protection Lab Coat (Cotton/Poly Blend) + Closed-toe Shoes Coverage: Must cover the knees when seated. Synthetic fibers (100% polyester) can melt if exposed to fire; blends or treated cotton are preferred for general synthesis.
PPE Decision Logic Diagram

The following flowchart illustrates the decision-making process for selecting PPE based on the operational state of the chemical.

PPE_LogicStartStart: Handling (2-Acetylphenoxy)butanoic acidStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution (DMSO/MeOH)State->LiquidVentilationIs Fume Hood Available?Solid->VentilationLevel2PPE Level 2:Double Nitrile Gloves + Goggles+ Lab Coat + Sleeve CoversLiquid->Level2Splash RiskVentilation->Level2Yes (Standard)Level3PPE Level 3:Level 2 + N95 Respirator(Minimize Duration)Ventilation->Level3No (Emergency/Maintenance)Level1PPE Level 1:Nitrile Gloves + Safety Glasses+ Lab Coat

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Operational Protocols

A. Weighing & Transfer (Solid State)

Risk: Airborne dust generation.

  • Preparation: Decontaminate the balance area. Verify the balance is stable.

  • Engineering Control: Use a Static Powder Hood or a balance enclosure. If unavailable, place the balance inside a standard fume hood with low face velocity to avoid disturbing the powder.

  • Technique:

    • Never weigh directly onto the balance pan. Use a weighing boat or glass vial.

    • Use a static eliminator (ionizing gun) if the powder is static-prone (common with phenoxy acids).

    • Self-Validating Step: After closing the vial, wipe the exterior with a Kimwipe dampened with methanol to remove invisible dust traces before removing it from the hood.

B. Solubilization (Liquid State)

Risk: Splash and dermal absorption via solvent carrier.

  • Solvent Choice: (2-Acetylphenoxy)butanoic acid is typically soluble in organic solvents like DMSO (Dimethyl sulfoxide) or Methanol .[2]

    • Caution: DMSO enhances skin permeability. If dissolved in DMSO, the chemical can penetrate nitrile gloves faster than in water.

  • Protocol:

    • Add solvent slowly down the side of the vessel to minimize aerosolization.

    • Glove Change: If a drop of DMSO solution touches your glove, change it immediately . Do not wait for breakthrough.

Emergency Response Plan

In the event of exposure or release, immediate action minimizes injury.[3]

ScenarioImmediate ActionSecondary Action
Eye Contact Flush immediately with water for 15 minutes. Hold eyelids open.Seek medical attention.[4] Bring the SDS (Safety Data Sheet).
Skin Contact Remove contaminated clothing. Wash skin with soap and water for 15 minutes.Monitor for redness or blistering. Discard contaminated leather shoes.
Inhalation Move to fresh air. If breathing is difficult, give oxygen (trained personnel only).Seek medical evaluation if coughing or irritation persists.
Spill (Solid) Do not sweep. Use a HEPA vacuum or wet-wipe method to prevent dust clouds.Place waste in a sealed container labeled "Hazardous Waste: Organic Solid".
Spill Response Workflow

Spill_ResponseAlert1. Alert & Evacuate(Notify Lab Manager)Assess2. Assess Hazard(Size? Fumes?)Alert->AssessPPE_Don3. Don PPE(Goggles, Double Gloves, Lab Coat)Assess->PPE_DonContain4. Containment(Cover with absorbent pads)PPE_Don->ContainClean5. Cleanup(Scoop/Wipe -> Bag)Contain->CleanDispose6. Disposal(Hazardous Waste Tag)Clean->Dispose

Figure 2: Step-by-step spill response workflow for organic intermediates.

Disposal & Waste Management

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

  • Classification: Segregate as Non-Halogenated Organic Waste (unless mixed with halogenated solvents).

  • Neutralization: Do not attempt to neutralize the acid in the sink.

  • Container: High-density polyethylene (HDPE) or glass containers. Ensure the cap is vented if there is any risk of reaction/gas evolution.

  • Labeling: Clearly label with the full chemical name and "Flammable/Irritant" hazard checks if dissolved in organic solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2082848, 4-(4-Acetylphenoxy)butanoic acid derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.